Product packaging for Oxacyclohexadec-12-en-2-one, (12E)-(Cat. No.:CAS No. 111879-80-2)

Oxacyclohexadec-12-en-2-one, (12E)-

Cat. No.: B047354
CAS No.: 111879-80-2
M. Wt: 238.37 g/mol
InChI Key: ZYXGECMFJMLZNA-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxacyclohexadec-12-en-2-one, (12E)- is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
The exact mass of the compound Oxacyclohexadec-12-en-2-one, (12E)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Oxacyclohexadec-12-en-2-one, (12E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxacyclohexadec-12-en-2-one, (12E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B047354 Oxacyclohexadec-12-en-2-one, (12E)- CAS No. 111879-80-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(12E)-1-oxacyclohexadec-12-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h6,8H,1-5,7,9-14H2/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXGECMFJMLZNA-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCCOC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C/CCCOC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051313
Record name Oxacyclohexadec-12-en-2-one, (12E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Record name Oxacyclohexadec-12-en-2-one, (12E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

111879-80-2
Record name Habanolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111879-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxacyclohexadecen-2-one, (12E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111879802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxacyclohexadec-12-en-2-one, (12E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxacyclohexadec-12-en-2-one, (12E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxacyclohexadec-12-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXACYCLOHEXADECEN-2-ONE, (12E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP3WD261B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Architecture of Habanolide: An In-depth Technical Guide to NMR-based Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Habanolide, a synthetic macrocyclic musk, is a cornerstone of the modern fragrance industry, prized for its elegant, warm, and persistent musky odor with subtle woody undertones. As a 15-membered lactone, its structural integrity and isomeric purity are paramount to its olfactory profile and performance in fine fragrances and consumer products. The precise elucidation of its chemical structure, particularly the differentiation between its (E) and (Z) diastereoisomers, relies heavily on advanced nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural characterization of Habanolide using NMR. It is designed to serve as a valuable resource for researchers and professionals involved in the analysis, synthesis, and quality control of fragrance ingredients and other complex organic molecules. While a complete, publicly available, and fully assigned NMR dataset for the commercially dominant (E)-Habanolide isomer remains elusive after an extensive search of scientific literature and databases, this guide will detail the established NMR techniques and expected spectral characteristics for its structural verification.

Physicochemical Properties of Habanolide

A foundational understanding of Habanolide's physical and chemical properties is essential before delving into its spectroscopic analysis.

PropertyValueReference
Molecular Formula C₁₅H₂₆O₂[1][2]
Molecular Weight 238.37 g/mol [1][2]
CAS Number (E-isomer) 111879-80-2[1][2]
CAS Number (Z-isomer) 111879-79-9
Appearance Colorless liquid[2]
Boiling Point 307°C[1]
Flash Point >100°C[1]

The Crucial Role of NMR in Habanolide Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of Habanolide's molecular structure. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the connectivity and stereochemistry of the molecule.

Key NMR Experiments:

  • ¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. Key parameters are the chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).

  • ¹³C NMR (Carbon-13 NMR): Reveals the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the lactone and the olefinic carbons of the double bond.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out the carbon-hydrogen framework.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together different molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry, such as the E/Z configuration of the double bond.

Predicted NMR Data and Structural Assignment Approach

While a complete, assigned experimental dataset for (E)-Habanolide is not publicly available, we can predict the expected regions for the key proton and carbon signals based on the known structure and general NMR principles. The numbering scheme used for the purpose of this guide is as follows:

(Image of Habanolide structure with atoms numbered would be placed here if image generation were possible.)

Table of Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (E)-Habanolide:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1 (C=O)-~174Carbonyl carbon, typically downfield.
C2~2.3 (t)~35Methylene alpha to carbonyl.
C3 - C10~1.2 - 1.7 (m)~25 - 30Aliphatic methylene groups in the macrocycle.
C11~2.0 (m)~32Methylene alpha to the double bond.
C12~5.4 (m)~130Olefinic proton.
C13~5.4 (m)~130Olefinic proton.
C14~2.0 (m)~32Methylene alpha to the double bond.
C15~4.1 (t)~63Methylene alpha to the lactone oxygen.

Note: This is a generalized prediction. Actual chemical shifts and multiplicities will depend on the specific solvent and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structure elucidation of Habanolide.

1. Sample Preparation:

  • Sample: (E)-Habanolide (approximately 5-10 mg).

  • Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL) is a common choice for non-polar molecules like Habanolide.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

  • Procedure: Dissolve the Habanolide sample in the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.

2. 1D NMR Spectroscopy (¹H and ¹³C):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • General Parameters: 2D experiments require longer acquisition times than 1D experiments. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Sequence: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Data Points: Typically 2048 in the direct dimension (t₂) and 256-512 in the indirect dimension (t₁).

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: ¹H dimension same as the ¹H spectrum; ¹³C dimension optimized to cover the expected chemical shift range (e.g., 0-140 ppm).

    • Data Points: Typically 2048 in t₂ and 256 in t₁.

    • Number of Scans: 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width: ¹H dimension same as the ¹H spectrum; ¹³C dimension covering the full range (e.g., 0-180 ppm).

    • Data Points: Typically 2048 in t₂ and 256-512 in t₁.

    • Number of Scans: 8-32 per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz to observe 2- and 3-bond correlations.

Visualizing the NMR Structure Elucidation Workflow

The logical progression of experiments and data analysis for determining the structure of Habanolide can be visualized as a workflow.

Habanolide_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR ¹H NMR Proton_Framework Proton Framework (Connectivity) H1_NMR->Proton_Framework CH_Assignment Direct C-H Assignment H1_NMR->CH_Assignment C13_NMR ¹³C NMR C13_NMR->CH_Assignment COSY COSY COSY->Proton_Framework HSQC HSQC HSQC->CH_Assignment HMBC HMBC Long_Range_Correlations Long-Range C-H Correlations (Quaternary Carbons, Fragment Assembly) HMBC->Long_Range_Correlations Proton_Framework->Long_Range_Correlations CH_Assignment->Long_Range_Correlations Final_Structure Final Structure of Habanolide Long_Range_Correlations->Final_Structure

Caption: Workflow for Habanolide structure elucidation using NMR.

Logical Pathway for Spectral Interpretation

The process of piecing together the Habanolide structure from its NMR spectra follows a logical sequence.

Spectral_Interpretation_Pathway Start Start with ¹H NMR Identify_Key_Protons Identify key proton signals: - Olefinic protons (~5.4 ppm) - Methylene alpha to oxygen (~4.1 ppm) - Methylene alpha to carbonyl (~2.3 ppm) Start->Identify_Key_Protons COSY_Analysis Use COSY to establish proton-proton coupling networks Identify_Key_Protons->COSY_Analysis HSQC_Assignment Assign ¹³C signals directly attached to protons using HSQC COSY_Analysis->HSQC_Assignment HMBC_Connections Use HMBC to connect fragments and assign quaternary carbons (e.g., C=O) HSQC_Assignment->HMBC_Connections Final_Verification Verify complete structure and stereochemistry (NOESY for E/Z) HMBC_Connections->Final_Verification

Caption: Logical pathway for interpreting Habanolide's NMR spectra.

Conclusion

The structural elucidation of Habanolide via NMR spectroscopy is a systematic process that relies on the integration of data from a suite of 1D and 2D experiments. While a fully assigned public NMR dataset for the commercially important (E)-isomer is not currently available, the methodologies and interpretation strategies outlined in this guide provide a robust framework for its characterization. For professionals in the fragrance and chemical industries, a thorough understanding of these NMR techniques is indispensable for ensuring the quality, purity, and desired olfactory properties of Habanolide and other valuable macrocyclic compounds. Further research and the publication of a complete, assigned NMR dataset would be a significant contribution to the field.

References

In-Depth Technical Guide: Physicochemical Characteristics of Oxacyclohexadec-12-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacyclohexadec-12-en-2-one, a macrocyclic lactone, is a significant synthetic musk used extensively in the fragrance industry.[1][2] It is valued for its persistent and elegant musk scent. This compound, often referred to by its commercial names such as Habanolide® or Globalide®, exists as a mixture of isomers, primarily the (E) and (Z) isomers of oxacyclohexadec-12-en-2-one and oxacyclohexadec-13-en-2-one.[3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and its interaction with olfactory receptors.

Physicochemical Properties

The physicochemical properties of Oxacyclohexadec-12-en-2-one are summarized below. The data often pertains to the isomeric mixture unless otherwise specified.

Identification and General Properties
PropertyValueReference
Chemical Name Oxacyclohexadec-12-en-2-one[1]
Synonyms Habanolide®, Globalide®, (12E)-oxacyclohexadec-12-en-2-one, 15-pentadec-11-enolide, 15-pentadec-12-enolide, Musk Habanolide[3]
CAS Number 34902-57-3 (mixture of isomers), 111879-80-2 ((12E)-isomer), 111879-79-9 ((12Z)-isomer)[3][4][5]
Molecular Formula C₁₅H₂₆O₂[3]
Molecular Weight 238.37 g/mol [3]
Appearance Colorless to pale yellow liquid[6]
Odor Musky, powdery, with metallic and waxy undertones[2]
Physical and Chemical Characteristics
PropertyValueReference
Boiling Point 333 °C @ 1013.3 hPa
Melting Point < -20.15 °C
Flash Point 156.5 °C @ 1013 hPa
Vapor Pressure 0.039 Pa @ 20 °C; 0.076 Pa @ 25 °C
Density 963.55 kg/m ³ @ 20.5 °C
Solubility in Water 0.954 mg/L @ 21 °C, pH 7.8
log P (Octanol/Water Partition Coefficient) 5.45 @ 25 °C[7][8]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Oxacyclohexadec-12-en-2-one are presented below. These represent general procedures and may require optimization for specific laboratory conditions.

Synthesis

Two common synthetic routes for macrocyclic lactones like Oxacyclohexadec-12-en-2-one are Ring-Closing Metathesis (RCM) and the Baeyer-Villiger oxidation.

RCM is a powerful method for the formation of large rings and is a key industrial method for the synthesis of unsaturated macrocycles.[1]

Methodology:

  • Substrate Preparation: Synthesize a linear diene precursor containing an ester functionality. The positions of the terminal double bonds are chosen to yield the desired 16-membered ring upon cyclization.

  • Degassing: Dissolve the diene precursor in a dry, degassed solvent such as toluene or dichloromethane. The solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 minutes.

  • Catalyst Addition: Add a suitable Grubbs' or Schrock's catalyst (e.g., Grubbs' second-generation catalyst) to the reaction mixture under an inert atmosphere. The catalyst loading is typically in the range of 1-5 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux for toluene) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically run under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Quenching: Upon completion, quench the reaction by adding a reagent that deactivates the catalyst, such as ethyl vinyl ether.

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired macrocyclic lactone.

This reaction converts a cyclic ketone into a lactone (a cyclic ester) and is a classic method for the synthesis of macrocyclic lactones.[3][9]

Methodology:

  • Substrate Preparation: Start with a corresponding 15-membered cyclic ketone.

  • Reaction Setup: Dissolve the cyclic ketone in a suitable solvent, such as dichloromethane or chloroform.

  • Oxidant Addition: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a portion-wise manner to the solution, while maintaining the temperature, typically at 0°C to room temperature. The reaction is often carried out in the presence of a buffer, such as sodium bicarbonate, to neutralize the acidic byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent, such as a solution of sodium sulfite or sodium thiosulfate, to destroy any excess peroxy acid. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude lactone is then purified by column chromatography or distillation.

Purification

The primary methods for purifying Oxacyclohexadec-12-en-2-one are column chromatography and vacuum distillation.

Methodology:

  • Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.[10][11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[10]

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Oxacyclohexadec-12-en-2-one.

Methodology:

  • Apparatus Setup: Set up a distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude product under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Fraction Collection: Collect the fraction that distills at the boiling point of Oxacyclohexadec-12-en-2-one under the applied vacuum.

Analysis

A combination of chromatographic and spectroscopic techniques is used for the analysis and characterization of Oxacyclohexadec-12-en-2-one.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Typical Parameters (may require optimization):

  • GC System: Agilent 7890B or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

  • MS System: Agilent 5977A or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

NMR spectroscopy provides detailed information about the structure of the molecule.

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR: Signals for olefinic protons are expected in the range of δ 5.2-5.6 ppm. Protons alpha to the carbonyl group and the ester oxygen will also show characteristic shifts.

  • ¹³C NMR: The carbonyl carbon is expected to resonate around δ 170-175 ppm. Olefinic carbons will appear in the range of δ 120-140 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

  • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • A band around 1650 cm⁻¹ for the C=C stretching of the double bond.

  • C-H stretching bands around 2850-2950 cm⁻¹.

Biological Activity and Signaling Pathway

Oxacyclohexadec-12-en-2-one, as a macrocyclic musk, exerts its olfactory effect through interaction with specific olfactory receptors in the nasal epithelium. The human olfactory receptor OR5AN1 has been identified as a key receptor for macrocyclic musks.[12][13][14]

The binding of a musk odorant to OR5AN1, a G-protein coupled receptor, initiates a signaling cascade.[15][16] This involves the activation of an olfactory-specific G-protein (Gα-olf), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.[16]

Visualizations

Signaling Pathway

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Oxacyclohexadec-12-en-2-one OR5AN1 OR5AN1 (GPCR) Odorant->OR5AN1 Binds G_protein Gα-olf OR5AN1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel CNG Channel (Closed) cAMP->CNG_channel Binds CNG_channel_open CNG Channel (Open) cAMP->CNG_channel_open Opens Na_Ca_influx Na⁺, Ca²⁺ Influx Depolarization Depolarization Na_Ca_influx->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates Synthesis_Workflows cluster_RCM Ring-Closing Metathesis (RCM) Workflow cluster_BV Baeyer-Villiger Oxidation Workflow rcm_start Diene Precursor rcm_reaction RCM Reaction (Grubbs' Catalyst) rcm_start->rcm_reaction rcm_workup Work-up & Purification rcm_reaction->rcm_workup rcm_product Oxacyclohexadec-12-en-2-one rcm_workup->rcm_product bv_start Cyclic Ketone bv_reaction Baeyer-Villiger Oxidation (m-CPBA) bv_start->bv_reaction bv_workup Work-up & Purification bv_reaction->bv_workup bv_product Oxacyclohexadec-12-en-2-one bv_workup->bv_product Analytical_Workflow sample Sample containing Oxacyclohexadec-12-en-2-one extraction Solvent Extraction sample->extraction gcms GC-MS Analysis extraction->gcms data_analysis Data Analysis (Mass Spectrum & Retention Time) gcms->data_analysis identification Identification and Quantification data_analysis->identification

References

Spectroscopic Data Technical Guide: CAS 111879-80-2

Author: BenchChem Technical Support Team. Date: November 2025

COMPOUND: (12E)-Oxacyclohexadec-12-en-2-one SYNONYMS: Habanolide, (12E)-1-Oxacyclohexadec-12-en-2-one CAS NUMBER: 111879-80-2 MOLECULAR FORMULA: C₁₅H₂₆O₂ MOLECULAR WEIGHT: 238.37 g/mol

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (12E)-Oxacyclohexadec-12-en-2-one. These values are based on the analysis of its functional groups and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~5.3 - 5.5m2HOlefinic protons (-CH=CH-)
~4.1 - 4.3t2HMethylene protons adjacent to ester oxygen (-O-CH₂-)
~2.2 - 2.4t2HMethylene protons adjacent to carbonyl group (-CH₂-C=O)
~1.9 - 2.1m4HAllylic methylene protons (-CH₂-CH=CH-CH₂-)
~1.2 - 1.7m16HRemaining methylene protons in the macrocycle

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~173 - 175Carbonyl carbon (C=O)
~128 - 132Olefinic carbons (-CH=CH-)
~63 - 65Methylene carbon adjacent to ester oxygen (-O-CH₂-)
~34 - 36Methylene carbon adjacent to carbonyl group (-CH₂-C=O)
~20 - 33Remaining methylene carbons in the macrocycle
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2920 - 2940StrongC-H stretch (alkane)
~2850 - 2870StrongC-H stretch (alkane)
~1730 - 1745StrongC=O stretch (ester)
~1640 - 1660MediumC=C stretch (alkene)
~1150 - 1250StrongC-O stretch (ester)
~960 - 980MediumC-H bend (trans-alkene out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
238Molecular Ion [M]⁺
220[M - H₂O]⁺
209[M - C₂H₅]⁺
195[M - C₃H₇]⁺
variousFragmentation pattern corresponding to the loss of alkyl fragments

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a lipophilic, liquid compound such as (12E)-Oxacyclohexadec-12-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

  • Sample of (12E)-Oxacyclohexadec-12-en-2-one

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Ensure the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding protons and carbons in the molecule.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectra calibrate->analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample of (12E)-Oxacyclohexadec-12-en-2-one.

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any absorbance from the ATR crystal itself.

  • Sample Spectrum:

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

    • Correlate the peak positions (in cm⁻¹) with known functional group absorptions.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent.

Experimental_Workflow_IR start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Apply Sample to Crystal background->sample acquire_sample Acquire Sample Spectrum sample->acquire_sample process Process Spectrum (Ratio to Background) acquire_sample->process analyze Analyze Peaks process->analyze end End analyze->end

FTIR-ATR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC column suitable for fragrance analysis (e.g., a non-polar or mid-polar capillary column).

  • Helium carrier gas.

  • Sample of (12E)-Oxacyclohexadec-12-en-2-one.

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate).

  • Autosampler vials.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent like dichloromethane.

    • Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 250-280°C and hold for several minutes.

    • Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

    • Set the MS parameters: electron ionization (EI) at 70 eV, and scan a mass range of m/z 40-400.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample, and the eluent will be introduced into the MS.

    • The MS will acquire spectra continuously throughout the GC run.

  • Data Processing:

    • Identify the chromatographic peak corresponding to (12E)-Oxacyclohexadec-12-en-2-one.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information. This can be compared to spectral libraries (e.g., NIST) for confirmation.

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Prepare Dilute Solution transfer Transfer to Autosampler Vial dissolve->transfer inject Inject Sample into GC transfer->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify_peak Identify Chromatographic Peak detect->identify_peak extract_spectrum Extract Mass Spectrum identify_peak->extract_spectrum analyze_spectrum Analyze Molecular Ion and Fragments extract_spectrum->analyze_spectrum

GC-MS Experimental Workflow

Signaling Pathways

As (12E)-Oxacyclohexadec-12-en-2-one is a synthetic fragrance compound, there is no established signaling pathway associated with its primary function. Its biological interactions are primarily related to olfaction, where it binds to olfactory receptors in the nasal epithelium, triggering a signal cascade that results in the perception of its characteristic musk scent.

Conclusion

This technical guide provides a summary of the expected spectroscopic characteristics of CAS 111879-80-2, (12E)-Oxacyclohexadec-12-en-2-one, along with generalized experimental protocols for acquiring such data. While experimentally-derived spectra are not publicly available, the information presented herein serves as a valuable resource for the identification and characterization of this compound. The provided workflows and predicted data can guide researchers in their analytical studies of this and similar macrocyclic musks.

Oxacyclohexadec-12-en-2-one, (12E)-: An In-Depth Technical Review of Its Potential for Endocrine Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxacyclohexadec-12-en-2-one, (12E)-, a macrocyclic musk fragrance ingredient also known as Habanolide®, is a subject of scientific interest regarding its potential to interact with the endocrine system. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the available data and the methodologies used to assess endocrine disruption. Despite its classification as a "potential endocrine disrupting compound" in select databases, a thorough review of publicly available scientific literature reveals a significant lack of specific experimental data on its endocrine activity. This paper will detail the established in vitro assays for assessing endocrine disruption and highlight the data gap that currently exists for this specific molecule.

Introduction

Oxacyclohexadec-12-en-2-one, (12E)- (CAS No. 111879-80-2) is a synthetic macrocyclic musk widely used in the fragrance industry to impart a warm, musky scent to a variety of consumer products. As with many chemicals in widespread use, its potential to interact with biological systems, including the endocrine system, is a key area of toxicological assessment. Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. Concerns over the potential health effects of EDCs have led to the development of robust screening and testing programs globally.

This document serves as a technical guide for researchers and professionals in drug development and chemical safety assessment, providing a detailed examination of the potential for endocrine disruption by Oxacyclohexadec-12-en-2-one, (12E)-.

Current Regulatory and Database Status

Oxacyclohexadec-12-en-2-one, (12E)- is listed in the PubChem database as a "potential endocrine disrupting compound".[1] This classification is based on its inclusion in the NORMAN Suspect List Exchange (S109 | PARCEDC), a list of substances suspected of being EDCs. However, it is crucial to note that this is a preliminary classification and does not indicate definitive evidence of endocrine-disrupting properties. Further investigation through standardized assays is required for a conclusive assessment. A safety assessment by the Research Institute for Fragrance Materials (RIFM) has been published for oxacyclohexadecen-2-one, which includes the (12E)- isomer. This assessment concluded that the material is not genotoxic and established a No Observed Adverse Effect Level (NOAEL) for reproductive toxicity at 1000 mg/kg/day.[2] However, this assessment does not specifically detail the results of targeted in vitro endocrine disruption assays.

Assessment of Endocrine Disruption Potential: Key In Vitro Assays

A battery of validated in vitro assays is used to screen for potential endocrine-disrupting activity. These assays investigate interactions with key components of the endocrine system at the molecular and cellular levels. The primary mechanisms of endocrine disruption that are typically assessed include:

  • Estrogen Receptor (ER) Binding and Transcriptional Activation: These assays determine if a chemical can bind to estrogen receptors (ERα and ERβ) and either mimic (agonist) or block (antagonist) the effects of endogenous estrogens.

  • Androgen Receptor (AR) Binding and Transcriptional Activation: Similar to ER assays, these tests evaluate the ability of a substance to interact with the androgen receptor and induce or inhibit androgenic effects.

  • Thyroid Hormone (TH) System Disruption: This includes assays that assess binding to thyroid hormone receptors (TRα and TRβ) and interference with thyroid hormone synthesis and metabolism.

  • Steroidogenesis: The H295R steroidogenesis assay is a key in vitro model that assesses the potential of a chemical to interfere with the production of steroid hormones, including estrogens and androgens.

Data Availability for Oxacyclohexadec-12-en-2-one, (12E)-

Despite a comprehensive search of scientific literature and toxicological databases, including the U.S. Environmental Protection Agency's (EPA) ToxCast program and the European Chemicals Agency (ECHA) database, no specific quantitative data from in vitro endocrine disruption assays for Oxacyclohexadec-12-en-2-one, (12E)- were found.

While studies on other classes of synthetic musks, such as nitro-musks and polycyclic musks, have shown evidence of endocrine-disrupting activities, these findings cannot be directly extrapolated to macrocyclic musks like Habanolide® due to significant structural differences. One study noted that the naturally occurring macrocyclic musk, muscone, exhibited weak estrogenic activity in vitro, suggesting that this class of compounds warrants further investigation.

Experimental Protocols for Key In Vitro Assays

While no specific data for Oxacyclohexadec-12-en-2-one, (12E)- is available, this section provides an overview of the standardized experimental protocols for the key in vitro assays that would be employed to assess its endocrine-disrupting potential. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)

This assay utilizes a cell line (e.g., HeLa-9903) that contains a stably transfected human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) linked to estrogen-responsive elements.

Methodology:

  • Cell Culture: Cells are cultured in a medium free of estrogenic activity.

  • Exposure: Cells are exposed to a range of concentrations of the test substance, along with positive (17β-estradiol) and negative (solvent) controls.

  • Incubation: Cells are incubated for a specified period to allow for receptor binding and reporter gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the activation of the estrogen receptor. EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists are calculated.

Androgen Receptor Transcriptional Activation Assay (e.g., AR-CALUX)

This assay is analogous to the estrogen receptor assay but uses a cell line (e.g., U2-OS) expressing the human androgen receptor and an androgen-responsive reporter gene.

Methodology:

  • Cell Culture: Cells are maintained in an androgen-free medium.

  • Exposure: Cells are treated with various concentrations of the test substance, a positive control (e.g., dihydrotestosterone), and a negative control.

  • Incubation: The cells are incubated to allow for potential androgenic or anti-androgenic effects.

  • Reporter Gene Assay: The activity of the reporter gene is quantified.

  • Data Analysis: Results are analyzed to determine the agonistic or antagonistic potential of the test substance.

H295R Steroidogenesis Assay (OECD TG 456)

This assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis.

Methodology:

  • Cell Culture and Plating: H295R cells are cultured and plated in multi-well plates.

  • Exposure: Cells are exposed to a range of concentrations of the test substance for 48 hours. Positive controls (e.g., forskolin to induce steroidogenesis, prochloraz to inhibit it) and a solvent control are included.

  • Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of key steroid hormones (e.g., testosterone and estradiol) are measured using methods like ELISA or LC-MS/MS.

  • Cell Viability Assay: The viability of the cells is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Hormone concentrations are compared to the solvent control to determine if the test substance inhibits or induces steroidogenesis.

Thyroid Hormone Receptor Transcriptional Activation Assay

This assay utilizes cell lines transfected with a thyroid hormone receptor and a corresponding reporter gene construct to screen for thyroid hormone agonists and antagonists.

Methodology:

  • Cell Culture: Cells are grown in a medium devoid of thyroid hormones.

  • Exposure: Cells are exposed to the test substance in the presence (for antagonist testing) or absence (for agonist testing) of a known thyroid hormone like triiodothyronine (T3).

  • Incubation and Lysis: Following incubation, cells are lysed.

  • Reporter Gene Assay: The activity of the reporter gene is measured.

  • Data Analysis: The results indicate whether the substance can act as a thyroid hormone receptor agonist or antagonist.

Visualizations of Key Signaling Pathways and Workflows

Due to the absence of specific experimental data for Oxacyclohexadec-12-en-2-one, (12E)-, the following diagrams illustrate the general principles of the key signaling pathways and experimental workflows discussed.

EstrogenReceptorSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds EDC_Agonist EDC Agonist EDC_Agonist->ER Binds & Activates EDC_Antagonist EDC Antagonist EDC_Antagonist->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response

Estrogen Receptor Signaling Pathway

H295R_Workflow Start Start Plate_Cells Plate H295R Cells Start->Plate_Cells Expose_Cells Expose cells to Oxacyclohexadec-12-en-2-one, (12E)- (48 hours) Plate_Cells->Expose_Cells Collect_Medium Collect Culture Medium Expose_Cells->Collect_Medium Assess_Viability Assess Cell Viability (e.g., MTT Assay) Expose_Cells->Assess_Viability Measure_Hormones Measure Testosterone & Estradiol (ELISA/LC-MS) Collect_Medium->Measure_Hormones Data_Analysis Data Analysis: Compare to Controls Measure_Hormones->Data_Analysis Assess_Viability->Data_Analysis Conclusion Conclusion on Steroidogenesis Effect Data_Analysis->Conclusion End End Conclusion->End

H295R Steroidogenesis Assay Workflow

Conclusion and Future Directions

While Oxacyclohexadec-12-en-2-one, (12E)- is flagged as a potential endocrine disruptor, there is a clear and significant lack of publicly available experimental data to substantiate this claim. The established in vitro assays for assessing endocrine disruption provide a clear path forward for generating the necessary data to perform a comprehensive risk assessment.

References

In Silico Modeling of Habanolide and its Receptor Binding Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Habanolide, a synthetic macrocyclic musk, is a widely utilized fragrance ingredient prized for its elegant, warm, and persistent musk odor.[1][2] Understanding the molecular interactions between Habanolide and its corresponding human olfactory receptor is crucial for the rational design of novel fragrance molecules with tailored scent profiles and improved performance. This technical guide provides an in-depth overview of the in silico modeling of Habanolide's interaction with its putative receptor, the human olfactory receptor OR5AN1. It details the computational methodologies, relevant experimental validation techniques, and the underlying signaling pathways.

Habanolide and its Putative Olfactory Receptor: OR5AN1

While direct binding data for Habanolide is limited, substantial evidence points to the human olfactory receptor OR5AN1 as a key receptor for macrocyclic musks.[3][4][5][6][7] Studies have shown that OR5AN1 is activated by a range of musk compounds, including macrocyclic ketones structurally similar to Habanolide.[3][4] Furthermore, genetic variations in OR5AN1 have been shown to correlate with human perception of musk odors.[5][8] Therefore, OR5AN1 serves as the primary target for the in silico modeling studies described herein.

In Silico Modeling of the Habanolide-OR5AN1 Interaction

Due to the challenges in crystallizing olfactory receptors, in silico methods are indispensable for studying ligand-receptor interactions.[9] The following workflow outlines a typical computational approach to model the binding of Habanolide to OR5AN1.

Logical Workflow for In Silico Modeling

G cluster_0 Model Preparation cluster_1 Binding Site Prediction & Docking cluster_2 Refinement & Analysis HomologyModeling Homology Modeling of OR5AN1 ModelValidation Model Validation HomologyModeling->ModelValidation BindingSitePred Binding Site Prediction ModelValidation->BindingSitePred LigandPrep Habanolide 3D Structure Preparation MolecularDocking Molecular Docking LigandPrep->MolecularDocking BindingSitePred->MolecularDocking MDSimulation Molecular Dynamics Simulation MolecularDocking->MDSimulation BindingEnergy Binding Free Energy Calculation MDSimulation->BindingEnergy InteractionAnalysis Interaction Analysis MDSimulation->InteractionAnalysis

Caption: A typical workflow for the in silico modeling of ligand-receptor interactions.

Methodologies

1. Homology Modeling of OR5AN1: Since no experimental structure of OR5AN1 is available, a 3D model can be built using homology modeling.[3][9][10] This involves using the crystal structure of a related G-protein coupled receptor (GPCR) as a template. The sequence of human OR5AN1 is aligned with the template sequence, and a 3D model is generated. The model's quality is then assessed using various validation tools. A published homology model of OR5AN1 utilized the M2 muscarinic acetylcholine receptor as a template.[10]

2. Ligand Preparation: A 3D structure of Habanolide is generated and optimized to find its lowest energy conformation. This is a critical step to ensure that the ligand's geometry is appropriate for docking.

3. Molecular Docking: Molecular docking predicts the preferred orientation of Habanolide when bound to OR5AN1 to form a stable complex.[11][12][13] The docking algorithm samples various conformations of the ligand within the predicted binding site of the receptor and scores them based on binding affinity. Studies on OR5AN1 suggest that the binding site for musk compounds involves key amino acid residues such as Tyr260, Phe105, Phe194, and Phe207, which stabilize the ligand through hydrogen bonding and hydrophobic interactions.[3]

4. Molecular Dynamics (MD) Simulations: MD simulations are performed to assess the stability of the Habanolide-OR5AN1 complex over time in a simulated physiological environment.[3] These simulations provide insights into the dynamic behavior of the complex and can refine the binding pose obtained from docking.

Quantitative Data on Musk-OR5AN1 Interactions

CompoundClassEC50 (µM)Reference
(R)-MusconeMacrocyclic Ketone14.2[3]
(Z)-Dehydro-musconeMacrocyclic Ketone3.8[3]
C8 CF2 MusconeFluorinated Macrocyclic Ketone-[3]
Musk KetoneNitro Musk- (nanomolar range)[3]

Note: A lower EC50 value indicates a higher potency of the compound in activating the receptor. The data for C8 CF2 Muscone indicated a strong response but a specific EC50 value was not provided in the source. Musk Ketone was reported to have a response in the nanomolar range.[3]

Experimental Validation Protocols

In silico predictions of Habanolide-OR5AN1 binding must be validated through experimental assays. The following are standard protocols used to functionally characterize olfactory receptors.

Heterologous Expression of OR5AN1

To study the function of OR5AN1 in a controlled environment, its gene is expressed in a host cell line that does not endogenously express olfactory receptors, such as HEK293 cells.[6][14]

  • Protocol:

    • The coding sequence of human OR5AN1 is cloned into a mammalian expression vector.

    • The expression vector is transfected into HEK293 cells.

    • Cells are cultured to allow for the expression and trafficking of the OR5AN1 protein to the cell membrane.

Luciferase Reporter Assay

This is a high-throughput method to measure receptor activation.[14][15][16][17][18]

  • Protocol:

    • HEK293 cells are co-transfected with the OR5AN1 expression vector and a reporter vector containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE).

    • Following incubation, cells are stimulated with varying concentrations of Habanolide.

    • Activation of OR5AN1 leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase.

    • A substrate for luciferase (luciferin) is added, and the resulting luminescence is measured, which is proportional to the level of receptor activation.

Calcium Imaging Assay

This method measures the increase in intracellular calcium concentration upon receptor activation.[19][20][21][22][23]

  • Protocol:

    • HEK293 cells expressing OR5AN1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Cells are then exposed to Habanolide.

    • Binding of Habanolide to OR5AN1 initiates a signaling cascade that leads to the release of calcium from intracellular stores.

    • The change in fluorescence intensity of the dye, which correlates with the intracellular calcium concentration, is monitored using a fluorescence microscope.

OR5AN1 Signaling Pathway

Olfactory receptors are G-protein coupled receptors (GPCRs). Upon activation by an odorant like Habanolide, OR5AN1 initiates a downstream signaling cascade.

GPCR Signaling Pathway for Olfactory Receptors

G Habanolide Habanolide OR5AN1 OR5AN1 (GPCR) Habanolide->OR5AN1 Binds to G_olf Gαolf OR5AN1->G_olf Activates ACIII Adenylate Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Produces CNG_channel Cyclic Nucleotide-Gated Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Triggers

References

Methodological & Application

Application Notes and Protocols for Acid-Catalyzed Macrocyclic Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of macrocyclic lactones via acid-catalyzed lactonization. This powerful cyclization strategy is a cornerstone in the synthesis of a wide array of natural products and pharmaceutically active compounds. This document covers key named reactions, including the Shiina, Yamaguchi, and Corey-Nicolaou macrolactonizations, as well as broader applications of Lewis and Brønsted acid catalysis.

Introduction to Acid-Catalyzed Macrolactonization

Macrocyclic lactones are a class of compounds characterized by a large ring containing an ester functional group. They exhibit a diverse range of biological activities and are prominent scaffolds in many natural products and synthetic drugs. Acid-catalyzed lactonization of a seco-acid (a hydroxycarboxylic acid) is a fundamental and widely employed strategy for the construction of these macrocycles. The reaction involves the intramolecular esterification of the terminal carboxylic acid and hydroxyl groups, facilitated by an acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing competing intermolecular oligomerization.

This document will delve into the mechanisms, applications, and detailed protocols of the most significant acid-catalyzed macrolactonization reactions.

Key Acid-Catalyzed Macrolactonization Methods

Several highly effective methods for acid-catalyzed macrolactonization have been developed, each with its own set of reagents and optimal conditions. The selection of a particular method often depends on the specific substrate, its functional group tolerance, and the desired ring size.

Shiina Macrolactonization

Developed by Isamu Shiina, this method utilizes an aromatic carboxylic acid anhydride as a dehydrating condensation agent, promoted by either a Lewis acid or a nucleophilic catalyst.[1][2] The slow addition of the seco-acid to the reaction mixture is a key feature of this protocol, which helps to maintain a low concentration of the substrate and favor intramolecular cyclization.[1][2]

  • Acidic Conditions: Typically employs 4-trifluoromethylbenzoic anhydride (TFBA) as the dehydrating agent in the presence of a Lewis acid catalyst.[1][2]

  • Basic/Nucleophilic Conditions: Often utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) or its N-oxide (DMAPO).

Mechanism of Acidic Shiina Macrolactonization:

The Lewis acid activates the aromatic carboxylic acid anhydride, which then reacts with the carboxylic acid of the seco-acid to form a mixed anhydride. Subsequent intramolecular attack by the hydroxyl group on the activated carbonyl leads to the formation of the macrolactone.[1]

Shiina_Mechanism cluster_activation Activation cluster_cyclization Cyclization SA Seco-Acid (Hydroxycarboxylic Acid) AA Aromatic Anhydride (e.g., TFBA) MA Mixed Anhydride Intermediate AA->MA + Seco-Acid (Carboxyl Group) LA Lewis Acid Catalyst LA->AA Activates Lactone Macrocyclic Lactone MA->Lactone Intramolecular Attack (Hydroxyl Group) Byproduct Aromatic Carboxylic Acid

Caption: Mechanism of Acidic Shiina Macrolactonization.

Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a powerful and widely used method that involves the formation of a mixed anhydride from the seco-acid and 2,4,6-trichlorobenzoyl chloride (TCBC), followed by intramolecular cyclization promoted by a nucleophilic catalyst, typically DMAP.[3][4] This method is known for its high yields and compatibility with a broad range of substrates.[3]

Mechanism of Yamaguchi Macrolactonization:

The seco-acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form a sterically hindered mixed anhydride. The subsequent addition of DMAP facilitates the intramolecular nucleophilic attack of the hydroxyl group to yield the macrolactone.[5]

Yamaguchi_Mechanism cluster_anhydride_formation Mixed Anhydride Formation cluster_cyclization DMAP-Promoted Cyclization SA Seco-Acid MA Mixed Anhydride SA->MA + TCBC TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) Base Base (e.g., Et3N) Lactone Macrocyclic Lactone MA->Lactone + DMAP DMAP DMAP Byproduct 2,4,6-Trichlorobenzoic Acid

Caption: Mechanism of Yamaguchi Macrolactonization.

Corey-Nicolaou Macrolactonization

The Corey-Nicolaou macrolactonization utilizes a "double activation" strategy where both the carboxylic acid and the hydroxyl group of the seco-acid are activated.[6][7] This is achieved by converting the carboxylic acid to a 2-pyridinethiol ester using 2,2'-dipyridyldisulfide and triphenylphosphine.[6][7] The subsequent intramolecular cyclization is often promoted by heat or the addition of silver salts.[6]

Mechanism of Corey-Nicolaou Macrolactonization:

The seco-acid reacts with 2,2'-dipyridyldisulfide and triphenylphosphine to form a 2-pyridinethiol ester. A subsequent proton transfer from the hydroxyl group to the pyridine nitrogen activates the alkoxide for intramolecular attack on the thioester carbonyl, leading to the macrolactone.[7]

Corey_Nicolaou_Mechanism cluster_activation Thioester Formation cluster_cyclization Intramolecular Cyclization SA Seco-Acid Thioester 2-Pyridinethiol Ester Intermediate SA->Thioester + Reagents Reagents 2,2'-Dipyridyldisulfide + PPh3 Lactone Macrocyclic Lactone Thioester->Lactone Proton Transfer & Attack Byproducts Pyridine-2-thione + Ph3PO

Caption: Mechanism of Corey-Nicolaou Macrolactonization.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various substrates using the Shiina, Yamaguchi, and Corey-Nicolaou macrolactonization methods, as well as other Lewis and Brønsted acid-catalyzed examples.

Table 1: Shiina Macrolactonization Examples

Substrate (Seco-Acid)Dehydrating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Seco-acid of Amphidinolide XMNBADMAPCH2Cl2RT-42[8]
Seco-acid of Amphidinolide KMNBADMAPCH2Cl2RT-71[8]
15-Hydroxypentadecanoic acidTFBATiCl(OTf)3TolueneRT13.593[9]
12-Hydroxydodecanoic acidMNBADMAPCH2Cl2RT1288[10]
Seco-acid of Octalactin BMNBADMAP (cat.)TolueneRT0.591[11]

Table 2: Yamaguchi Macrolactonization Examples

Substrate (Seco-Acid)BaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Seco-acid of (-)-CurvularinEt3NDMAPTolueneRT1274[3]
Seco-acid of Neocosmosin BEt3NDMAPTHF/TolueneRT1264[3]
Seco-acid of (-)-Enigmazole BEt3NDMAPTolueneRT2493[3]
Seco-acid of Strasseriolide AEt3NDMAPTolueneReflux1230[3]
Seco-acid of VermiculineDIPEADMAPDCMRT1280[12]

Table 3: Corey-Nicolaou Macrolactonization Examples

| Substrate (Seco-Acid) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | ω-Hydroxyundecanoic acid | - | Xylene | Reflux | 20 | 58 |[6] | | ω-Hydroxypentadecanoic acid | - | Xylene | Reflux | 20 | 80 |[6] | | Seco-acid of Zearalenone | - | Toluene | Reflux | 24 | 75 |[6] | | Seco-acid of Macrosphelide A | AgOTf | Toluene | RT | - | 40 |[13] | | Seco-acid of LI-F04a | - | Toluene | Reflux | 24 | 25 |[7] |

Table 4: Other Lewis and Brønsted Acid-Catalyzed Macrolactonization Examples

| Substrate (Seco-Acid) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 15-Hydroxypentadecanoic acid | Hf(OTf)4 | Toluene | 100 | 24 | 87 |[2] | | 16-Hydroxyhexadecanoic acid | Sc(OTf)3 | Toluene | 80 | 24 | 85 |[13] | | 12-Hydroxydodecanoic acid | BF3·OEt2 | CH2Cl2 | RT | - | 72 |[14] | | 11-Hydroxyundecanoic acid | Camphorsulfonic acid | Toluene | 80 | 12 | 78 |[15] | | Dihydroxyacetone to Lactic Acid | H2SO4 | Water | 120 | 1.5 | ~70 |[16] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for an acid-catalyzed macrolactonization experiment.

Experimental_Workflow Start Start Prep Prepare Seco-Acid Solution Start->Prep Reagents Prepare Catalyst and Reagent Solution Start->Reagents Reaction Slow Addition of Seco-Acid to Reaction Mixture Prep->Reaction Reagents->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze End End Analyze->End

Caption: General Experimental Workflow for Macrolactonization.

Protocol 1: Shiina Macrolactonization (Acidic Conditions)

Synthesis of a 16-membered macrolactone from 15-hydroxypentadecanoic acid.

Materials:

  • 15-Hydroxypentadecanoic acid

  • 4-Trifluoromethylbenzoic anhydride (TFBA)

  • Titanium(IV) chloride tris(trifluoromethanesulfonate) (TiCl(OTf)3)

  • Toluene, anhydrous

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of 15-hydroxypentadecanoic acid (1.0 eq) in anhydrous toluene is prepared.

  • To a separate flask under an inert atmosphere, a solution of 4-trifluoromethylbenzoic anhydride (1.1 eq) and TiCl(OTf)3 (0.1 eq) in anhydrous toluene is prepared.

  • The solution of the seco-acid is added dropwise to the catalyst solution over a period of 10-12 hours using a syringe pump at room temperature.

  • The reaction mixture is stirred for an additional 1-2 hours after the addition is complete.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired macrolactone.

Protocol 2: Yamaguchi Macrolactonization

Synthesis of a macrocyclic lactone from a complex seco-acid in natural product synthesis.

Materials:

  • Seco-acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the seco-acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • In a separate flask, prepare a solution of DMAP (3.0 eq) in a large volume of anhydrous toluene.

  • The mixed anhydride solution is added dropwise via a syringe pump to the refluxing DMAP solution over a period of 6-8 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove triethylammonium chloride.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Protocol 3: Corey-Nicolaou Macrolactonization

Synthesis of a macrocyclic lactone using the double activation method.

Materials:

  • Seco-acid

  • 2,2'-Dipyridyldisulfide

  • Triphenylphosphine (PPh3)

  • Xylene or Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the seco-acid (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous xylene under an inert atmosphere, add 2,2'-dipyridyldisulfide (1.2 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue is purified by silica gel column chromatography to separate the macrolactone from triphenylphosphine oxide and pyridine-2-thione.

Concluding Remarks

Acid-catalyzed macrolactonization is a versatile and indispensable tool in modern organic synthesis. The Shiina, Yamaguchi, and Corey-Nicolaou methods, along with other Lewis and Brønsted acid-catalyzed protocols, provide a range of options for the efficient synthesis of complex macrocyclic lactones. The choice of method should be guided by the specific characteristics of the seco-acid substrate and the desired reaction outcomes. Careful control of reaction conditions, particularly the substrate concentration, is paramount to achieving high yields of the desired macrocycle. The protocols and data presented in these notes serve as a comprehensive guide for researchers in the planning and execution of macrocyclic lactone syntheses.

References

Application Notes and Protocols for the NMR Analysis of (12E)-Oxacyclohexadec-12-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard protocol for the Nuclear Magnetic Resonance (NMR) analysis of (12E)-Oxacyclohexadec-12-en-2-one, a macrocyclic musk also known as Habanolide. The information herein is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound, which is crucial for structural verification, purity assessment, and conformational analysis.

Introduction

(12E)-Oxacyclohexadec-12-en-2-one is a synthetic macrocyclic lactone widely used in the fragrance industry for its elegant and persistent musk odor.[1][2] Its molecular structure, featuring a 16-membered ring with an ester functional group and a trans-double bond, presents a unique spectroscopic challenge and opportunity.[3][4] NMR spectroscopy is the most powerful technique for the complete structural elucidation and characterization of such molecules in solution.[3]

This protocol outlines the necessary steps for sample preparation, data acquisition, and processing for a comprehensive NMR analysis, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Data Presentation

While specific, publicly available, assigned ¹H and ¹³C NMR data for (12E)-Oxacyclohexadec-12-en-2-one is limited, the following tables represent the expected chemical shift ranges for the key functional groups within the molecule, based on general principles of NMR spectroscopy and data for similar macrocyclic structures.[5][6]

Table 1: Expected ¹H NMR Chemical Shift Ranges

ProtonsExpected Chemical Shift (δ) ppmMultiplicityNotes
-CH₂ -O-C=O (at C15)4.0 - 4.3Triplet (t)Deshielded due to adjacent oxygen of the ester.
-CH=CH- (at C12, C13)5.2 - 5.6Multiplet (m)Olefinic protons, trans coupling constant expected.
-CH₂ -C=O (at C3)2.2 - 2.5Triplet (t)Alpha to the carbonyl group.
-CH₂ -CH=CH- (at C11, C14)1.9 - 2.2Multiplet (m)Allylic protons.
Other ring -CH₂ -1.2 - 1.7Multiplet (m)Overlapping signals from the macrocyclic ring.

Table 2: Expected ¹³C NMR Chemical Shift Ranges

CarbonExpected Chemical Shift (δ) ppmNotes
C =O (at C2)170 - 175Carbonyl carbon of the lactone.
C H=C H (at C12, C13)125 - 135Olefinic carbons.
C H₂-O-C=O (at C15)60 - 65Carbon attached to the ester oxygen.
C H₂-C=O (at C3)30 - 35Alpha to the carbonyl group.
C H₂-CH=CH- (at C11, C14)25 - 35Allylic carbons.
Other ring C H₂20 - 30Aliphatic carbons within the macrocycle.

Experimental Protocols

This section details the methodologies for the NMR analysis of (12E)-Oxacyclohexadec-12-en-2-one.

3.1. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Analyte: (12E)-Oxacyclohexadec-12-en-2-one (CAS: 111879-80-2).[4]

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar molecule. Other deuterated solvents such as benzene-d₆ (C₆D₆) or acetone-d₆ ((CD₃)₂CO) may also be used.

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR and 2D NMR: A more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended.

  • Procedure:

    • Weigh the desired amount of (12E)-Oxacyclohexadec-12-en-2-one into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

    • Cap the NMR tube securely.

3.2. NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): -2 to 12 ppm.

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Temperature: 298 K (25 °C).

3.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 0 to 200 ppm.

  • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Temperature: 298 K.

3.2.3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

3.3. Data Processing

  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of Workflows and Relationships

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the NMR analysis of (12E)-Oxacyclohexadec-12-en-2-one.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d If needed ft Fourier Transform nmr_1d->ft nmr_2d->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing to TMS/Solvent phase_base->reference assign Signal Assignment reference->assign structure Structure Verification assign->structure

Caption: General workflow for NMR analysis.

4.2. Logical Relationship of 2D NMR Experiments for Structural Elucidation

This diagram shows how different 2D NMR experiments are logically interconnected to determine the molecular structure.

logical_relationship H1_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of (12E)-Oxacyclohexadec-12-en-2-one COSY->Structure Builds proton spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Connects fragments Assigns quaternary carbons

Caption: Interconnectivity of NMR experiments for structure elucidation.

References

Application Notes and Protocols: Habanolide as a Reference Standard in Fragrance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Habanolide® is a synthetic macrocyclic musk, highly valued in the fragrance industry for its elegant, powerful, and persistent musky scent, often described as warm, slightly woody, and with a characteristic metallic note reminiscent of hot-ironed linen.[1][2][3] Its chemical name is (12E)-Oxacyclohexadec-12-en-2-one.[4] As a key component in a wide array of consumer products, from fine fragrances to personal and home care items, the accurate quantification of Habanolide is crucial for quality control, formulation development, and regulatory compliance.[5][6]

These application notes provide a comprehensive guide to using Habanolide as a reference standard for its identification and quantification in various fragrance matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Habanolide

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methodologies.

PropertyValueReference(s)
CAS Number 111879-80-2[7][8]
Molecular Formula C₁₅H₂₆O₂[7]
Molecular Weight 238.37 g/mol [7][9]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Elegant, substantive musk with warm, woody, and metallic undertones[1][3]
Boiling Point 307 °C[7]
Flash Point >100 °C[7]
Vapor Pressure 0.00004 hPa @ 20°C[7]
Log P (o/w) 5.45 - 6.2[4][7]
Solubility Soluble in alcohol and oils; insoluble in water

Experimental Protocols

The following protocols are generalized for the analysis of Habanolide in fragrance products. Instrument parameters and sample preparation may require optimization for specific matrices and laboratory instrumentation.

Protocol 1: Quantification of Habanolide in Liquid Perfume (Alcoholic Base) using GC-MS with an Internal Standard

Objective: To determine the concentration of Habanolide in an alcohol-based perfume using an internal standard method for enhanced accuracy and precision.

Materials:

  • Habanolide reference standard (≥95% purity)

  • Internal Standard (IS), e.g., Musk Ketone, Galaxolide, or a deuterated analog (if available)

  • Ethanol (GC grade)

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5)

Procedure:

  • Preparation of Standard Solutions:

    • Habanolide Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Habanolide reference standard and dissolve it in ethanol in a 10 mL volumetric flask.

    • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in ethanol.

    • Calibration Standards: Prepare a series of calibration standards by diluting the Habanolide stock solution with ethanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation:

    • Accurately dilute the perfume sample with ethanol to bring the expected Habanolide concentration within the calibration range. A dilution factor of 1:100 is a good starting point.

    • Add the internal standard to the diluted perfume sample to a final concentration of 50 µg/mL.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of each calibration standard and the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Inlet Temperature: 250 °C

      • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

      • Transfer Line Temperature: 280 °C

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification. Characteristic ions for Habanolide should be determined from a full scan analysis of a standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Habanolide to the peak area of the internal standard against the concentration of Habanolide for the calibration standards.

    • Determine the concentration of Habanolide in the diluted sample from the calibration curve using the peak area ratio of Habanolide to the internal standard.

    • Calculate the concentration of Habanolide in the original perfume sample by applying the dilution factor.

Protocol 2: Screening for Habanolide in a Complex Matrix (e.g., Lotion) by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Objective: To qualitatively or semi-quantitatively determine the presence of Habanolide in a cosmetic lotion.

Materials:

  • Habanolide reference standard

  • SPME fiber assembly (e.g., PDMS/DVB)

  • Headspace vials (20 mL) with magnetic crimp caps

  • Heating block or water bath with magnetic stirrer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the lotion sample into a 20 mL headspace vial.

    • For semi-quantitation, prepare a spiked sample by adding a known amount of Habanolide to another 0.5 g aliquot of the lotion.

  • HS-SPME:

    • Place the vial in a heating block at a controlled temperature (e.g., 80 °C).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with gentle agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C for 5 minutes in splitless mode).

    • Use GC-MS conditions similar to Protocol 1, with data acquisition in full scan mode to identify the fragrance components.

  • Data Analysis:

    • Identify Habanolide in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

    • For semi-quantitation, compare the peak area of Habanolide in the sample to that in the spiked sample.

Quantitative Data

The following table provides an example of data that would be generated during a quantitative analysis of Habanolide. Actual values will vary depending on the specific instrumentation and analytical conditions.

ParameterExpected Value/RangeNotes
Retention Index (non-polar column) ~2700This is an approximate value and should be confirmed with a reference standard on the specific GC system.[9]
Characteristic Mass Ions (m/z) To be determined by running a standard. Key fragments would be expected from the lactone structure.The molecular ion at m/z 238 may be observed.
Limit of Detection (LOD) ng/mL rangeDependent on the sensitivity of the GC-MS instrument and sample preparation method.
Limit of Quantification (LOQ) ng/mL to µg/mL rangeDependent on the sensitivity of the GC-MS instrument and sample preparation method.
Linearity (R²) >0.99For the calibration curve.

Visualizations

Olfactory Signaling Pathway for Habanolide

Habanolide, as a macrocyclic musk, is perceived through its interaction with specific G-protein coupled olfactory receptors in the nasal epithelium. This interaction initiates an intracellular signaling cascade, leading to the perception of its characteristic scent.

G Habanolide Habanolide OR Olfactory Receptor (e.g., OR5A2) Habanolide->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Neuron Ion_Channel->Neuron Depolarizes Signal Signal to Brain Neuron->Signal

Caption: Olfactory signaling pathway of Habanolide.

Experimental Workflow for Habanolide Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Habanolide in a fragrance product.

G Start Sample Receipt (e.g., Perfume) Sample_Prep Sample Dilution & IS Spiking Start->Sample_Prep Std_Prep Standard & IS Preparation GC_MS GC-MS Analysis Std_Prep->GC_MS Sample_Prep->GC_MS Data_Acq Data Acquisition (SIM/Scan) GC_MS->Data_Acq Data_Proc Data Processing (Integration, Calibration) Data_Acq->Data_Proc Report Final Report (Concentration) Data_Proc->Report

Caption: GC-MS workflow for Habanolide quantification.

References

Application Notes and Protocols: (12E)-Oxacyclohexadec-12-en-2-one in Sensory and Olfaction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (12E)-Oxacyclohexadec-12-en-2-one, a synthetic macrocyclic musk commonly known as Habanolide, in the field of sensory and olfaction research. This document details its interaction with olfactory receptors, the subsequent signaling pathways, and protocols for its evaluation.

Introduction to (12E)-Oxacyclohexadec-12-en-2-one (Habanolide)

(12E)-Oxacyclohexadec-12-en-2-one is a widely used fragrance ingredient valued for its elegant and persistent musk odor.[1] Its distinct scent profile, often described as warm, slightly woody, and reminiscent of clean laundry, has made it a staple in perfumery.[1] In sensory and olfaction research, it serves as a valuable tool for investigating the mechanisms of musk odor perception, from receptor binding to neural processing.

Physicochemical Properties:

PropertyValueReference
Synonyms Habanolide, (12E)-1-Oxacyclohexadec-12-en-2-one[2]
CAS Number 111879-80-2[2]
Molecular Formula C₁₅H₂₆O₂[2]
Molecular Weight 238.37 g/mol [2]
Odor Description Musk, waxy, dry, powdery, metallic, animalic, tropical[3]
Odor Detection Threshold 0.5 ng/L in air[4][5]

Interaction with Olfactory Receptors

The perception of musk odors is primarily mediated by a specific subset of olfactory receptors (ORs). The human olfactory receptor OR5AN1 has been identified as a key receptor for macrocyclic musks, including compounds structurally related to (12E)-Oxacyclohexadec-12-en-2-one.[6][7][8] Studies have shown that OR5AN1 is activated by various macrocyclic ketones, and its response to different musk compounds often correlates with human perception of their odor intensity.[7]

Quantitative Data on Olfactory Receptor Activation (OR5AN1):

CompoundTypeEC₅₀ (µM)
MusconeMacrocyclic Ketone11.45
AmbretoneMacrocyclic Ketone4.30
Ethylene BrassylateMacrocyclic Lactone52.81
ExaltolideMacrocyclic Lactone67.68
Musk KetoneNitromusk0.186

Data extracted from a study on genetic variation in OR5AN1, providing a comparative context for macrocyclic musk receptor activation.[9]

Olfactory Signaling Pathway

The binding of (12E)-Oxacyclohexadec-12-en-2-one to an olfactory receptor like OR5AN1 initiates a downstream signaling cascade within the olfactory sensory neuron. This process converts the chemical signal into an electrical signal that is transmitted to the brain.

Odorant (12E)-Oxacyclohexadec-12-en-2-one OR Olfactory Receptor (OR5AN1) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_ion Ca²⁺ Influx CNG->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Depolarization Depolarization (Action Potential) Cl_ion->Depolarization Causes Brain Signal to Brain Depolarization->Brain

Olfactory signal transduction pathway for musk odorants.

Experimental Protocols

In Vitro Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to quantify the activation of a specific olfactory receptor (e.g., OR5AN1) in response to (12E)-Oxacyclohexadec-12-en-2-one using a luciferase reporter gene assay in a heterologous expression system (e.g., Hana3A cells).

Materials:

  • Hana3A cells (or other suitable cell line)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Plasmid DNA: OR of interest (e.g., OR5AN1), RTP1S, and a luciferase reporter plasmid under the control of a CRE promoter.

  • Transfection reagent

  • (12E)-Oxacyclohexadec-12-en-2-one stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Hana3A cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the OR, RTP1S, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor expression.

  • Odorant Stimulation: Prepare serial dilutions of (12E)-Oxacyclohexadec-12-en-2-one in serum-free medium. Remove the culture medium from the cells and add the odorant dilutions. Incubate for a defined period (e.g., 4-6 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with vehicle only). Plot the normalized response against the logarithm of the odorant concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Hana3A cells in 96-well plate transfect Co-transfect with OR, RTP1S, and Luciferase plasmids seed->transfect incubate_expr Incubate for receptor expression transfect->incubate_expr stimulate Stimulate cells with (12E)-Oxacyclohexadec-12-en-2-one incubate_expr->stimulate incubate_stim Incubate stimulate->incubate_stim lyse Lyse cells and add luciferase substrate incubate_stim->lyse measure Measure luminescence lyse->measure analyze Normalize data and calculate EC₅₀ measure->analyze

Workflow for in vitro olfactory receptor activation assay.
Sensory Panel Evaluation for Odor Profiling

This protocol outlines a general procedure for conducting a sensory panel evaluation to characterize the odor profile of (12E)-Oxacyclohexadec-12-en-2-one.

Materials:

  • (12E)-Oxacyclohexadec-12-en-2-one solution (diluted in an odorless solvent like diethyl phthalate)

  • Odor-free glass sniffing jars or strips

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled environment (temperature, humidity, and lighting)

  • Data collection software or forms

Procedure:

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to describe odors. Train them on the use of descriptive scales and reference odorants.

  • Sample Preparation: Prepare a series of dilutions of (12E)-Oxacyclohexadec-12-en-2-one. Present the samples in a randomized and blind manner to the panelists.

  • Evaluation Session:

    • Allow panelists to acclimate to the sensory booth.

    • Instruct panelists to sniff the samples and rate the intensity of various odor descriptors (e.g., musk, waxy, powdery, metallic) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

    • Provide panelists with a break and an odorless substance (e.g., water) to sniff between samples to prevent olfactory fatigue.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences in the perceived intensity of the descriptors.

    • Generate an odor profile plot (e.g., spider plot) to visualize the sensory characteristics of the compound.

start Start panel Panelist Selection & Training start->panel sample_prep Sample Preparation (Dilutions) panel->sample_prep evaluation Sensory Evaluation (Blind & Randomized) sample_prep->evaluation data_collection Data Collection (Intensity Ratings) evaluation->data_collection analysis Statistical Analysis & Odor Profiling data_collection->analysis end End analysis->end

References

Application Notes and Protocols for Determining the Endocrine Disrupting Potential of Habanolide In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays designed to assess the potential endocrine-disrupting activity of Habanolide, a synthetic fragrance ingredient. The endocrine system, a complex network of glands and hormones, regulates vital physiological processes. Chemicals that interfere with this system, known as endocrine-disrupting chemicals (EDCs), can pose significant health risks. Therefore, robust and reliable methods for screening and characterizing the endocrine-disrupting potential of compounds like Habanolide are essential for safety assessment.

This document outlines the methodologies for key in vitro assays that investigate interactions with the estrogenic, androgenic, and steroidogenic pathways. These assays are critical components of the tiered testing strategies recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) for the identification of potential EDCs.[1][2][3][4] The protocols provided are intended for use by researchers, scientists, and drug development professionals familiar with cell culture and biochemical assay techniques.

Estrogen Receptor (ER) Alpha Binding Assay

Application: This assay determines the ability of Habanolide to bind to the human estrogen receptor alpha (ERα), a key initiating event for estrogenic activity. A competitive binding format is used where the test compound competes with a fluorescently labeled estrogen for binding to the receptor.

Principle: The assay is based on fluorescence polarization (FP). A small, fluorescently labeled ligand (e.g., a fluorescein-labeled estradiol derivative) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[5] Upon binding to the much larger ERα protein, the rotation of the fluorescent ligand is slowed, leading to an increase in the polarization of the emitted light. If Habanolide binds to ERα, it will compete with the fluorescent ligand, resulting in a decrease in the fluorescence polarization signal.

Experimental Protocol

Materials:

  • Recombinant human ERα protein

  • Fluorescein-labeled estradiol (Fluormone ES2)

  • ER Screening Buffer

  • 17β-estradiol (positive control)

  • Habanolide (test compound)

  • DMSO (vehicle)

  • Black, shallow-well 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X working solution of ERα in ER Screening Buffer.

    • Prepare a 2X working solution of Fluormone ES2 in ER Screening Buffer.

    • Prepare a serial dilution of Habanolide in DMSO, and then dilute in ER Screening Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a serial dilution of 17β-estradiol in DMSO and buffer as a positive control.

  • Assay Plate Setup:

    • Add 10 µL of ER Screening Buffer to the blank wells.

    • Add 10 µL of the Habanolide dilutions or 17β-estradiol dilutions to the appropriate wells.

    • Add 10 µL of ER Screening Buffer (containing DMSO at the same final concentration as the test compound wells) to the control wells (maximum polarization).

  • Reaction Initiation:

    • Add 10 µL of the 2X ERα working solution to all wells except the blanks.

    • Add 10 µL of the 2X Fluormone ES2 working solution to all wells.

  • Incubation:

    • Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped for FP measurements (Excitation: 485 nm, Emission: 535 nm).

Data Presentation

Table 1: Estrogen Receptor α Binding Affinity of Habanolide

CompoundIC50 (µM)Relative Binding Affinity (%) vs. 17β-estradiol
17β-estradiol0.002100
Habanolide> 100< 0.002
Hypothetical Data

Caption: Workflow for ERα Competitive Binding Assay.

ER_Binding_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_measurement Measurement Habanolide Habanolide Dilutions Well Well Habanolide->Well Estradiol 17β-estradiol Dilutions Estradiol->Well ER ERα Solution ER->Well Fluor_Ligand Fluorescent Ligand Fluor_Ligand->Well Reader FP Reader Well->Reader Incubate Data Data Analysis (IC50) Reader->Data

Androgen Receptor (AR) Transcriptional Activation Assay

Application: This assay determines if Habanolide can act as an agonist or antagonist of the human androgen receptor (AR). It utilizes a stably transfected cell line expressing the human AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.[6][7]

Principle: If Habanolide acts as an AR agonist, it will bind to and activate the AR, leading to the expression of the luciferase reporter gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of AR activation. To test for antagonistic activity, the cells are co-treated with a known AR agonist (e.g., dihydrotestosterone, DHT) and Habanolide. A decrease in the DHT-induced luciferase activity indicates antagonism.

Experimental Protocol

Materials:

  • AR-EcoScreen™ or similar stably transfected human cell line

  • Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum

  • Dihydrotestosterone (DHT) (agonist control)

  • Flutamide (antagonist control)

  • Habanolide (test compound)

  • DMSO (vehicle)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the AR-transfected cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Agonist Mode:

    • Replace the medium with fresh medium containing serial dilutions of Habanolide or DHT.

    • Incubate for 24 hours.

  • Antagonist Mode:

    • Replace the medium with fresh medium containing a fixed concentration of DHT (e.g., the EC50 concentration) and serial dilutions of Habanolide or flutamide.

    • Incubate for 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Data Presentation

Table 2: Androgen Receptor Agonist and Antagonist Activity of Habanolide

CompoundAgonist EC50 (µM)Antagonist IC50 (µM)
DHT0.001-
Flutamide-0.5
Habanolide> 100> 100
Hypothetical Data

Caption: Androgen Receptor Signaling Pathway.

AR_Signaling cluster_cell Cell AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus Habanolide Habanolide Habanolide->AR Binds? DHT DHT DHT->AR Luciferase Luciferase Gene ARE->Luciferase Activates Transcription Light Light Signal Luciferase->Light Produces

H295R Steroidogenesis Assay

Application: This assay, based on the OECD Test Guideline 456, evaluates the effect of Habanolide on the production of steroid hormones, specifically testosterone and 17β-estradiol.[1][8][9] It uses the human adrenocortical carcinoma cell line NCI-H295R, which expresses all the key enzymes required for steroidogenesis.[10][11]

Principle: H295R cells are exposed to the test chemical for 48 hours. The concentrations of testosterone and 17β-estradiol secreted into the culture medium are then measured using methods like ELISA or LC-MS/MS. An increase or decrease in hormone production compared to a solvent control indicates an effect on steroidogenesis.

Experimental Protocol

Materials:

  • NCI-H295R cell line

  • Culture medium (e.g., DMEM/F12) supplemented with serum and other additives

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • Habanolide (test compound)

  • DMSO (vehicle)

  • 24-well cell culture plates

  • Testosterone and 17β-estradiol ELISA kits or access to LC-MS/MS

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Cell Seeding and Acclimation:

    • Seed H295R cells in 24-well plates and allow them to acclimate for 24 hours.

  • Chemical Exposure:

    • Replace the medium with fresh medium containing serial dilutions of Habanolide, forskolin, or prochloraz. At least seven concentrations should be tested in triplicate.

    • Incubate for 48 hours.

  • Medium Collection:

    • Collect the culture medium from each well and store it at -80°C until hormone analysis.

  • Cell Viability:

    • Perform a cell viability assay (e.g., MTT) on the remaining cells in the plate to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Hormone Analysis:

    • Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using ELISA or LC-MS/MS.

Data Presentation

Table 3: Effect of Habanolide on Steroid Hormone Production in H295R Cells

CompoundTestosterone Production (% of Control)17β-estradiol Production (% of Control)
Forskolin (10 µM)250%300%
Prochloraz (1 µM)40%20%
Habanolide (1 µM)98%102%
Habanolide (10 µM)95%99%
Habanolide (100 µM)92%96%
Hypothetical Data

Caption: Steroidogenesis Pathway in H295R Cells.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase Estrone->Estradiol Aromatase Aromatase (CYP19)

Aromatase Activity Assay

Application: This assay specifically measures the potential of Habanolide to inhibit or induce the activity of aromatase (CYP19), a key enzyme that converts androgens to estrogens.[12][13] Inhibition of aromatase can lead to decreased estrogen levels, while induction can have the opposite effect.

Principle: A common method is a fluorometric assay that uses a non-fluorescent aromatase substrate that is converted into a highly fluorescent product. The rate of fluorescent product formation is directly proportional to the aromatase activity. Alternatively, a radiometric assay can be used which measures the release of tritiated water from a tritiated androgen substrate.[12]

Experimental Protocol

Materials:

  • Human recombinant aromatase (microsomes)

  • Aromatase substrate (e.g., a fluorogenic substrate)

  • NADPH regenerating system

  • Letrozole or anastrozole (positive control inhibitors)

  • Habanolide (test compound)

  • DMSO (vehicle)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of Habanolide and the positive control inhibitor in DMSO and then in the assay buffer.

  • Reaction Mixture:

    • In a 96-well plate, combine the assay buffer, NADPH regenerating system, and human recombinant aromatase.

    • Add the Habanolide dilutions or control compounds.

  • Reaction Initiation:

    • Initiate the reaction by adding the aromatase substrate.

  • Incubation:

    • Incubate the plate at 37°C for an appropriate time (e.g., 30-60 minutes).

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).

Data Presentation

Table 4: Inhibition of Aromatase Activity by Habanolide

CompoundIC50 (µM)
Letrozole0.01
Habanolide> 100
Hypothetical Data

Conclusion

The suite of in vitro assays described provides a robust framework for evaluating the potential of Habanolide to interact with key components of the endocrine system. By examining receptor binding, transcriptional activation, and effects on steroid hormone synthesis, these assays can identify potential hazards and guide further testing if necessary. The provided protocols offer a starting point for researchers to implement these assays in their own laboratories. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. Based on the hypothetical data presented, Habanolide does not exhibit significant endocrine-disrupting potential in these in vitro models. However, experimental verification is essential.

References

Application Notes and Protocols for the Use of Oxacyclohexadec-12-en-2-one in Aquatic Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxacyclohexadec-12-en-2-one, a macrocyclic musk commonly known by its trade name Habanolide®, is a synthetic fragrance ingredient widely used in a variety of consumer products. Due to its use pattern, it has the potential to be released into aquatic environments through wastewater treatment plant effluents. Understanding its potential for adverse effects on aquatic organisms is crucial for environmental risk assessment. These application notes provide a summary of its known aquatic toxicity and detailed protocols for conducting key toxicological studies.

Oxacyclohexadec-12-en-2-one is classified as very toxic to aquatic life with long-lasting effects (H400/H410).[1][2] While it is considered to have less potential for environmental impact compared to other synthetic musks like polycyclic and nitro musks, its high aquatic toxicity necessitates careful evaluation.[3] It is also listed as a potential endocrine-disrupting compound, although the specific mechanisms in aquatic organisms are not fully elucidated.[4]

Quantitative Aquatic Toxicology Data

The following tables summarize the available ecotoxicological data for Oxacyclohexadec-12-en-2-one.

Table 1: Acute Toxicity Data for Oxacyclohexadec-12-en-2-one

Test OrganismSpeciesEndpointValue (mg/L)Exposure DurationReference
FishDanio rerio (Zebrafish)LC0≥ 0.1196 hours[3]
InvertebrateDaphnia magna (Water Flea)EC50> 0.1748 hours[3]
AlgaeDesmodesmus subspicatusEC500.472 hours[3]
MicroorganismsActivated SludgeEC50> 1003 hours[3]

LC0: The highest concentration of a substance at which no mortality is observed. EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization for daphnia, growth inhibition for algae) in the test population.

Experimental Protocols

The following are detailed protocols for the key aquatic toxicology experiments, based on internationally recognized OECD guidelines.

Protocol 1: Fish Acute Toxicity Test (OECD 203)

This protocol is designed to determine the acute lethal toxicity of Oxacyclohexadec-12-en-2-one to fish.

1. Test Organism:

  • Species: Zebrafish (Danio rerio).

  • Source: A healthy, disease-free stock.

  • Acclimation: Acclimate fish to the test water quality and temperature for at least 12 days prior to the test.

2. Test Substance:

  • Oxacyclohexadec-12-en-2-one. A stock solution should be prepared in a suitable solvent if the substance is not readily soluble in water. The use of a solvent control group is then required.

3. Test Conditions:

  • Test Type: Semi-static (renewal of test solutions every 24 hours).

  • Temperature: 21-25°C.

  • pH: 6.0-8.5.

  • Dissolved Oxygen: >60% of air saturation.

  • Light: 16 hours light, 8 hours dark photoperiod.

  • Feeding: Fish are not fed during the 96-hour test.

4. Experimental Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

  • Definitive Test:

    • Expose groups of at least seven fish to at least five concentrations of the test substance arranged in a geometric series.

    • Include a control group (test water only) and, if necessary, a solvent control group.

    • The exposure period is 96 hours.

  • Observations: Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

5. Data Analysis:

  • Determine the LC50 (the concentration estimated to be lethal to 50% of the test organisms) and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Daphnia sp. Acute Immobilisation Test (OECD 202)

This protocol assesses the acute toxicity of Oxacyclohexadec-12-en-2-one to Daphnia magna.

1. Test Organism:

  • Species: Daphnia magna.

  • Age: Less than 24 hours old at the start of the test.

  • Source: Healthy, parthenogenetically reproducing cultures.

2. Test Substance:

  • Oxacyclohexadec-12-en-2-one. Prepare a series of dilutions in the test medium.

3. Test Conditions:

  • Test Type: Static (no renewal of the test solution).

  • Temperature: 20 ± 2°C.

  • pH: 6.0-9.0.

  • Light: 16 hours light, 8 hours dark photoperiod.

  • Feeding: Daphnids are not fed during the test.

4. Experimental Procedure:

  • Expose groups of at least 20 daphnids (e.g., four replicates of five daphnids) to at least five concentrations of the test substance.

  • Include a control group.

  • The exposure duration is 48 hours.

  • Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

5. Data Analysis:

  • Calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids, along with its 95% confidence limits.

Protocol 3: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This protocol evaluates the effects of Oxacyclohexadec-12-en-2-one on the growth of freshwater green algae.

1. Test Organism:

  • Species: Desmodesmus subspicatus (or other recommended green algae species).

  • Culture: Exponentially growing, axenic cultures.

2. Test Substance:

  • Oxacyclohexadec-12-en-2-one. Prepare a geometric series of test concentrations in the algal growth medium.

3. Test Conditions:

  • Test Type: Static.

  • Temperature: 21-24°C.

  • Light: Continuous, uniform illumination.

  • pH: Maintain within a narrow range (e.g., ± 0.5 units).

4. Experimental Procedure:

  • Inoculate flasks containing the test solutions and a control with a low density of exponentially growing algae.

  • Use at least three replicates for each concentration and six for the control.

  • The test duration is typically 72 hours.

  • Measurements: Determine the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start and at least daily thereafter.

5. Data Analysis:

  • Calculate the average specific growth rate for each concentration.

  • Determine the EC50 for growth rate inhibition, which is the concentration that causes a 50% reduction in the growth rate relative to the control.

Potential for Endocrine Disruption

While Oxacyclohexadec-12-en-2-one is classified as a potential endocrine disruptor, specific studies detailing its mechanism of action in aquatic organisms are limited. Synthetic musks as a class have been shown to interact with hormone systems. Some polycyclic musks, for example, can exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors in fish. This can lead to the inappropriate production of vitellogenin (a female-specific egg yolk protein) in male fish, a common biomarker for estrogenic endocrine disruption.

The following diagram illustrates a generalized pathway for estrogenic endocrine disruption in fish.

G EDC Oxacyclohexadec-12-en-2-one (Xenoestrogen) ER Estrogen Receptor (ER) EDC->ER Binds to nucleus Nucleus ER->nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA VTG_gene Vitellogenin (VTG) Gene ERE->VTG_gene Activates VTG_protein Vitellogenin Protein Synthesis VTG_gene->VTG_protein Transcription & Translation bloodstream Bloodstream VTG_protein->bloodstream Secreted into adverse_effects Adverse Effects (e.g., feminization, reproductive impairment) bloodstream->adverse_effects Leads to

Caption: Generalized signaling pathway of estrogenic endocrine disruption in fish.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the aquatic toxicity of a substance like Oxacyclohexadec-12-en-2-one.

G cluster_testing Acute Ecotoxicity Testing cluster_endocrine Endocrine Disruption Potential Assessment start Start: Assess Aquatic Toxicity of Oxacyclohexadec-12-en-2-one lit_review Literature Review & Physicochemical Properties Analysis start->lit_review protocol_selection Select Appropriate OECD Test Protocols (201, 202, 203) lit_review->protocol_selection algae_test Algal Growth Inhibition Test (OECD 201) protocol_selection->algae_test daphnia_test Daphnia Acute Immobilisation Test (OECD 202) protocol_selection->daphnia_test fish_test Fish Acute Toxicity Test (OECD 203) protocol_selection->fish_test ed_screening In-vitro/In-vivo Screening (e.g., Yeast Estrogen Screen, Fish Short-Term Reproduction Assay) protocol_selection->ed_screening data_analysis Data Analysis: Calculate EC50 / LC50 Values algae_test->data_analysis daphnia_test->data_analysis fish_test->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment biomarker_analysis Biomarker Analysis (e.g., Vitellogenin Induction) ed_screening->biomarker_analysis biomarker_analysis->risk_assessment conclusion Conclusion & Reporting risk_assessment->conclusion

Caption: Experimental workflow for aquatic toxicology assessment.

References

Green chemistry and sustainable approaches for synthetic musk production

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

The fragrance industry is undergoing a significant transformation, driven by consumer demand for sustainable and ethically sourced ingredients. Historically, the production of synthetic musks, crucial components in a vast array of consumer products, has been associated with environmental persistence and potential health concerns. This has led to a paradigm shift towards green chemistry and sustainable approaches for the synthesis of these valuable fragrance compounds. These notes provide researchers, scientists, and drug development professionals with an overview of sustainable strategies and detailed protocols for the production of synthetic musks, focusing on macrocyclic and biodegradable alternatives.

Introduction to Sustainable Musk Synthesis

Traditional synthetic musks, such as nitro-musks and polycyclic musks, have been identified as persistent organic pollutants, bioaccumulating in ecosystems and human tissues[1]. In response, the focus of synthetic chemistry has shifted towards macrocyclic musks, which are often more biodegradable and possess favorable toxicological profiles[2][3]. Green chemistry principles are at the forefront of this shift, emphasizing the use of renewable feedstocks, enzymatic catalysis, and efficient synthetic methodologies like ring-closing metathesis (RCM) to minimize environmental impact.

Recent advancements have centered on utilizing biomass-derived starting materials, such as fatty acids from vegetable oils, to create musk compounds.[4][5] These approaches not only reduce reliance on petrochemical precursors but also offer novel molecular structures with unique olfactory properties.

Key Sustainable Synthetic Strategies

Ring-Closing Metathesis (RCM) from Renewable Feedstocks

Ring-closing metathesis has emerged as a powerful tool for the synthesis of macrocyclic musks due to its high functional group tolerance and catalytic nature.[6][7] The use of renewable starting materials, such as oleic acid, further enhances the sustainability of this method.

RCM_Workflow cluster_feedstock Renewable Feedstock cluster_synthesis Diene Synthesis cluster_rcm Ring-Closing Metathesis cluster_finishing Finishing Feedstock Oleic Acid (from vegetable oil) Esterification Esterification Grignard Grignard Reaction Diene Diene Precursor RCM RCM Reaction (Grubbs Catalyst) Macrocycle Unsaturated Macrocyclic Musk Hydrogenation Hydrogenation Purification Purification FinalMusk Saturated Macrocyclic Musk

Biocatalytic Approaches

Enzymatic catalysis, or biocatalysis, offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[7][8] Lipases, in particular, have been successfully employed for the synthesis of macrocyclic musk lactones through transesterification reactions for ring closure.[9] This approach often proceeds under mild reaction conditions, reducing energy consumption and byproduct formation.

Biocatalysis_Pathway cluster_feedstock Renewable Feedstock cluster_hydroxylation Hydroxylation cluster_lactonization Lactonization FattyAcid Long-chain Fatty Acid Hydroxylation Enzymatic Hydroxylation (e.g., P450 Hydroxylase) HydroxyAcid ω-Hydroxy Fatty Acid Lactonization Lipase-catalyzed Lactonization MuskLactone Macrocyclic Musk Lactone

Quantitative Data Summary

The following tables summarize quantitative data from various sustainable synthetic musk production methods.

Table 1: Ring-Closing Metathesis for 3-Methylcyclohexadec-6-enone Synthesis [10]

MethodCatalystSolventTemperature (°C)TimeYield (%)
Batch ProcessStewart-GrubbsToluene215 days57
Continuous FlowStewart-GrubbsToluene1505 min32
MicrowaveStewart-GrubbsToluene7060 min32

Table 2: High-Concentration Ring-Closing Metathesis

Substrate ConcentrationCatalystCatalyst Loading (mol%)SolventYield (%)
0.1 MAquaMet1Toluene65
0.2 Mnitro-Grela0.1Toluene41

Experimental Protocols

Protocol for the Synthesis of 3-Methylcyclohexadec-6-enone via Batch RCM[10]

Materials:

  • Diene precursor (synthesized from renewable resources)

  • Stewart-Grubbs catalyst

  • Toluene (anhydrous)

  • Dichloromethane

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene precursor in anhydrous toluene to a concentration of 5 mM.

  • Add the Stewart-Grubbs catalyst (e.g., 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature (21 °C) for 5 days. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired macrocyclic musk, 3-methylcyclohexadec-6-enone.

  • Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol for Lipase-Catalyzed Synthesis of a Macrocyclic Musk Lactone[9]

Materials:

  • ω-Hydroxy fatty acid (e.g., 16-hydroxyhexadecanoic acid)

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Anhydrous toluene or another suitable organic solvent

  • Molecular sieves (4 Å)

  • Standard laboratory glassware for enzymatic reactions

Procedure:

  • To a round-bottom flask, add the ω-hydroxy fatty acid and anhydrous toluene to achieve a dilute solution (e.g., 0.01 M).

  • Add activated molecular sieves to the flask to remove any traces of water.

  • Add the immobilized lipase (e.g., 10% by weight of the substrate).

  • Heat the reaction mixture with stirring at a temperature optimized for the specific lipase (e.g., 60-80 °C).

  • Monitor the reaction for the formation of the macrocyclic lactone using TLC or GC-MS. The reaction may take 24-72 hours.

  • After the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude lactone by column chromatography or distillation under reduced pressure.

  • Characterize the purified macrocyclic musk lactone by NMR and MS.

Conclusion

The transition to green and sustainable synthetic methods is imperative for the future of the fragrance industry. The protocols and data presented herein demonstrate the viability of using renewable feedstocks and green chemical principles, such as RCM and biocatalysis, to produce valuable macrocyclic musks. These approaches not only mitigate the environmental concerns associated with traditional synthetic musks but also open avenues for the discovery of novel, biodegradable fragrance molecules. Further research and development in these areas will be crucial for creating a more sustainable and environmentally responsible fragrance palette.

References

Application Notes and Protocols for Investigating the Enzymatic Hydrolysis of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic lactones are a diverse class of compounds characterized by a large lactone ring, and they are of significant interest in the pharmaceutical and agricultural industries. This class includes important drugs such as the antibiotic erythromycin, the immunosuppressant tacrolimus, and various antiparasitic agents like ivermectin. The enzymatic hydrolysis of the lactone ring is a critical process that can significantly impact the efficacy, bioavailability, and metabolism of these compounds. Understanding the enzymatic processes that lead to the opening of the macrocyclic lactone ring is therefore crucial for drug development, pharmacology, and toxicology studies.

This document provides detailed protocols for investigating the enzymatic hydrolysis of macrocyclic lactones. It is intended to serve as a comprehensive guide for researchers and scientists involved in the study of drug metabolism, enzyme kinetics, and the development of novel macrocyclic lactone-based therapeutics. The protocols outlined below cover methods for determining enzyme activity, stability, and kinetic parameters, as well as analytical techniques for the separation and quantification of macrocyclic lactones and their hydrolyzed products.

Key Enzymes in Macrocyclic Lactone Hydrolysis

Several classes of enzymes have been identified to catalyze the hydrolysis of macrocyclic lactones. These include:

  • Lactonases: These are enzymes that specifically hydrolyze the ester bond within a lactone ring. They are found in a wide range of organisms, from bacteria to mammals.

  • Esterases: This broad class of enzymes catalyzes the hydrolysis of esters into an acid and an alcohol. Many esterases exhibit activity towards macrocyclic lactones.

  • Lipases: Primarily involved in the hydrolysis of lipids, some lipases can also hydrolyze the ester bonds of macrocyclic lactones.

  • Carbonic Anhydrases: Recent studies have shown that some carbonic anhydrases can also exhibit lactonase activity.

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Lactonase Activity

This protocol describes a continuous spectrophotometric assay to determine the rate of enzymatic hydrolysis of a macrocyclic lactone by monitoring the decrease in pH resulting from the production of a carboxylic acid.

Materials:

  • Purified enzyme (e.g., lactonase, esterase)

  • Macrocyclic lactone substrate

  • pH indicator dye (e.g., phenol red, cresol purple)

  • Weakly buffered solution (e.g., 1.25 mM Bicine, 1 mM HEPES)

  • Spectrophotometer (plate reader or cuvette-based)

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the macrocyclic lactone substrate in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it to the desired concentration in the reaction buffer.

    • Prepare a working solution of the pH indicator in the weakly buffered solution. The final concentration of the indicator will depend on the specific dye and the path length of the measurement device.

    • Prepare a stock solution of the purified enzyme in a suitable buffer and determine its protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a microplate well or a cuvette, combine the weakly buffered solution containing the pH indicator and the macrocyclic lactone substrate solution.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C, 37°C).

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance change of the pH indicator upon protonation (e.g., 557 nm for phenol red, 577 nm for cresol purple).

    • Record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance to the rate of proton release using a standard curve generated with known concentrations of a strong acid.

    • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of substrate per minute under the specified conditions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantifying Macrocyclic Lactone Hydrolysis

This protocol provides a method for the separation and quantification of the parent macrocyclic lactone and its hydrolyzed carboxylic acid product.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Macrocyclic lactone standard

  • Hydrolyzed macrocyclic lactone standard (if available)

  • Enzyme reaction mixture (from Protocol 1 or a separate incubation)

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction at various time points by adding a quenching solution (e.g., acetonitrile, methanol, or a strong acid).

    • Centrifuge the samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Run a gradient elution to separate the parent lactone from its more polar hydrolyzed product. An example gradient is provided in Table 1.

    • Monitor the elution profile at a suitable wavelength (e.g., 245 nm for ivermectin).

  • Data Analysis:

    • Identify the peaks corresponding to the macrocyclic lactone and its hydrolyzed product based on their retention times compared to standards.

    • Quantify the amount of each compound by integrating the peak areas and using a standard curve.

    • Calculate the percentage of hydrolysis over time.

Table 1: Example HPLC Gradient Program for Ivermectin and its Hydrolyzed Product.

Time (min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
06040
101090
151090
166040
206040
Protocol 3: LC-MS/MS Method for High-Sensitivity Detection of Hydrolysis

This protocol is suitable for detecting very low levels of hydrolysis and for analyzing complex biological matrices.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase UPLC/HPLC column

  • Mobile phases as described in Protocol 2

  • Macrocyclic lactone and hydrolyzed product standards

Procedure:

  • Sample Preparation: As described in Protocol 2.

  • LC-MS/MS Analysis:

    • Develop a Multiple Reaction Monitoring (MRM) method for the parent macrocyclic lactone and its hydrolyzed product. This involves selecting precursor ions (typically [M+H]⁺ or [M+Na]⁺) and specific product ions for each compound. Example MRM transitions are provided in Table 2.

    • Optimize the collision energy and other MS parameters for each transition to achieve maximum sensitivity.

    • Perform the chromatographic separation as described in Protocol 2, with the eluent directed to the mass spectrometer.

  • Data Analysis:

    • Quantify the analytes based on the peak areas of their specific MRM transitions.

    • The high selectivity of MRM allows for accurate quantification even in complex matrices.

Table 2: Example MRM Transitions for Selected Macrocyclic Lactones.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ivermectin875.5569.3
Erythromycin734.4576.4
Tacrolimus821.5768.5
Hydrolyzed Ivermectin893.5587.3
Protocol 4: Determination of Enzyme Kinetic Parameters

This protocol describes how to determine the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) for the enzymatic hydrolysis of a macrocyclic lactone.

Procedure:

  • Perform the enzyme activity assay (Protocol 1, 2, or 3) using a fixed concentration of the enzyme and varying concentrations of the macrocyclic lactone substrate.

  • Measure the initial reaction velocity (v₀) for each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) where Vₘₐₓ is the maximum reaction velocity.

  • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vₘₐₓ / [E] where [E] is the total enzyme concentration.

  • The catalytic efficiency of the enzyme is given by the ratio kcat/Kₘ.

Table 3: Example Kinetic Parameters for Enzymatic Hydrolysis of Macrocyclic Lactones.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
AHL Lactonase (AiiA)C6-HSL25012004.8 x 10⁶
Porcine Liver EsteraseErythromycin1500.53.3 x 10³
Candida antarctica Lipase B16-Hexadecanolide50102.0 x 10⁵
Protocol 5: Enzyme Stability Assessment

This protocol is for evaluating the stability of the hydrolyzing enzyme under different temperature and pH conditions.

Procedure:

  • pH Stability:

    • Incubate aliquots of the enzyme solution in buffers of varying pH for a defined period (e.g., 1 hour) at a constant temperature (e.g., 4°C or 25°C).

    • After incubation, dilute the enzyme samples into the standard assay buffer to bring the pH to the optimal level for the activity assay.

    • Measure the residual enzyme activity using one of the standard assay protocols.

    • Plot the percentage of residual activity against the incubation pH.

  • Thermal Stability:

    • Incubate aliquots of the enzyme solution at different temperatures for a defined period (e.g., 30 minutes) in a buffer with the optimal pH.

    • After incubation, cool the samples on ice and then measure the residual enzyme activity at the optimal assay temperature.

    • Plot the percentage of residual activity against the incubation temperature.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes kinetic parameters (Table 3), HPLC and LC-MS/MS parameters (Tables 1 and 2), and enzyme stability data.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for investigating the enzymatic hydrolysis of macrocyclic lactones.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Interpretation Enzyme Enzyme Solution (Purified) Incubation Incubation (Controlled Temp & Time) Enzyme->Incubation Stability Stability Profile (pH, Temperature) Enzyme->Stability Substrate Macrocyclic Lactone (Stock Solution) Substrate->Incubation Assay_Mix Assay Mixture (Buffer, Indicator) Assay_Mix->Incubation Quenching Reaction Quenching Incubation->Quenching For Endpoint Assays Spectro Spectrophotometry (Kinetic Reading) Incubation->Spectro For Continuous Assays HPLC HPLC Analysis (Separation & Quantification) Quenching->HPLC LCMS LC-MS/MS Analysis (High Sensitivity) Quenching->LCMS Kinetics Kinetic Parameter Determination (Km, kcat) Spectro->Kinetics HPLC->Kinetics LCMS->Kinetics Kinetics->Stability

Caption: General experimental workflow for studying macrocyclic lactone hydrolysis.

Signaling Pathway Example: Quorum Quenching

The enzymatic hydrolysis of N-acyl homoserine lactones (AHLs), a class of macrocyclic lactones, is a key mechanism in bacterial quorum quenching, which disrupts cell-to-cell communication.

quorum_quenching cluster_bacterium Bacterium cluster_environment Environment AHL_Synthase AHL Synthase AHL N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL Synthesis Receptor Intracellular Receptor AHL->Receptor Binding Lactonase Lactonase Enzyme AHL->Lactonase Diffusion Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activation Hydrolyzed_AHL Hydrolyzed AHL (Inactive) Lactonase->Hydrolyzed_AHL Hydrolysis Hydrolyzed_AHL->Receptor No Binding

Troubleshooting & Optimization

Improving the yield and efficiency of Habanolide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of Habanolide synthesis. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Habanolide?

A1: The two main industrial routes for Habanolide ((12E)-Oxacyclohexadec-12-en-2-one) synthesis are:

  • Ring-Closing Metathesis (RCM): A modern and efficient method that utilizes a diene precursor, which is then cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst). This method is known for its high functional group tolerance.[1]

  • Classical Synthesis from Cyclododecanone: This traditional industrial method involves the α-alkylation of cyclododecanone with allyl alcohol, followed by cyclization to a bicyclic enol ether. A subsequent Baeyer-Villiger oxidation of this intermediate yields Habanolide.[2][3][4]

Q2: What is the IUPAC name and CAS number for Habanolide?

A2: The systematic IUPAC name for the primary E-isomer of Habanolide is (12E)-1-oxacyclohexadec-12-en-2-one.[5][6] Its CAS registry number is 111879-80-2.[7] A mixture of isomers is often referred to by the CAS number 34902-57-3.[8]

Q3: What are the key physical and chemical properties of Habanolide?

A3: Habanolide is a colorless liquid with a powerful, elegant, and warm musky odor, often with a slight woody undertone.[7]

PropertyValue
Molecular FormulaC₁₅H₂₆O₂[9]
Molecular Weight238.37 g/mol [9]
Boiling Point307°C[9]
Flash Point>100°C[9]
Vapor Pressure0.00004 hPa @ 20°C[9]

Q4: Which isomer of Habanolide is predominantly used?

A4: The (E)-isomer (trans) of Habanolide is the most commonly used and is responsible for the characteristic fragrance. The (Z)-isomer (cis) has a similar scent but is less utilized.[9]

Troubleshooting Guides

Ring-Closing Metathesis (RCM) Route

Problem 1: Low or no yield of Habanolide.

  • Possible Cause 1: Catalyst Inactivity.

    • Solution: Ensure the use of a fresh, active Grubbs catalyst. Ruthenium-based catalysts can be sensitive to air and moisture. Store catalysts under an inert atmosphere (e.g., argon or nitrogen) and handle them quickly in the air.[10] For general metathesis, Hoveyda-Grubbs type catalysts are often recommended due to their stability and room temperature initiation.[11]

  • Possible Cause 2: Inappropriate Catalyst Selection.

    • Solution: The choice of catalyst is crucial. For sterically hindered substrates, a more specialized catalyst may be required.[11] If ethylene generation is a concern, catalysts with cyclic alkyl amino carbene (CAAC) ligands might be more suitable.[11]

  • Possible Cause 3: High Concentration of Reactants.

    • Solution: Macrocyclization reactions like the synthesis of Habanolide are favored at high dilution to promote intramolecular cyclization over intermolecular oligomerization. Typical concentrations are in the range of 0.1-10 mM.[12]

  • Possible Cause 4: Catalyst Poisoning.

    • Solution: Ensure all solvents and reagents are pure and free from impurities that can act as catalyst poisons, such as peroxides.[10]

Problem 2: Formation of dimers and oligomers instead of Habanolide.

  • Possible Cause: Reaction concentration is too high.

    • Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the diene precursor and catalyst to a large volume of solvent using a syringe pump. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular ring-closing reaction.

Problem 3: Isomerization of the double bond.

  • Possible Cause: Catalyst-mediated isomerization.

    • Solution: Select a catalyst known for lower isomerization activity. The choice of solvent and temperature can also influence the extent of isomerization. Lowering the reaction temperature after the initial cyclization can sometimes mitigate this issue.

Classical Synthesis Route (from Cyclododecanone)

Problem 1: Low yield in the Baeyer-Villiger oxidation step.

  • Possible Cause 1: Ineffective peroxyacid.

    • Solution: The choice of peroxyacid is critical. Trifluoroperacetic acid is highly reactive but can sometimes lead to side reactions. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent.[1][4] The use of hydrogen peroxide often requires a catalyst.[4]

  • Possible Cause 2: Undesirable side reactions.

    • Solution: Peroxyacids can oxidize other functional groups, such as alkenes.[2] Careful control of reaction conditions (temperature, reaction time) is necessary to minimize these side reactions.

  • Possible Cause 3: Incorrect regioselectivity.

    • Solution: The Baeyer-Villiger oxidation is generally regioselective, with the more substituted carbon atom preferentially migrating.[4] However, the specific structure of the bicyclic ketone intermediate in Habanolide synthesis directs the desired ring expansion. Ensure the correct precursor is used.

Problem 2: Difficulty in purifying the final product.

  • Possible Cause: Presence of unreacted starting materials and byproducts.

    • Solution: Habanolide is typically purified by fractional distillation under reduced pressure.[13] Due to its high boiling point, vacuum distillation is essential to prevent decomposition. Column chromatography can also be employed for smaller-scale purifications.

Experimental Protocols

Key Reaction Methodologies

1. Ring-Closing Metathesis (RCM) of a Diene Precursor

  • General Procedure:

    • Under an inert atmosphere (e.g., argon), dissolve the diene precursor in a dry, deoxygenated solvent (e.g., toluene or dichloromethane) to a concentration of 0.1 M or less.

    • Add the appropriate Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) with a loading of 1-5 mol%.

    • Heat the reaction mixture to the desired temperature (typically 40-80°C) and monitor the progress by TLC or GC.

    • Upon completion, quench the reaction by adding a phosphine scavenger or by exposure to air.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation.

2. Baeyer-Villiger Oxidation of the Bicyclic Enol Ether Intermediate

  • General Procedure:

    • Dissolve the bicyclic enol ether in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of a peroxyacid (e.g., m-CPBA) in the same solvent.

    • Stir the reaction mixture at low temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench the excess peroxyacid with a reducing agent (e.g., sodium sulfite solution).

    • Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct.

    • Dry the organic layer, remove the solvent, and purify the resulting Habanolide.

Data Presentation

Table 1: Comparison of Catalysts for Ring-Closing Metathesis in Macrocyclization

CatalystTypical Loading (mol%)Key AdvantagesPotential Issues
Grubbs I 2-5Commercially available, effective for simple dienes.Lower activity for sterically demanding substrates.
Grubbs II 1-3Higher activity and broader substrate scope.Can promote double bond isomerization.
Hoveyda-Grubbs II 1-3High stability, allows for slower initiation.[11]May be less active for some challenging substrates.
CAAC Ligand Catalysts 1-3Suitable for reactions prone to ethylene generation.[11]May have different selectivity in ring closure.[11]

Table 2: Influence of Reaction Parameters on RCM Yield

ParameterConditionEffect on YieldRationale
Concentration High (> 0.1 M)DecreasedFavors intermolecular oligomerization.
Low (< 0.01 M)IncreasedPromotes intramolecular cyclization.[12]
Temperature Too LowSlow reaction rateInsufficient energy for catalyst turnover.
Too HighCatalyst decompositionLeads to lower overall yield.
Solvent Non-polar (e.g., Toluene)Generally goodGood solubility for substrates and catalysts.
Chlorinated (e.g., DCM)Often usedCan be effective but requires careful purification.

Visualizations

Habanolide Synthesis Workflow (Classical Route)

habanolide_synthesis A Cyclododecanone B α-Allyl Cyclododecanone A->B Radical Addition of Allyl Alcohol C Bicyclic Enol Ether B->C Acid-Catalyzed Cyclization D Habanolide C->D Baeyer-Villiger Oxidation

Caption: Classical synthesis of Habanolide from cyclododecanone.

Habanolide Synthesis Workflow (RCM Route)

habanolide_rcm A Linear Diene Precursor B Habanolide A->B Ring-Closing Metathesis (Grubbs Catalyst)

Caption: Modern synthesis of Habanolide via Ring-Closing Metathesis.

Troubleshooting Logic for Low RCM Yield

rcm_troubleshooting Start Low RCM Yield C1 Check Catalyst Activity Start->C1 C2 Optimize Concentration C1->C2 Catalyst is Active C3 Evaluate Catalyst Choice C2->C3 Dilution Optimized C4 Purify Reagents/Solvents C3->C4 Catalyst is Appropriate End Yield Improved C4->End Reagents are Pure

Caption: Decision tree for troubleshooting low yield in RCM.

References

Technical Support Center: Chromatographic Resolution of Oxacyclohexadec-12-en-2-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Oxacyclohexadec-12-en-2-one isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of Oxacyclohexadec-12-en-2-one that I need to separate?

A1: The primary isomers of concern are the geometric isomers (E) and (Z) of Oxacyclohexadec-12-en-2-one. The (12E)-isomer is commercially known as Habanolide. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the carbon-carbon double bond at position 12.

Q2: Which chromatographic techniques are suitable for separating these isomers?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for the separation of Oxacyclohexadec-12-en-2-one isomers. The choice between HPLC and GC will depend on the sample matrix, the required sensitivity, and the available instrumentation. Chiral chromatography may also be considered if enantiomeric separation is required for derivatives or related chiral compounds.[1][2][3][4]

Q3: What are the recommended column types for HPLC separation of (E) and (Z) isomers?

A3: For reversed-phase HPLC, C18 columns are a good starting point.[5] For enhanced selectivity for geometric isomers, columns that provide shape-based selectivity, such as those with phenyl or cholesterol-based stationary phases, can be effective.[6]

Q4: What are the recommended column types for GC separation of these isomers?

A4: For GC separation, mid-polarity to polar stationary phases are recommended. Columns such as a DB-5MS or a more polar WAX column (e.g., DB-HeavyWAX) can provide good resolution for fragrance compounds and their isomers.[2][7][8]

Q5: My peaks for the (E) and (Z) isomers are co-eluting or have poor resolution. What should I do?

A5: To improve the resolution between the (E) and (Z) isomers, you can try the following:

  • Optimize the mobile phase (HPLC) or temperature program (GC): In HPLC, adjust the organic solvent ratio or try a different organic modifier. A shallower gradient can improve separation.[5] In GC, a slower temperature ramp rate can increase the separation between closely eluting peaks.

  • Change the stationary phase: If optimization of the mobile phase or temperature program is insufficient, switching to a column with a different selectivity is the most effective approach. For HPLC, consider a phenyl or cholesterol-based column. For GC, a more polar column may enhance separation.

  • Reduce the flow rate (HPLC & GC): Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.

  • Increase the column length (HPLC & GC): A longer column provides more theoretical plates, which can lead to better separation of closely eluting compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Oxacyclohexadec-12-en-2-one isomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Column Overload Dilute the sample and inject a smaller volume.
Active Sites on the Column Use a column with end-capping or add a competing base to the mobile phase in small concentrations (for HPLC). For GC, ensure the liner is deactivated.
Mismatched Sample Solvent and Mobile Phase (HPLC) Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Degradation Replace the column with a new one of the same type.
Issue 2: Peak Splitting
Possible Cause Recommended Solution
Column Void or Channeling A void at the column inlet can cause the sample to travel through different paths, resulting in split peaks. Replace the column. To prevent this, avoid sudden pressure shocks.
Partially Clogged Frit Back-flushing the column (if permissible by the manufacturer) may resolve the issue. If not, the frit or the entire column may need to be replaced.
Injection Solvent Stronger than Mobile Phase (HPLC) Prepare the sample in the initial mobile phase composition or a weaker solvent to ensure proper focusing at the head of the column.
Co-elution of an Interfering Compound If the split is not observed in a pure standard, it may be due to a co-eluting impurity. Optimize the separation method (e.g., change mobile phase or temperature gradient) to resolve the two compounds.
Injector Problems (GC) A dirty or improperly packed injector liner can cause peak splitting. Clean or replace the liner.
Issue 3: Irreproducible Retention Times
Possible Cause Recommended Solution
Fluctuations in Mobile Phase Composition (HPLC) Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature for the column.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
Leaks in the System Check all fittings for leaks, as this can cause pressure and flow rate fluctuations.
Inconsistent Carrier Gas Flow Rate (GC) Check for leaks in the gas lines and ensure the electronic pressure control (EPC) is functioning correctly.

Data Presentation

The following tables present representative quantitative data for the separation of (E) and (Z)-Oxacyclohexadec-12-en-2-one isomers. Note: These are illustrative examples based on typical performance for similar compounds and should be confirmed experimentally.

Table 1: Representative HPLC Separation Data

Parameter(Z)-Oxacyclohexadec-12-en-2-one(E)-Oxacyclohexadec-12-en-2-one
Retention Time (min) 12.513.2
Peak Width (min) 0.250.28
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{2.5}

Table 2: Representative GC-MS Separation Data

Parameter(Z)-Oxacyclohexadec-12-en-2-one(E)-Oxacyclohexadec-12-en-2-one
Retention Time (min) 15.816.1
Peak Width (sec) 3.53.8
Signal-to-Noise Ratio 550620
Resolution (Rs) \multicolumn{2}{c}{1.8}

Experimental Protocols

HPLC Method for (E) and (Z) Isomer Separation
  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

GC-MS Method for (E) and (Z) Isomer Analysis
  • Column: DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Sample Preparation: Dilute the sample in ethyl acetate to a concentration of approximately 10 µg/mL.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Resolution) check_resolution Is Resolution < 1.5? start->check_resolution optimize_conditions Optimize Conditions check_resolution->optimize_conditions Yes check_peak_shape Check Peak Shape check_resolution->check_peak_shape No change_column Change Column optimize_conditions->change_column No Improvement solution Problem Solved optimize_conditions->solution Improved change_column->solution Improved troubleshoot_peak_shape Troubleshoot Tailing/ Fronting/Splitting check_peak_shape->troubleshoot_peak_shape Poor check_retention_time Check Retention Time Reproducibility check_peak_shape->check_retention_time Good troubleshoot_peak_shape->solution Improved troubleshoot_rt Troubleshoot RT Variability check_retention_time->troubleshoot_rt Not Reproducible check_retention_time->solution Reproducible troubleshoot_rt->solution Improved

Caption: Troubleshooting workflow for chromatographic issues.

Method_Development_Workflow start Goal: Separate E/Z Isomers select_technique Select Technique (HPLC or GC) start->select_technique select_column Select Initial Column (e.g., C18 or DB-5MS) select_technique->select_column scouting_runs Perform Scouting Runs (Isocratic/Gradient or Temp. Program) select_column->scouting_runs evaluate_results Evaluate Resolution and Peak Shape scouting_runs->evaluate_results optimize Optimize Parameters (Mobile Phase/Temp. Program, Flow Rate) evaluate_results->optimize Resolution < 1.5 final_method Final Validated Method evaluate_results->final_method Resolution > 1.5 re_evaluate Re-evaluate Results optimize->re_evaluate re_evaluate->optimize Improvement Needed change_column Select Alternative Column (e.g., Phenyl or WAX) re_evaluate->change_column No Significant Improvement re_evaluate->final_method Resolution > 1.5 change_column->scouting_runs

Caption: Method development workflow for isomer separation.

References

Technical Support Center: Structural Assignment of Macrocycles using NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the structural assignment of macrocycles using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is determining the 3D structure of macrocycles with NMR so challenging?

A1: The structural elucidation of macrocycles by NMR is inherently complex due to several factors:

  • Conformational Flexibility: Macrocycles often exist as a dynamic ensemble of interconverting conformations in solution. This flexibility leads to averaged NMR signals, which complicates the determination of a single, representative 3D structure.[1][2]

  • Sparsity of Structural Restraints: Unlike well-structured proteins, macrocycles may lack regular secondary structures, resulting in a limited number of long-range Nuclear Overhauser Effect (NOE) signals, which are crucial for defining the overall fold.[1][3]

  • Weak NOEs: For smaller macrocycles that tumble rapidly in solution, the observed NOE effects can be very weak, making them difficult to detect and quantify accurately.[1][3]

  • Signal Overlap: The 1D and 2D NMR spectra of macrocycles can suffer from significant signal overlap, making the unambiguous assignment of resonances a difficult task.[4]

Q2: What are the most critical NMR experiments for macrocycle structure determination?

A2: A combination of experiments is typically required:

  • 1D ¹H NMR: Provides an initial assessment of sample purity, complexity, and conformational homogeneity.[5]

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify coupled spin systems, aiding in the assignment of individual amino acid or building block residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-Frame Overhauser Effect Spectroscopy): These are the primary experiments for obtaining distance restraints between protons that are close in space (< 5-6 Å), which are essential for 3D structure calculation.[1][3][6] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) / HMBC (Heteronuclear Multiple Bond Correlation): These experiments are used to assign ¹³C and ¹⁵N resonances and to obtain through-bond connectivity information, which is particularly useful for non-peptidic macrocycles.[4]

  • Residual Dipolar Coupling (RDC) Measurements: Provide long-range orientational information about bond vectors relative to an external alignment medium, which is highly complementary to the short-range distance information from NOEs.[7][8][9][10][11]

  • J-Coupling Analysis: The magnitude of scalar J-couplings provides information about dihedral angles within the molecule.[12][13][14]

Q3: How does the solvent environment affect the NMR structure of a macrocycle?

A3: The solvent has a profound impact on the conformation of a macrocycle. A macrocycle may adopt different predominant conformations in polar (e.g., water, methanol) versus apolar (e.g., chloroform, DMSO) environments.[1][2] This is often due to the formation or disruption of intramolecular hydrogen bonds.[2] It is crucial to study the macrocycle in a solvent that mimics its intended biological environment (e.g., a membrane-mimicking environment for a cell-penetrating peptide).[1]

Q4: What is the role of computational modeling in the NMR-based structural assignment of macrocycles?

A4: Computational modeling is an indispensable part of the process. Due to the flexibility of macrocycles, a purely experimental approach is often insufficient.[15] A common workflow involves:

  • Generating a large number of possible conformations using methods like molecular dynamics (MD) simulations or distance geometry.[16][17]

  • Using the experimentally derived NMR restraints (NOEs, RDCs, J-couplings) to filter and refine this conformational ensemble.[15][18][19]

  • The final result is often presented as an ensemble of low-energy structures that are all consistent with the experimental data, reflecting the dynamic nature of the macrocycle.

Troubleshooting Guides

Issue 1: Very few or no NOE/ROE cross-peaks are observed.
Possible Cause Troubleshooting Step
Rapid Molecular Tumbling: The molecule is too small and tumbles too quickly in solution, leading to near-zero NOEs.1. Switch from a NOESY to a ROESY experiment, as ROEs are less dependent on the molecular tumbling rate. 2. Increase the viscosity of the solvent to slow down molecular tumbling. This can be achieved by adding glycerol or using a viscous co-solvent. This is the basis of the "exact NOE" (eNOE) method.[1][3] 3. Lower the temperature of the experiment to reduce molecular motion.[3]
Conformational Averaging: The macrocycle is highly flexible and exists in multiple conformations that are rapidly interconverting on the NMR timescale.1. Try different solvents to potentially stabilize a single conformation.[2] 2. Acquire data at lower temperatures to slow down the conformational exchange. 3. Employ advanced NMR techniques like Residual Dipolar Couplings (RDCs) that provide structural information independent of the NOE.[7][8]
Incorrect Mixing Time: The mixing time in the NOESY/ROESY experiment is too short or too long.1. Acquire a series of 2D NOESY/ROESY spectra with varying mixing times to build up an NOE/ROE build-up curve and determine the optimal mixing time.
Issue 2: The NMR spectra are very crowded with overlapping signals.
Possible Cause Troubleshooting Step
Molecular Aggregation: The macrocycle is forming aggregates at the concentration used for the NMR experiment.1. Acquire a series of 1D ¹H NMR spectra at different concentrations. Significant chemical shift changes or line broadening upon dilution may indicate aggregation. 2. Use a different solvent or adjust the pH to disrupt aggregation.
High Conformational Heterogeneity: The presence of multiple slowly interconverting conformers leads to a doubling or multiplication of peaks.1. Acquire spectra at elevated temperatures to try and coalesce the signals of the different conformers.[20] 2. Isotopic labeling (e.g., with ¹³C or ¹⁵N) can help to resolve ambiguities by spreading out the signals into another dimension.[3]
Limited Spectral Resolution: The magnetic field strength is insufficient to resolve all signals.1. If possible, use a higher field NMR spectrometer to improve spectral dispersion.
Issue 3: The calculated structures are of low precision or do not converge.
Possible Cause Troubleshooting Step
Insufficient Number of Restraints: There are not enough experimental restraints to define a single, well-resolved structure.1. Re-examine the NOESY/ROESY spectra for any weak, unassigned cross-peaks. 2. Measure additional types of restraints, such as J-couplings to define dihedral angles and RDCs to provide long-range orientational information.[7][8][9]
Incorrect or Ambiguous Restraints: Some of the NOE assignments may be incorrect or ambiguous, leading to conflicting restraints.1. Use an iterative approach to structure calculation. In each cycle, check for restraints that are consistently violated and re-evaluate their assignment.[21] 2. Employ software that can handle ambiguous restraints, allowing for multiple assignment possibilities for a single cross-peak.[21]
Inadequate Conformational Sampling: The computational search did not adequately explore the conformational space of the macrocycle.1. Increase the duration and/or temperature of the simulated annealing or molecular dynamics simulations. 2. Use different starting structures for the calculations to avoid getting trapped in local energy minima.[15][19]

Quantitative Data Summary

The following table provides a general guide for converting NOE intensities into distance restraints for structure calculation. Note that these values can vary depending on the specific experimental conditions and the software used.

NOE IntensityUpper Distance Bound (Å)
Strong2.5
Medium3.5
Weak5.0
Very Weak6.0

Table 1: Typical semi-quantitative NOE distance restraints used in macrocycle structure calculations.[1][3]

Key Experimental Protocols

Protocol 1: General NOESY/ROESY Experiment
  • Sample Preparation: Dissolve the purified macrocycle in a suitable deuterated solvent to a final concentration of 1-5 mM. Filter the sample into a high-quality NMR tube.[5]

  • Initial Setup: Tune and match the probe. Lock and shim the spectrometer on the sample. Obtain a standard 1D ¹H spectrum to check the sample quality.

  • Experiment Acquisition:

    • Set up a 2D NOESY or ROESY experiment.

    • Choose an appropriate mixing time. A good starting point is the T1 relaxation time of the protons of interest. For macrocycles, a range of 100-400 ms is common.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate window functions and perform a Fourier transform. Phase the spectrum and reference the chemical shifts.

  • Analysis: Integrate the cross-peaks and classify them as strong, medium, or weak to generate distance restraints for structure calculation.

Protocol 2: Residual Dipolar Coupling (RDC) Measurement
  • Sample Preparation: Prepare a sample of the macrocycle as in Protocol 1.

  • Alignment Medium: Prepare a second sample containing the macrocycle and a suitable alignment medium (e.g., bacteriophage, bicelles, or a stretched gel). The choice of medium depends on the solvent and the properties of the macrocycle.[10]

  • Data Acquisition: Acquire a 2D ¹H-¹⁵N or ¹H-¹³C correlation spectrum (e.g., HSQC) on both the isotropic (without alignment medium) and anisotropic (with alignment medium) samples.

  • Data Analysis:

    • The J-coupling is measured from the splitting in the isotropic spectrum.

    • The total splitting (J + D, where D is the RDC) is measured from the anisotropic spectrum.

    • The RDC is calculated by subtracting the J-coupling from the total splitting.

  • Structure Calculation: The measured RDCs are used as orientational restraints in the structure calculation software.

Visualizations

G cluster_exp Experimental Data Acquisition cluster_analysis Data Analysis & Restraint Generation cluster_comp Computational Modeling cluster_validation Structure Validation & Ensemble Sample Purified Macrocycle NMR_Exp 1D & 2D NMR Experiments (TOCSY, NOESY/ROESY, HSQC) Sample->NMR_Exp Adv_NMR Advanced NMR (RDCs, J-Couplings) NMR_Exp->Adv_NMR Assign Resonance Assignment NMR_Exp->Assign Restraints Generate Distance, Dihedral, & Orientational Restraints Adv_NMR->Restraints Assign->Restraints Refine Structure Refinement with NMR Restraints Restraints->Refine Conf_Search Conformational Search (MD, Distance Geometry) Conf_Search->Refine Validation Validation of Structures (Check Restraint Violations) Refine->Validation Validation->Refine Iterative Refinement Ensemble Final Structural Ensemble Validation->Ensemble

Caption: General workflow for macrocycle structure elucidation using NMR.

G Start Low number of NOE/ROE restraints Cause1 Rapid Molecular Tumbling? Start->Cause1 Cause2 High Conformational Flexibility? Start->Cause2 Cause1->Cause2 No Sol1a Switch to ROESY Cause1->Sol1a Yes Sol2a Try different solvents to stabilize one conformation Cause2->Sol2a Yes Sol2b Acquire complementary data (RDCs, J-couplings) Cause2->Sol2b Yes Sol1b Increase solvent viscosity (eNOE) or lower temperature

Caption: Troubleshooting guide for a low number of NOE/ROE restraints.

References

Methods for stabilizing (12E)-Oxacyclohexadec-12-en-2-one in various formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing (12E)-Oxacyclohexadec-12-en-2-one, a macrocyclic lactone, in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (12E)-Oxacyclohexadec-12-en-2-one?

A1: As a macrocyclic lactone, the primary degradation pathways for (12E)-Oxacyclohexadec-12-en-2-one are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The ester bond in the lactone ring is susceptible to cleavage by both acid and base catalysis, which is accelerated at pH extremes and elevated temperatures.[1][3] This reaction breaks the ring to form a linear hydroxy carboxylic acid.

  • Oxidation: The carbon-carbon double bond within the macrocyclic ring can be a target for oxidation.[2] This process can be influenced by factors such as the presence of oxidizing agents, light, and heat.

Q2: What is the optimal pH range for maintaining the stability of (12E)-Oxacyclohexadec-12-en-2-one in aqueous and alcoholic formulations?

A2: (12E)-Oxacyclohexadec-12-en-2-one demonstrates excellent stability in typical pH ranges for fragrance and cosmetic formulations.[1] It is stable in lotions with a pH of 4-6.5 and can even withstand saponification in soap matrices at a pH of 9-10.[1] However, in highly acidic formulations (e.g., pH 2), its substantivity may be slightly reduced.[1] For optimal stability, maintaining the pH of aqueous formulations between 4 and 7 is recommended.

Q3: Is (12E)-Oxacyclohexadec-12-en-2-one sensitive to light?

A3: Based on its UV/Vis spectra, (12E)-Oxacyclohexadec-12-en-2-one is not expected to be phototoxic or photoallergenic.[4] However, as with many organic molecules, prolonged exposure to high-intensity UV light could potentially contribute to oxidative degradation. The use of photostabilizers or opaque packaging is a good practice for ensuring long-term stability.[5]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific compatibility data is limited, care should be taken with strongly acidic or basic excipients that could catalyze hydrolysis. Additionally, formulations containing strong oxidizing agents should be avoided. It is always recommended to conduct compatibility studies with your specific formulation excipients.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of active ingredient over time in an aqueous formulation. Hydrolysis of the lactone ring due to acidic or basic pH.1. Measure the pH of your formulation. 2. Adjust the pH to a range of 4-7 using appropriate buffers. 3. Store the formulation at controlled room temperature or refrigerated if possible.
Development of off-odors or changes in color. Oxidative degradation of the molecule.1. Incorporate an antioxidant (e.g., BHT, tocopherol) into your formulation.[6] 2. Protect the formulation from light by using opaque packaging.[5] 3. Purge the headspace of the container with an inert gas like nitrogen to minimize contact with oxygen.[6]
Reduced performance in a highly acidic product. Decreased substantivity at low pH.1. Consider microencapsulation of (12E)-Oxacyclohexadec-12-en-2-one to create a protective barrier.[3][6] 2. Evaluate if slight adjustments to the formulation's pH are possible without compromising the final product's function.
Precipitation or phase separation in a complex formulation. Incompatibility with other excipients or solubility issues.1. Conduct solubility studies of (12E)-Oxacyclohexadec-12-en-2-one in individual components of your formulation. 2. Evaluate the compatibility with each excipient individually and in combination. 3. Consider the use of a co-solvent or an emulsifying agent to improve compatibility.

Stability Data

Condition Stability Assessment Source(s)
Alcohol-based solutions (typical fragrance pH) Excellent stability[1]
Aqueous lotions (pH 4-6.5) Stable[1]
Soap matrices (pH 9-10) Stable, survives saponification[1]
Highly acidic formulations (pH 2) Stable, but with potentially reduced substantivity[1]
Long-term storage at -15°C (in bovine plasma) Acceptable stability (15-20% decrease over 9 months)[7]
Photostability Not expected to be phototoxic/photoallergenic[4]

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating HPLC method.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (12E)-Oxacyclohexadec-12-en-2-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration with the mobile phase.
  • Analyze the samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of water and acetonitrile is a good starting point.[9]
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.

Protocol 2: Preparation of a Stabilized Aqueous Formulation

This protocol provides an example of how to prepare a stabilized aqueous formulation of (12E)-Oxacyclohexadec-12-en-2-one.

1. Prepare the Aqueous Phase:

  • To purified water, add a buffering agent (e.g., citrate buffer) to maintain a pH between 5.0 and 6.0.
  • Dissolve a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.[6]
  • Add any other water-soluble excipients.

2. Prepare the Oil Phase:

  • Dissolve (12E)-Oxacyclohexadec-12-en-2-one and an antioxidant (e.g., BHT or tocopherol) in a suitable co-solvent or oil.

3. Emulsification:

  • Slowly add the oil phase to the aqueous phase while homogenizing to form a stable emulsion. An appropriate emulsifying agent may be required.

4. Final Adjustments and Storage:

  • Check and adjust the final pH of the formulation if necessary.
  • Store the final formulation in an opaque, airtight container.

Visualizations

degradation_pathway A (12E)-Oxacyclohexadec-12-en-2-one B Hydrolysis (Acid/Base Catalyzed) A->B H+ / OH- High Temp D Oxidation A->D O2 / Light / Heat C Linear Hydroxy Carboxylic Acid (Inactive) B->C E Oxidized Products (e.g., epoxides, aldehydes) D->E F Stabilization Strategies F->B F->D G pH Control (Buffers) (4 < pH < 7) G->B H Antioxidants (e.g., BHT, Tocopherol) H->D I Chelating Agents (e.g., EDTA) I->D J Opaque Packaging J->D

Caption: Degradation pathways and stabilization strategies for (12E)-Oxacyclohexadec-12-en-2-one.

stability_testing_workflow cluster_0 Method Development cluster_1 Formulation & Storage cluster_2 Analysis & Evaluation A Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) B Develop Stability-Indicating HPLC Method A->B F Analyze by validated HPLC method B->F Validated Method C Prepare Formulation with (12E)-Oxacyclohexadec-12-en-2-one D Store under various conditions (e.g., Temp, Humidity, Light) C->D E Sample at specific time points D->E E->F G Quantify parent compound and degradation products F->G H Determine shelf-life and optimal storage conditions G->H

Caption: Workflow for a comprehensive stability testing program.

References

Strategies to prevent the oxidation of Habanolide under alkaline conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Habanolide. Our goal is to address potential stability issues encountered during experiments, particularly under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: Is Habanolide expected to be unstable or oxidize under alkaline conditions?

A1: Contrary to concerns about oxidation, Habanolide is well-documented for its excellent stability in alkaline environments.[1][2] It is commonly used in products like soaps (pH 9-10) and alkaline cleaners (pH 8-10) without significant degradation.[1][3] Its robust nature in such conditions is a key performance characteristic.[2] If you are observing a loss of Habanolide in your experiment, it is likely due to factors other than simple oxidation under typical alkaline conditions.

Q2: What could be causing the degradation of Habanolide in my alkaline formulation if not oxidation?

A2: While Habanolide is very stable, extreme conditions or specific chemical interactions could potentially lead to degradation. The most likely, though still uncommon, pathway would be hydrolysis of the lactone ring rather than oxidation. This could be influenced by:

  • Extreme pH: Very high pH values (pH > 12) coupled with high temperatures could accelerate hydrolysis.

  • Presence of Strong Nucleophiles: Besides hydroxide ions, other strong nucleophiles could attack the ester group.

  • Enzymatic Degradation: Certain enzymes, like esterases, could catalyze the hydrolysis of the lactone.

  • Contaminants: The presence of reactive impurities or metal ions in the experimental setup could catalyze degradation pathways.

Q3: What are the best practices for handling and storing Habanolide to ensure its stability?

A3: To ensure the long-term stability and integrity of Habanolide in your research, follow these guidelines:

  • Storage: Store Habanolide in a cool, dry, dark place in a well-sealed container.[3]

  • Inert Atmosphere: For long-term storage of the pure material or in sensitive formulations, consider blanketing the container with an inert gas like nitrogen or argon to displace oxygen and moisture.

  • Solvent Purity: Use high-purity solvents and reagents to avoid introducing contaminants that could initiate degradation.

  • Material Compatibility: Ensure that the storage containers and experimental apparatus are made of non-reactive materials.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of Habanolide over time in my alkaline solution (pH 9).

Possible Cause Troubleshooting Step Rationale
Analytical Error Verify the calibration of your analytical instrument (e.g., GC-MS, HPLC). Run a freshly prepared standard to confirm instrument response.The perceived loss of Habanolide may be an artifact of the measurement method rather than actual degradation.
Adsorption Check if Habanolide is adsorbing to the surfaces of your container or sampling equipment, especially if using plastics.Habanolide is a lipophilic molecule (Log P ~5.45-6.2) and can adsorb to certain surfaces, leading to an apparent decrease in concentration in the solution.[4][5]
Hydrolysis Analyze the sample for the presence of the hydrolyzed hydroxy acid form of Habanolide. This can be done by LC-MS.This would confirm if the degradation pathway is hydrolysis of the lactone ring.
Contamination Review all components of your alkaline solution for potential reactive impurities. Test a simplified system with fewer components.An unknown component in a complex mixture could be reacting with Habanolide.

Experimental Protocols

Protocol 1: General Stability Testing of Habanolide in an Alkaline Medium

This protocol outlines a method to assess the stability of Habanolide in a specific alkaline formulation over time.

  • Preparation of Test Solution:

    • Prepare the alkaline buffer or solution at the desired pH (e.g., pH 9.5 using a borate buffer).

    • Accurately prepare a stock solution of Habanolide in a suitable solvent (e.g., ethanol).

    • Spike the alkaline solution with the Habanolide stock solution to achieve the target final concentration (e.g., 100 ppm). Ensure the final concentration of the spiking solvent is low (e.g., <1%) to not alter the medium significantly.

  • Incubation:

    • Divide the solution into multiple aliquots in sealed, inert containers (e.g., amber glass vials with PTFE-lined caps).

    • Store the samples under controlled conditions (e.g., 40°C) to simulate accelerated aging.

    • Include a control sample stored at a lower temperature (e.g., 4°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each temperature condition.

    • Allow the sample to return to room temperature.

    • Extract the Habanolide from the aqueous matrix using a suitable organic solvent (e.g., hexane or methyl tert-butyl ether).

    • Analyze the concentration of Habanolide in the extract using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation:

    • Plot the concentration of Habanolide versus time for each storage condition.

    • Calculate the percentage of Habanolide remaining at each time point relative to the initial concentration (T=0).

Visualizations

Diagram 1: Chemical Structure of Habanolide

Habanolide_Structure Figure 1: Habanolide Chemical Structure HAB label_node Habanolide (Oxacyclohexadec-12-en-2-one)

Caption: Figure 1: Habanolide Chemical Structure

Diagram 2: Hypothetical Hydrolysis Pathway

Hydrolysis_Pathway Figure 2: Hypothetical Hydrolysis of Habanolide Habanolide Habanolide (Lactone Form) TransitionState Tetrahedral Intermediate Habanolide->TransitionState + OH⁻ (Alkaline Condition) Hydrolyzed Hydroxy Acid (Open-Ring Form) TransitionState->Hydrolyzed Ring Opening Hydrolyzed->Habanolide Re-lactonization (Acidic Condition)

Caption: Figure 2: Hypothetical Hydrolysis of Habanolide

Diagram 3: Experimental Workflow for Stability Assessment

Stability_Workflow Figure 3: Workflow for Stability Testing cluster_prep Preparation cluster_storage Incubation & Sampling cluster_analysis Analysis Prep_Solution Prepare Alkaline Medium Spike Spike Medium with Habanolide Prep_Solution->Spike Prep_Habanolide Prepare Habanolide Stock Solution Prep_Habanolide->Spike Store Store Samples at Controlled Temperatures Spike->Store Sample Collect Samples at Time Intervals Store->Sample Extract Solvent Extraction Sample->Extract Analyze GC-MS Analysis Extract->Analyze Data Quantify & Plot Concentration vs. Time Analyze->Data

Caption: Figure 3: Workflow for Stability Testing

References

Overcoming matrix effects in the quantification of Habanolide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Habanolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly matrix effects, during the analysis of Habanolide in complex biological and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is Habanolide and why is its quantification challenging?

A: Habanolide® is a synthetic macrocyclic musk widely used as a fragrance ingredient in personal care products and fine fragrances.[1][2][3] It is a lipophilic molecule with a molecular weight of 238.37 g/mol and a high Log P (around 5.45-6.2), meaning it readily dissolves in fats and oils.[4][5] These properties make it prone to significant matrix effects during analysis, especially in complex samples like plasma, blood, wastewater, and consumer products. Matrix effects can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate and imprecise quantification.[6][7]

Q2: What are matrix effects and how do they affect Habanolide analysis?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Habanolide, by co-eluting compounds from the sample matrix.[6][7] In electrospray ionization (ESI) mass spectrometry, these co-eluting substances can compete with Habanolide for ionization, leading to a decrease in its signal (ion suppression), or in some cases, an increase in the signal (ion enhancement).[2][6] Given Habanolide's use in complex formulations and its potential presence in biological and environmental samples, matrix components like proteins, lipids, salts, and surfactants can interfere with its accurate quantification.[6][8]

Q3: How can I detect if matrix effects are impacting my Habanolide quantification?

A: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[4] In this technique, a constant flow of a Habanolide standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer's ion source. A blank matrix sample is then injected. Any dip or rise in the constant Habanolide signal at different retention times indicates regions of ion suppression or enhancement, respectively.[1][4]

Q4: What is the best internal standard to use for Habanolide quantification?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of Habanolide (e.g., Habanolide-d4). A SIL internal standard has nearly identical chemical and physical properties to Habanolide and will co-elute, experiencing the same degree of matrix effects and extraction recovery variations. This allows for accurate correction of any signal suppression or enhancement. If a SIL internal standard is unavailable, a structurally similar macrocyclic musk with a different mass can be used as an alternative, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to troubleshooting and mitigating matrix effects in the LC-MS/MS quantification of Habanolide.

Problem 1: Poor reproducibility and accuracy in my Habanolide measurements.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Solutions:

    • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. For biological fluids like plasma or blood, a combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended. For cosmetic or personal care product matrices, a dilution followed by LLE or SPE can be effective.[6][9]

    • Chromatographic Separation: Improve the separation of Habanolide from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the organic solvent (e.g., from acetonitrile to methanol), or using a different stationary phase (e.g., a column with a different chemistry or particle size).[2]

    • Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components.[10] However, ensure that the final Habanolide concentration remains above the lower limit of quantification (LLOQ).

    • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for matrix effects and improve accuracy and precision.

Problem 2: I'm observing significant ion suppression for Habanolide.
  • Possible Cause: Co-elution of highly abundant, easily ionizable compounds from the matrix. Phospholipids are common culprits in plasma samples.

  • Solutions:

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method. For plasma, consider a phospholipid removal SPE cartridge or a specific LLE protocol designed to minimize phospholipid extraction.

    • Adjust Chromatography: Modify your LC method to shift the retention time of Habanolide away from the region of ion suppression. A post-column infusion experiment can help identify these "suppression zones."[4]

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects from non-volatile salts and other matrix components.[11]

Problem 3: My recovery of Habanolide is low and inconsistent.
  • Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during sample preparation steps.

  • Solutions:

    • Optimize Extraction Solvent: For LLE, test different organic solvents or solvent mixtures to find the optimal one for extracting the lipophilic Habanolide from your specific matrix.

    • Optimize SPE Protocol: If using SPE, ensure the cartridge type (e.g., C18, mixed-mode) is appropriate for Habanolide. Optimize the wash and elution steps to maximize Habanolide recovery while minimizing the co-extraction of interferences.

    • Evaluate Non-Specific Binding: Habanolide's lipophilic nature may cause it to adsorb to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.

Experimental Protocols

Below are detailed methodologies for key experiments to quantify Habanolide and assess matrix effects.

Protocol 1: Quantification of Habanolide in Human Plasma

This protocol uses protein precipitation followed by solid-phase extraction for sample cleanup.

  • Sample Preparation:

    • To 100 µL of human plasma in a low-binding microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Habanolide-d4 in methanol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and dilute with 600 µL of water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute Habanolide with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode. Monitor appropriate precursor > product ion transitions for Habanolide and its internal standard.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different sample preparation methods for reducing matrix effects and typical performance characteristics for the quantification of lipophilic molecules similar to Habanolide.

Table 1: Comparison of Sample Preparation Methods on Matrix Effect Reduction

Sample Preparation MethodMatrixAnalyteMatrix Effect (%)*Reference
Protein PrecipitationHuman PlasmaFragrance Allergen-45% (Suppression)Fictional Data
Liquid-Liquid ExtractionHuman PlasmaFragrance Allergen-15% (Suppression)Fictional Data
Solid-Phase Extraction (C18)Human PlasmaFragrance Allergen-5% (Suppression)Fictional Data
Dilute and Shoot (1:10)WastewaterLipophilic Compound-60% (Suppression)Fictional Data
SPE after DilutionWastewaterLipophilic Compound-10% (Suppression)Fictional Data

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. Negative values indicate suppression, positive values indicate enhancement.

Table 2: Typical Method Performance for Lipophilic Analyte Quantification

ParameterTypical Value
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 80%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction (C18) ppt->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for Habanolide quantification in plasma.

troubleshooting_workflow cluster_solutions Mitigation Strategies start Poor Accuracy or Precision Observed check_me Assess Matrix Effect (Post-Column Infusion) start->check_me me_present Matrix Effect Present check_me->me_present Yes me_absent Matrix Effect Absent check_me->me_absent No optimize_prep Optimize Sample Preparation (SPE/LLE) me_present->optimize_prep check_other Investigate Other Causes (e.g., IS, Calibration) me_absent->check_other optimize_lc Optimize LC Separation optimize_prep->optimize_lc reevaluate Re-evaluate Method Performance optimize_prep->reevaluate use_sil_is Use SIL-IS optimize_lc->use_sil_is optimize_lc->reevaluate dilute Dilute Sample use_sil_is->dilute use_sil_is->reevaluate dilute->reevaluate check_other->reevaluate

Caption: Troubleshooting logic for matrix effect issues.

References

Refining in vitro protocols for more accurate musk toxicity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vitro toxicity assessment of musk compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of musk toxicity that can be assessed in vitro?

A1: Musk compounds, including nitromusks and polycyclic musks, can exert toxicity through several mechanisms that are amenable to in vitro assessment. These include:

  • Enzyme Inhibition: Musks can inhibit the activity of cytochrome P450 (CYP) enzymes involved in xenobiotic and steroid metabolism. For instance, nitromusks are known to interfere with CYP1A-catalyzed reactions, while polycyclic musks can inhibit CYP3A, CYP17, and CYP19.[1][2][3]

  • Endocrine Disruption: Synthetic musks can interfere with hormone signaling pathways.[4] Some compounds exhibit estrogenic activity, while others can act as antagonists for androgen and progesterone receptors.[4][5]

  • Inhibition of Multidrug/Multixenobiotic Resistance (MDR/MXR) Transporters: Certain musks can inhibit the activity of efflux transporters, which are cellular defense mechanisms against xenobiotics. This can lead to increased intracellular accumulation of other toxic compounds.[6]

  • Induction of Apoptosis: Some musk compounds, like musk ketone, have been shown to induce apoptosis and growth repression in cancer cell lines.[7][8][9] This can be mediated through the upregulation of specific genes involved in apoptosis-related signaling pathways, such as the MAPK signaling pathway.[7][9]

Q2: Which in vitro assays are most suitable for assessing the different mechanisms of musk toxicity?

A2: The choice of assay depends on the specific toxicological endpoint you are investigating:

  • Cytotoxicity: Standard cytotoxicity assays like MTT, MTS, WST-1, or LDH release assays can be used to determine the concentration at which musk compounds cause cell death.[10][11][12]

  • Enzyme Inhibition: To assess the inhibition of specific CYP enzymes, enzyme activity assays using specific substrates are employed. For example, the EROD (ethoxyresorufin-O-deethylase) assay is commonly used to measure CYP1A activity.[2][13]

  • Endocrine Disruption: Reporter gene assays are frequently used to screen for endocrine-disrupting potential.[14] These assays utilize cell lines that have been engineered to express a reporter gene (e.g., luciferase) under the control of a hormone response element.[14]

  • Genotoxicity: Assays such as the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay can be used to evaluate the genotoxic potential of musk compounds.[15]

Q3: What are the key challenges in extrapolating in vitro musk toxicity data to in vivo human health risks?

A3: Extrapolating in vitro findings to in vivo outcomes, a process known as in vitro to in vivo extrapolation (IVIVE), presents several challenges.[16][17][18] Key considerations include:

  • Metabolic Differences: In vitro systems may not fully recapitulate the metabolic activation or detoxification of musk compounds that occurs in a whole organism.[16]

  • Bioavailability and Toxicokinetics: In vitro assays do not account for the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.[16]

  • Complex Biological Interactions: The in vivo environment involves complex interactions between different cell types and organ systems that are not captured in single-cell-type in vitro models.[19]

  • Concentration-Dose Relationship: Relating the effective concentration in an in vitro system to a relevant in vivo dose is a significant challenge.[16][17]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell density with a cell counter.[10][20]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Solvent-Induced Toxicity The solvent used to dissolve the musk compound (e.g., DMSO) may be toxic at higher concentrations. Run a solvent control to determine the maximum non-toxic concentration.[20]
Compound Precipitation Visually inspect the wells for any precipitation of the musk compound, which can interfere with the assay readout. If precipitation occurs, consider using a different solvent or reducing the final concentration.[20]

Problem 2: Difficulty interpreting endocrine disruption reporter gene assay results.

Possible Cause Troubleshooting Step
Cytotoxicity at Test Concentrations A decrease in reporter gene activity may be due to cytotoxicity rather than receptor antagonism. Perform a parallel cytotoxicity assay at the same concentrations to rule out this possibility.
Low Transfection Efficiency (for transient assays) Optimize the transfection protocol, including the DNA-to-transfection reagent ratio and cell density at the time of transfection.
Hormone Contamination in Serum Use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to remove endogenous hormones that could interfere with the assay.[20]
Non-Specific Activation or Inhibition The musk compound may be interacting with other components of the signaling pathway or directly with the reporter protein. Consider using a counterscreen with a different reporter gene construct to assess specificity.

Quantitative Data Summary

The following tables summarize quantitative data on the inhibitory effects of various musk compounds on cytochrome P450 enzymes.

Table 1: IC50 Values for Inhibition of Carp CYP1A by Nitromusks

Musk CompoundIC50 (µM)Reference
Musk Ketone35 ± 10[2]
Musk Xylene37 ± 7[2]

Table 2: IC50 Values for Inhibition of Carp CYP3A by Polycyclic Musks

Musk CompoundIC50 (µM)Reference
Galaxolide68 ± 12[2]
Tonalide74 ± 21[2]
Celestolide279 ± 79[2]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the musk compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (medium with solvent) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Musk Dilutions overnight_incubation->prepare_dilutions add_compounds Add Compounds to Cells prepare_dilutions->add_compounds incubation Incubate (24-72h) add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing musk cytotoxicity using the MTT assay.

signaling_pathway_endocrine_disruption cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space musk Musk Compound receptor Hormone Receptor (e.g., ER) musk->receptor Agonism or Antagonism hormone Endogenous Hormone (e.g., Estrogen) hormone->receptor Binding hre Hormone Response Element (HRE) on DNA receptor->hre Binding gene_transcription Gene Transcription hre->gene_transcription Activation/ Repression cellular_response Altered Cellular Response gene_transcription->cellular_response Leads to

Caption: Mechanism of endocrine disruption by musk compounds.

References

Enhancing the efficiency of flow synthesis for large-scale macrocycle production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of macrocycles via flow synthesis.

Frequently Asked questions (FAQs)

1. My macrocyclization reaction is producing a high percentage of oligomers and polymers. How can I favor the intramolecular reaction in a flow setup?

This is a common challenge in macrocyclization. While high-dilution conditions are a traditional approach in batch synthesis to favor intramolecular reactions, flow chemistry offers several strategies to minimize unwanted intermolecular side reactions.[1][2][3]

  • Optimize Reactant Concentrations and Mixing: Precise control over stoichiometry is crucial. Utilize static mixers to ensure rapid and homogeneous mixing of reactants at the point of entry into the heated reactor. This prevents localized high concentrations that can lead to oligomerization.[4]

  • Leverage Pseudo-Dilution: In some flow setups, particularly with solid-supported reagents or catalysts, a "pseudo-dilution" effect can be achieved. This creates a microenvironment where the reactive species are isolated, favoring intramolecular cyclization even at higher overall concentrations.[5]

  • Employ Template-Assisted Synthesis: The presence of a template molecule can pre-organize the linear precursor into a conformation that favors macrocyclization.[1][2][4] For instance, the bromide anion has been shown to have a positive template effect in the synthesis of certain pseudopeptidic macrocycles.[1][4]

2. I am observing low yields and slow reaction rates. How can I improve the efficiency of my flow macrocyclization?

Flow reactors provide excellent heat and mass transfer, which can be leveraged to accelerate reaction rates and improve yields.[1][2][4]

  • Increase Reaction Temperature: Flow systems allow for superheating solvents above their boiling points due to pressurization.[6] This can significantly increase reaction rates. For example, a high-yielding synthesis of a macrocyclic molecular hinge was only possible in a flow reactor by operating at temperatures above the boiling point of the solvent.[6]

  • Optimize Residence Time: The precise control of residence time in a flow reactor allows for fine-tuning the reaction. A systematic study of increasing residence time by adjusting the flow rate can reveal the optimal conditions for maximizing the yield of the desired macrocycle.[7]

  • Use of Supported Reagents and Catalysts: Employing packed-bed reactors with supported bases or catalysts can enhance reaction productivity. This is attributed to a higher local concentration of the reagent in the flow setup.[4]

3. My starting materials or intermediates have poor solubility, leading to reactor clogging. What can I do to address this?

Solubility issues can be a significant hurdle in continuous flow synthesis.

  • Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of your reagents.

  • Temperature Adjustment: Increasing the temperature of the system can enhance the solubility of many compounds.

  • Modified Flow Setup: In some cases, a change in the reactor setup can prevent precipitation. For instance, if mixing two reagents leads to the precipitation of a salt that blocks the reactor, they can be pumped separately and mixed immediately before entering the heated reactor zone.[4]

4. How can I scale up the production of my macrocycle using a flow chemistry setup?

Scaling up in flow chemistry is generally more straightforward than in batch production.[1]

  • Longer Reaction Times: The most direct method for scaling up is to simply run the continuous flow system for an extended period.[1]

  • Parallelization: Running multiple flow reactors in parallel is an effective strategy for increasing production output.[7]

  • Increasing Flow Rate and Reactor Volume: While maintaining the optimal residence time, the flow rate and reactor volume can be increased to achieve higher throughput.

5. What are the advantages of using flow synthesis for macrocyclization compared to traditional batch methods?

Flow chemistry offers several significant advantages for macrocycle synthesis:

  • Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic reactions or the use of hazardous reagents.[1][8]

  • Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and better selectivity compared to batch processes.[1][6]

  • Increased Productivity: Flow chemistry can significantly increase productivity. For example, a continuous flow methodology for preparing a pseudopeptidic macrocycle showed a 20-fold increase in productivity compared to the batch process.[1][4]

  • Facilitated Automation and Integration: Flow systems can be readily automated and integrated with online monitoring and purification processes, streamlining the entire synthesis workflow.[1][4][9]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Macrocycle Yield Suboptimal reaction temperatureIncrease the temperature in the flow reactor. Flow systems allow for superheating of solvents, which can significantly accelerate the reaction rate.[6]
Inappropriate residence timeSystematically vary the flow rate to optimize the residence time for the macrocyclization reaction.[7]
Inefficient mixingUtilize a static mixer before the reactor to ensure homogeneous mixing of the reagent streams.
High Oligomer Formation High concentration of reactantsWhile counterintuitive for flow, consider a phase separation protocol where the macrocyclization occurs at a high concentration in a dispersed phase, effectively creating a pseudo-dilution effect.[10]
Lack of pre-organizationInvestigate the use of a template molecule to favor the intramolecular cyclization.[1][4]
Reactor Blockage Precipitation of starting materials or byproductsEnsure reagents are fully dissolved before entering the reactor. Consider pre-heating the reagent streams. If a salt precipitates upon mixing, adjust the mixing point to be immediately before the heated reactor.[4]
Inconsistent Product Quality Fluctuations in pump performanceUse high-precision pumps (e.g., infusion pumps) for accurate and stable flow rates, especially for small-scale optimization. Peristaltic pumps can be suitable for larger-scale production.[1][4]
Temperature gradients in the reactorEnsure the entire reactor coil is uniformly heated.

Experimental Protocols

General Protocol for Continuous Flow Macrocyclization of a Pseudopeptidic Cyclophane

This protocol is adapted from a reported synthesis of a constrained pseudopeptidic macrocycle.[1][4]

Materials:

  • Solution A: Precursor 1 (e.g., a dibromide derivative) at 4 mM in acetonitrile (CH3CN).

  • Solution B: Precursor 2 (e.g., a diamine derivative) at 4 mM in CH3CN.

  • Packed Bed Reactor: A column packed with a supported base (e.g., Ambersep 900 OH).

  • HPLC pumps or syringe pumps.

  • Static mixer.

  • Heating unit for the reactor.

Procedure:

  • Prepare stock solutions of Precursor 1 and Precursor 2 in CH3CN at a concentration of 4 mM.

  • Set up the flow system as depicted in the workflow diagram below.

  • Use two separate pumps to deliver Solution A and Solution B at equal flow rates.

  • The two streams are combined in a T-mixer or static mixer before entering the packed bed reactor.

  • The packed bed reactor is heated to the desired temperature (e.g., 80 °C).

  • The output from the reactor is collected.

  • The reaction progress and yield can be determined by analyzing the collected fractions using NMR or LC-MS.

  • The flow rate is adjusted to control the residence time. For example, a total flow rate of 1000 µL/min in a reactor with a void volume of 2.1 mL corresponds to a residence time of 2.1 minutes.[1][7]

Data Presentation

Table 1: Comparison of Batch vs. Flow Synthesis for a Pseudopeptidic Macrocycle

ParameterBatch SynthesisFlow Synthesis
Reaction Time 2.5 - 3 hours[4]2.1 - 10.7 minutes[4][7]
Isolated Yield 82%[4]up to 98%[1][4]
Productivity Significantly lower~20-fold increase compared to batch[1][4]
Scale Limited by vessel sizeScalable by continuous operation[1]

Table 2: Effect of Flow Rate and Residence Time on NMR Yield

EntryTotal Flow Rate (µL/min)Residence Time (min)NMR Yield (%)
110002.169[1][7]
26003.675
34005.482[7]

Visualizations

experimental_workflow cluster_reagents Reagent Delivery cluster_mixing Mixing cluster_reaction Reaction cluster_collection Product Collection reagent_A Solution A (Precursor 1) mixer Static Mixer reagent_A->mixer Pump A reagent_B Solution B (Precursor 2) reagent_B->mixer Pump B reactor Heated Packed Bed Reactor mixer->reactor collection Product reactor->collection troubleshooting_logic cluster_temp Temperature Optimization cluster_res_time Residence Time Optimization cluster_mixing_template Advanced Strategies start Low Yield or High Oligomers? check_temp Increase Reactor Temperature start->check_temp temp_ok Yield Improved? check_temp->temp_ok check_res_time Decrease Flow Rate to Increase Residence Time temp_ok->check_res_time No end Optimized Process temp_ok->end Yes res_time_ok Yield Improved? check_res_time->res_time_ok check_mixing Improve Mixing (Static Mixer) res_time_ok->check_mixing No res_time_ok->end Yes use_template Consider Template- Assisted Synthesis check_mixing->use_template

References

Minimizing byproduct formation in the industrial synthesis of Habanolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the industrial synthesis of Habanolide.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for Habanolide?

A1: The two main industrial synthesis routes for Habanolide ((12E)-oxacyclohexadec-12-en-2-one) are the classical synthesis involving radical addition and Baeyer-Villiger oxidation, and the more modern Ring-Closing Metathesis (RCM) approach.[1][2][3] The classical route begins with the radical addition of allyl alcohol to cyclododecanone, followed by an acid-catalyzed cyclization and subsequent Baeyer-Villiger oxidation.[2][3] The RCM route offers a more direct method for forming the macrocyclic ring with high selectivity.[1]

Q2: What are the most common byproducts in Habanolide synthesis?

A2: Common byproducts include isomers of Habanolide, such as the (Z)-diastereoisomer, and positional isomers.[3][4] In macrocyclization reactions, oligomeric byproducts, particularly cyclodimers, are also frequently observed.[5] During the radical addition step, decomposition of the starting materials and product can occur, especially at elevated temperatures with certain initiators.[6]

Q3: How can I minimize the formation of the (Z)-isomer of Habanolide?

A3: The formation of the desired (E)-isomer is often favored thermodynamically. In Ring-Closing Metathesis (RCM), the choice of catalyst and reaction conditions can significantly influence the E/Z selectivity.[2] For instance, using specific ruthenium or tungsten-based catalysts can provide high stereoselectivity for the (E)-isomer.[2][7] Careful control of temperature and reaction time can also help to minimize the formation of the less stable (Z)-isomer.

Q4: What is the role of high-dilution conditions in minimizing byproduct formation?

A4: High-dilution conditions are crucial in macrocyclization reactions to favor the intramolecular ring-closing reaction over intermolecular reactions that lead to the formation of oligomeric and polymeric byproducts.[5] By maintaining a low concentration of the linear precursor, the probability of two molecules reacting with each other is significantly reduced.

Troubleshooting Guides

Issue 1: Low Yield of Habanolide in the Classical Synthesis Route
Symptom Possible Cause Suggested Solution
Low conversion of cyclododecanone in the radical addition step.Inefficient radical initiation or decomposition of the radical initiator.Optimize the concentration and type of radical initiator (e.g., di-tert-butyl peroxide).[6] Consider using a more stable initiator or a two-stage temperature profile to control the rate of radical generation.
Formation of a complex mixture of unidentified byproducts.Side reactions during the radical addition, such as hydrogen abstraction from the solvent or product degradation.[6]Use a solvent with low reactivity towards radicals. Lowering the reaction temperature may reduce the rate of side reactions, though this could require a longer reaction time or a more active initiator.
Poor yield in the Baeyer-Villiger oxidation step.Incomplete reaction or formation of side products due to the choice of peracid or reaction conditions.[8][9]Select a suitable peracid (e.g., m-CPBA) and optimize the reaction temperature and time. The use of a buffer, such as a phosphate buffer, can suppress acid-catalyzed side reactions.[9]
Issue 2: High Levels of Oligomeric Byproducts in the RCM Route
Symptom Possible Cause Suggested Solution
Significant formation of dimers and higher-order oligomers detected by GC-MS.[5]The concentration of the diene precursor is too high, favoring intermolecular reactions.Employ high-dilution conditions by slowly adding the diene precursor to the reaction mixture containing the catalyst over an extended period. This maintains a low instantaneous concentration of the substrate.
Catalyst deactivation leading to incomplete cyclization and oligomerization.Presence of impurities in the starting material or solvent that poison the catalyst.Ensure all starting materials and solvents are rigorously purified and degassed. Use of a catalyst scavenger may be beneficial in some cases.
Inefficient ring-closing for a sterically hindered substrate.The energy barrier for the intramolecular cyclization is high.Increase the reaction temperature to overcome the activation energy barrier. Alternatively, select a more active RCM catalyst.

Experimental Protocols

Key Experiment: Ring-Closing Metathesis (RCM) for Habanolide Synthesis

This protocol is a generalized procedure based on common practices for RCM reactions to synthesize macrocyclic lactones.

Materials:

  • Diene precursor (e.g., the ester of 14-pentadecenoic acid)

  • Grubbs' second-generation catalyst or a similar ruthenium-based metathesis catalyst

  • Anhydrous and degassed toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the diene precursor in anhydrous and degassed toluene to a concentration of 0.001-0.01 M.

  • In a separate vessel, dissolve the RCM catalyst in a small amount of anhydrous and degassed toluene.

  • Slowly add the catalyst solution to the solution of the diene precursor at room temperature or elevated temperature (e.g., 40-80 °C), depending on the catalyst and substrate reactivity.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Habanolide.

Visualizations

Logical Workflow for Troubleshooting Low Habanolide Yield

G Troubleshooting Low Habanolide Yield cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_byproducts Byproduct Analysis start Low Habanolide Yield check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproduct Profile (GC-MS) start->analyze_byproducts sm_impure Impure Starting Materials check_sm->sm_impure temp Incorrect Temperature check_conditions->temp conc Incorrect Concentration check_conditions->conc cat Catalyst Inactivity check_conditions->cat oligomers High Oligomer Content analyze_byproducts->oligomers isomers High Isomer Content analyze_byproducts->isomers degradation Degradation Products analyze_byproducts->degradation purify_sm Purify Starting Materials sm_impure->purify_sm optimize_temp Optimize Temperature temp->optimize_temp optimize_conc Adjust Concentration (High Dilution) conc->optimize_conc replace_cat Use Fresh/Different Catalyst cat->replace_cat adjust_dilution Increase Dilution oligomers->adjust_dilution optimize_catalyst Optimize Catalyst for Stereoselectivity isomers->optimize_catalyst milder_conditions Use Milder Conditions degradation->milder_conditions G Habanolide Synthesis Pathways cluster_classical Classical Route cluster_rcm RCM Route cdd Cyclododecanone radical_add Radical Addition cdd->radical_add allyl_alc Allyl Alcohol allyl_alc->radical_add intermediate1 2-(3-Hydroxypropyl)cyclododecanone radical_add->intermediate1 bv_ox Baeyer-Villiger Oxidation intermediate1->bv_ox habanolide_classical Habanolide bv_ox->habanolide_classical diene Diene Precursor rcm Ring-Closing Metathesis diene->rcm habanolide_rcm Habanolide rcm->habanolide_rcm

References

Validation & Comparative

A Comparative Guide to Habanolide Quantification: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Habanolide, a synthetic musk used extensively in fragrances and cosmetic products. While GC-MS is a traditionally established method for volatile and semi-volatile compounds like Habanolide, LC-MS/MS presents a powerful alternative with distinct advantages in sensitivity and selectivity. This document outlines the validation parameters for an LC-MS/MS method and compares them with existing data for fragrance analysis using GC-MS, supported by detailed experimental protocols.

Quantitative Method Performance

The successful validation of an analytical method is crucial for ensuring reliable and reproducible results. The following table summarizes the typical validation parameters for a hypothetical, optimized LC-MS/MS method for Habanolide quantification compared to a standard GC-MS method used for fragrance analysis.

ParameterLC-MS/MS (Hypothetical)GC-MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.1 ng/mL~100 µg/g (0.01%)
Limit of Quantification (LOQ) 0.05 ng/mL to 50 ng/mLNot specified
Accuracy (% Recovery) 98.3–101.60%80-120%
Precision (%RSD/CV) Intraday and Interday ≤ 2.56%≤ 20%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the outlined protocols for both LC-MS/MS and GC-MS techniques for the analysis of Habanolide.

LC-MS/MS Method for Habanolide Quantification

This protocol is based on established methodologies for the quantification of similar small molecules in complex matrices.

1. Sample Preparation:

  • Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate Habanolide from the sample matrix (e.g., cosmetic product, biological fluid).[1][2] Modern techniques like ultrasound-assisted extraction (UAE) or matrix solid-phase dispersion (MSPD) can also be utilized for improved efficiency and reduced solvent consumption.[2]

  • Concentration: The extract is concentrated to a final volume using a Kuderna-Danish (KD) concentrator or a rotary evaporator.[3]

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is typically used for the separation of non-polar compounds like Habanolide.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for molecules like Habanolide.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Habanolide and an internal standard are monitored for quantification.

  • Gas Temperatures and Pressures: Optimized to ensure efficient desolvation and ion transmission.

GC-MS Method for Fragrance Analysis

This protocol is a standard approach for the analysis of volatile and semi-volatile compounds in various matrices.[4][5]

1. Sample Preparation:

  • Headspace Analysis: For volatile compounds, static headspace (SHS) or solid-phase microextraction (SPME) can be used to sample the vapor phase above the sample.[6]

  • Direct Injection: For less volatile compounds, a direct injection of a diluted sample extract can be performed.[3]

2. Gas Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[7]

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and volatility.

  • Injector Temperature: Typically set at a higher temperature than the initial oven temperature to ensure rapid volatilization of the sample.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode is often used for qualitative analysis, while selected ion monitoring (SIM) can be used for targeted quantification of specific compounds.

Method Validation Workflow and Data Analysis

The validation of any analytical method is a critical step to ensure its accuracy and reliability.[8]

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting Sample_Preparation Sample Preparation (LLE/SPE) LC_Separation LC Separation (Column, Mobile Phase) Sample_Preparation->LC_Separation MS_Detection MS Detection (MRM Transitions) LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Validation Start Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Selectivity Selectivity & Specificity Precision->Selectivity LOD_LOQ LOD & LOQ Selectivity->LOD_LOQ Stability Stability LOD_LOQ->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Quantification Quantification of Habanolide Matrix_Effect->Quantification Method Validated Report Validation Report Generation Quantification->Report

Caption: Workflow for LC-MS/MS method validation.

Comparison of Techniques

Both LC-MS/MS and GC-MS are powerful analytical techniques, each with its own set of strengths and weaknesses for the quantification of Habanolide.

LC-MS/MS vs. GC-MS for Habanolide Analysis cluster_LCMS LC-MS/MS cluster_GCMS GC-MS Habanolide_Sample Habanolide in Matrix LCMS_Prep Liquid-Liquid or Solid-Phase Extraction Habanolide_Sample->LCMS_Prep GCMS_Prep Headspace or Direct Injection Habanolide_Sample->GCMS_Prep LC_Separation Liquid Chromatography (Reversed-Phase) LCMS_Prep->LC_Separation Tandem_MS Tandem Mass Spectrometry (ESI, MRM) LC_Separation->Tandem_MS LCMS_Advantages Advantages: - High Sensitivity & Selectivity - Suitable for complex matrices - No derivatization needed Tandem_MS->LCMS_Advantages GC_Separation Gas Chromatography (Temperature Gradient) GCMS_Prep->GC_Separation Single_MS Mass Spectrometry (EI, Scan/SIM) GC_Separation->Single_MS GCMS_Advantages Advantages: - Robust & Established Method - Excellent for volatile compounds - Extensive libraries for identification Single_MS->GCMS_Advantages

Caption: Comparison of LC-MS/MS and GC-MS workflows.

Conclusion

The choice between LC-MS/MS and GC-MS for Habanolide quantification will depend on the specific requirements of the analysis. GC-MS is a reliable and well-established technique for fragrance analysis, particularly for volatile and semi-volatile compounds.[4][5] However, for applications requiring higher sensitivity and selectivity, especially in complex matrices where matrix effects can be a significant challenge, LC-MS/MS offers a superior alternative.[9] A thorough method validation is imperative to ensure the generation of accurate and precise data, regardless of the chosen technique.[8]

References

A Comparative Analysis of (E) and (Z) Isomers of Oxacyclohexadec-12-en-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical and biological properties of the geometric isomers of the macrocyclic musk, Oxacyclohexadec-12-en-2-one, reveals key differences in their olfactory profiles and highlights the importance of stereochemistry in fragrance science and beyond. This guide provides a comprehensive comparison of the (E) and (Z) isomers, presenting key experimental data, detailed methodologies, and an exploration of their interaction with olfactory signaling pathways.

Physicochemical and Olfactory Properties: A Tale of Two Isomers

The (E) and (Z) isomers of Oxacyclohexadec-12-en-2-one, while sharing the same molecular formula and mass, exhibit distinct properties, most notably in their olfactory characteristics. The (E)-isomer, widely known by its commercial name Habanolide®, is celebrated for its powerful, elegant, and warm musk scent with woody undertones.[1] In contrast, the (Z)-isomer also possesses a musk-like odor, though its profile is generally considered less intense.[1] This difference in sensory perception underscores the critical role of molecular geometry in the interaction with olfactory receptors.

A summary of their key physicochemical and olfactory properties is presented in the table below.

Property(E)-Oxacyclohexadec-12-en-2-one(Z)-Oxacyclohexadec-12-en-2-one
Systematic Name (12E)-1-Oxacyclohexadec-12-en-2-one(12Z)-1-Oxacyclohexadec-12-en-2-one
Common Name Habanolide®(Z)-Habanolide
CAS Number 111879-80-2[1][2]111879-79-9[3]
Molecular Formula C₁₅H₂₆O₂[1]C₁₅H₂₆O₂[3]
Molecular Weight 238.37 g/mol [1]238.37 g/mol [3]
Appearance Colorless liquidColorless to pale yellow liquid to solid (est.)
Boiling Point 366 °C (Predicted)383.00 to 384.00 °C @ 760.00 mm Hg (est.)
Melting Point 26.84 °CNot available
Flash Point 157 °C161.20 °C (est.)
Vapor Pressure 5.29E-005 mm Hg at 25 °C (Predicted)Not available
logP (o/w) 5.2 (Predicted)4.947 (est.)
Odor Profile Powerful, elegant, warm, slightly woody musk[1]Musk
Odor Threshold ~0.04 µg/L in airNot available

Spectroscopic Characterization

While specific peak lists for the isomers are not publicly available in detail, their structures are routinely confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the chemical environment of the hydrogen and carbon atoms, respectively. Key differentiating signals would be observed for the protons and carbons associated with the double bond, with distinct chemical shifts and coupling constants characteristic of the trans ((E)-isomer) and cis ((Z)-isomer) configurations.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis would confirm the presence of key functional groups. Both isomers would exhibit a characteristic strong absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1730-1750 cm⁻¹. The C=C stretching vibration of the double bond would also be present, though its intensity and exact position might differ slightly between the two isomers.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compounds. Both isomers would show a molecular ion peak corresponding to their shared molecular weight of 238.37 g/mol .

Experimental Protocols

Synthesis of (E) and (Z) Isomers via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and widely used method for the synthesis of macrocyclic compounds like Oxacyclohexadec-12-en-2-one. The stereochemical outcome of the reaction can be controlled by the choice of catalyst and reaction conditions.

General Workflow for RCM Synthesis

G cluster_0 Acyclic Diene Precursor Preparation cluster_1 Ring-Closing Metathesis cluster_2 Purification start Starting Materials step1 Multi-step synthesis to form the acyclic diene precursor start->step1 step2 Dissolution of diene in an appropriate solvent (e.g., toluene) step1->step2 step3 Addition of a specific Ruthenium or Molybdenum catalyst step2->step3 step4 Reaction under controlled temperature and atmosphere step3->step4 step5 Quenching of the reaction step4->step5 step6 Purification by column chromatography step5->step6 product Isolated (E) or (Z) Isomer step6->product

Caption: General workflow for the synthesis of Oxacyclohexadec-12-en-2-one isomers via RCM.

Protocol for E-Selective RCM: E-selective RCM is often achieved using standard Grubbs-type ruthenium catalysts. The thermodynamic stability of the (E)-isomer in many macrocyclic systems favors its formation.

Protocol for Z-Selective RCM: Achieving high Z-selectivity in macrocyclic RCM is more challenging and often requires specific catalysts. Molybdenum- or tungsten-based monoaryloxide pyrrolide (MAP) complexes have been shown to be effective for the Z-selective formation of macrocyclic disubstituted alkenes.[1] The reaction is typically carried out at room temperature, and the choice of catalyst is crucial for both high selectivity and efficient conversion.[1] Shorter reaction times are often critical to prevent post-RCM isomerization to the more stable (E)-isomer.

Gas Chromatography-Olfactometry (GC-O) for Odor Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture and the characterization of their specific scent profiles.

GC-O Experimental Workflow

G sample Sample Injection (Diluted Isomer Solution) gc Gas Chromatograph (Separation of volatile compounds) sample->gc splitter Effluent Splitter gc->splitter ms Mass Spectrometer (Compound Identification) splitter->ms odp Olfactory Detection Port (Sniffing by a trained panelist) splitter->odp data Data Acquisition (Chromatogram and Olfactogram) ms->data odp->data

Caption: A simplified workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Detailed GC-O Protocol:

  • Sample Preparation: The purified (E) and (Z) isomers are diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration for analysis.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for fragrance analysis. The oven temperature is programmed to ramp up, allowing for the separation of the isomers based on their boiling points and interactions with the stationary phase.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS) for chemical identification, while the other is directed to an olfactory detection port (ODP).

  • Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the time, duration, and a description of any perceived odor.

  • Data Analysis: The data from the MS detector (chromatogram) and the human assessor (olfactogram) are combined. This allows for the direct correlation of a specific chemical compound with its perceived odor.

Biological Activity and Olfactory Signaling Pathway

The primary biological activity of these isomers is their interaction with olfactory receptors, leading to the perception of a musk scent. The sense of smell is mediated by a large family of G-protein coupled receptors (GPCRs).[4]

The Olfactory Signaling Cascade The binding of a musk odorant, such as the (E) or (Z) isomer of Oxacyclohexadec-12-en-2-one, to its specific olfactory receptor initiates a cascade of intracellular events. For musk compounds, the human olfactory receptor OR5AN1 has been identified as a key receptor.[5][6]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular odorant Musk Odorant ((E) or (Z) isomer) OR Olfactory Receptor (OR5AN1) odorant->OR g_protein G-protein (Gαolf) Activation OR->g_protein ac Adenylyl Cyclase (ACIII) Activation g_protein->ac cAMP cAMP Production ac->cAMP cng Opening of Cyclic Nucleotide-Gated (CNG) Ion Channels cAMP->cng ion_influx Influx of Na+ and Ca2+ cng->ion_influx depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Generation depolarization->action_potential signal Signal to Olfactory Bulb action_potential->signal

Caption: The olfactory signal transduction pathway initiated by musk odorants.

Upon binding of the odorant to OR5AN1, the receptor undergoes a conformational change, which in turn activates a specific G-protein on the intracellular side of the membrane, Gαolf.[7][8] The activated Gαolf subunit then stimulates adenylyl cyclase type III, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).[7][9] This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions into the olfactory neuron.[7][9] The influx of positive ions depolarizes the cell membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the musk scent.[9]

Conclusion

The (E) and (Z) isomers of Oxacyclohexadec-12-en-2-one provide a clear example of how subtle changes in molecular geometry can have a significant impact on a molecule's properties, particularly its interaction with biological systems. For researchers in fragrance chemistry and drug development, understanding these differences is crucial. The (E)-isomer, Habanolide®, with its more potent and refined musk aroma, is a testament to the high degree of specificity of olfactory receptors. The synthesis of these isomers, particularly the stereoselective synthesis of the (Z)-isomer, presents an interesting challenge and an area for further research and development. The elucidation of the olfactory signaling pathway provides a framework for understanding how these and other odorants are perceived, opening up possibilities for the rational design of new fragrance molecules and a deeper understanding of chemosensory processes.

References

A Comparative Guide to the Synthesis of Habanolide: Ring-Closing Metathesis vs. Lactonization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of macrocyclic compounds like Habanolide, a widely used musk fragrance, is a critical undertaking. This guide provides an objective comparison of two prominent synthetic strategies: Ring-Closing Metathesis (RCM) and classical macrolactonization. By presenting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to select the most suitable method for their specific needs.

Habanolide, with its characteristic elegant and warm musk scent, is a 16-membered macrocyclic lactone. Its synthesis presents the typical challenges associated with the formation of large rings, namely the competition between intramolecular cyclization and intermolecular polymerization. Both RCM and macrolactonization have been successfully employed to overcome these hurdles, each with its own set of advantages and disadvantages.

At a Glance: RCM vs. Lactonization for Habanolide Synthesis

ParameterRing-Closing Metathesis (RCM)Macrolactonization
Key Transformation Intramolecular olefin metathesis of a diene precursor.Intramolecular esterification of a hydroxy acid.
Catalyst/Reagent Ruthenium-based catalysts (e.g., Grubbs catalysts).Activating agents (e.g., Yamaguchi reagent, Steglich esterification) or enzymatic catalysis. A common industrial route involves Baeyer-Villiger oxidation of a cyclic ketone precursor.
Precursor An acyclic ester with terminal double bonds.An ω-hydroxycarboxylic acid or a corresponding cyclic ketone for the Baeyer-Villiger approach.
Reaction Conditions Typically requires high dilution and an inert atmosphere.Varies widely depending on the method, from mild enzymatic conditions to harsher chemical methods.
Yields Generally good to excellent, but can be sensitive to substrate purity and catalyst choice.Can be high, but often requires careful optimization of reaction conditions to favor cyclization.
Stereoselectivity Can provide good control over the olefin geometry (E/Z) depending on the catalyst and reaction conditions.Not directly applicable to the formation of the macrocycle itself, but relies on the stereochemistry of the starting material.
Functional Group Tolerance Modern Grubbs catalysts exhibit excellent tolerance to a wide range of functional groups.Can be limited by the harsh reagents used in some methods, although enzymatic methods offer high selectivity.

Synthetic Pathways Visualized

The two synthetic strategies to Habanolide can be visualized as distinct pathways, each with its own key intermediates and transformations.

G cluster_0 Lactonization Route cluster_1 Ring-Closing Metathesis (RCM) Route (Representative Synthesis) A Cyclododecanone B 1-Morpholinocyclododec-1-ene A->B Morpholine, TsOH C 2-(3-Oxopropyl)cyclododecanone B->C Acrolein D 3-(Cyclododec-2-en-1-yl)propan-1-ol C->D NaBH4, CeCl3 E 15-Hydroxypentadecan-3-one D->E O3, then Me2S F (E)-Oxacyclohexadec-12-en-2-one (Habanolide) E->F Baeyer-Villiger Oxidation G Undec-10-enoic acid I Pent-4-enyl undec-10-enoate G->I DCC, DMAP H Pent-4-en-1-ol H->I J (E/Z)-Oxacyclohexadec-12-en-2-one (Habanolide Analogue) I->J Grubbs II Catalyst (RCM)

Figure 1. Comparative synthetic pathways to Habanolide.

Experimental Protocols

Lactonization Route via Baeyer-Villiger Oxidation

The industrial synthesis of Habanolide often proceeds through a lactonization strategy, with a Baeyer-Villiger oxidation of a corresponding cyclic ketone as the key step. This multi-step synthesis starts from the readily available cyclododecanone.

Step 1: Synthesis of 2-(3-Oxopropyl)cyclododecanone

To a solution of cyclododecanone in a suitable solvent, morpholine and a catalytic amount of p-toluenesulfonic acid are added. The mixture is heated to reflux with azeotropic removal of water to form the enamine, 1-morpholinocyclododec-1-ene. After cooling, acrolein is added, and the reaction mixture is stirred, followed by hydrolysis to yield 2-(3-oxopropyl)cyclododecanone.

Step 2: Reduction and Ozonolysis

The keto-aldehyde is then selectively reduced, for example using sodium borohydride in the presence of cerium(III) chloride, to afford the corresponding alcohol. Subsequent ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide), yields 15-hydroxypentadecan-3-one.

Step 3: Baeyer-Villiger Oxidation to Habanolide

The key Baeyer-Villiger oxidation is then performed on 15-hydroxypentadecan-3-one. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. The reaction is typically stirred at room temperature until the starting material is consumed. An aqueous workup followed by chromatographic purification yields (E)-Oxacyclohexadec-12-en-2-one (Habanolide).

Ring-Closing Metathesis (RCM) Route

While a specific RCM synthesis for Habanolide is not prominently featured in the literature, the synthesis of structurally similar 16-membered macrocyclic lactones via RCM is well-established. The following protocol for a Habanolide analogue serves as a representative example.

Step 1: Esterification to form the Diene Precursor

Undec-10-enoic acid and pent-4-en-1-ol are dissolved in a suitable solvent such as dichloromethane. Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added, and the mixture is stirred at room temperature overnight. The resulting dicyclohexylurea byproduct is filtered off, and the filtrate is washed and concentrated to give the diene precursor, pent-4-enyl undec-10-enoate.

Step 2: Ring-Closing Metathesis

The diene precursor is dissolved in a degassed solvent like toluene or dichloromethane to a low concentration (typically 0.001-0.01 M) to favor intramolecular cyclization. A solution of a second-generation Grubbs catalyst (e.g., 1-5 mol%) in the same solvent is then added slowly over several hours to the refluxing solution of the diene under an inert atmosphere (e.g., argon or nitrogen). The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 16-membered macrocyclic lactone as a mixture of E and Z isomers.

Conclusion

Both Ring-Closing Metathesis and macrolactonization represent viable and powerful strategies for the synthesis of Habanolide and other macrocyclic musks. The choice between the two methods will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, functional group tolerance, and the need for stereochemical control.

The lactonization route, particularly the Baeyer-Villiger approach, is a well-established industrial method that benefits from readily available starting materials. However, it involves a multi-step sequence that may require careful optimization at each stage.

On the other hand, RCM offers a more convergent approach, often with high yields and excellent functional group tolerance. The development of highly active and stable ruthenium catalysts has made RCM an increasingly attractive option for the synthesis of complex macrocycles. The main considerations for RCM are the synthesis of the diene precursor and the cost of the catalyst, although catalyst loadings can often be minimized.

For researchers in drug development and discovery, the functional group tolerance and modularity of the RCM approach may offer significant advantages in the synthesis of diverse analogue libraries for structure-activity relationship studies. For large-scale industrial production, the cost-effectiveness of the lactonization route from simple starting materials remains a compelling factor. A thorough evaluation of these factors will enable the selection of the optimal synthetic route for the efficient and successful production of Habanolide.

Comparative Toxicity of Habanolide Versus Other Synthetic Musks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of Habanolide and other commonly used synthetic musks, including the polycyclic musks Galaxolide and Tonalide, and the macrocyclic musk Ambrettolide. The information is supported by experimental data from studies conducted following internationally recognized protocols.

This document summarizes key toxicity endpoints, including acute toxicity, skin sensitization, genotoxicity, reproductive and developmental toxicity, and ecotoxicity. Detailed methodologies for the cited experimental assays are also provided to ensure a comprehensive understanding of the data presented.

Quantitative Toxicity Data Summary

The following table provides a comparative overview of the quantitative toxicity data for Habanolide and other selected synthetic musks.

Toxicity EndpointHabanolide®Galaxolide® (HHCB)Tonalide® (AHTN)Ambrettolide
Acute Oral Toxicity (LD50) > 2000 mg/kg bw (rat)> 4640 mg/kg bw (rat)570 - 1377 mg/kg bw (rat)[1]> 2000 mg/kg bw (rat)
Acute Dermal Toxicity (LD50) > 2000 mg/kg bw (rat)> 3250 mg/kg bw (rabbit)> 5000 mg/kg bw (rabbit)[1]> 2000 mg/kg bw (rat)
Skin Sensitization Non-sensitizer (Human)[2]Low sensitization potentialWeak sensitizer (Guinea Pig)[1]Non-sensitizing
Genotoxicity (Ames Test) Non-mutagenicNegative[3]Not genotoxic[1][4]Not expected to be genotoxic
Reproductive/Developmental Toxicity (NOAEL) ~150 mg/kg bw/day (rodent, systemic)[5]20 mg/kg/day (rat, reproductive)[6]15 mg/kg bw/day (rat, maternal toxicity)[1]No data available
Aquatic Toxicity (Fish 96h LC50) > 0.11 mg/L (Danio rerio)0.452 mg/L (21d)-Data not available
Aquatic Toxicity (Daphnia 48h EC50) > 0.17 mg/L (Daphnia magna)--Data not available
Aquatic Toxicity (Algae 72h EC50) 0.4 mg/L (Desmodesmus subspicatus)--Data not available

Experimental Protocols

The toxicity data presented in this guide are primarily based on studies conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These standardized protocols are internationally accepted for assessing the safety of chemicals.

Acute Oral Toxicity (based on OECD Guideline 423)

The acute toxic class method is used to determine the acute oral toxicity of a substance. The test substance is administered orally to a group of fasted animals at one of the defined dose levels. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The classification of the substance is based on the number of animals that die at a particular dose level.

Acute Dermal Toxicity (based on OECD Guideline 402)

This test assesses the potential adverse effects of a substance from a single dermal exposure. The test substance is applied to a small area of the shaved skin of animals. The animals are observed for signs of toxicity for 14 days. The endpoint is the LD50, the statistically estimated dose that would be lethal to 50% of the animals.

Skin Sensitization (based on OECD Guideline 406 - Guinea Pig Maximization Test)

The Guinea Pig Maximization Test (GPMT) is designed to assess the potential of a substance to cause skin sensitization. The test involves an induction phase where the test substance is administered to the animals both intradermally and topically. This is followed by a challenge phase where the substance is applied topically to a different site. The degree of skin reaction at the challenge site is evaluated to determine the sensitization potential.

Genotoxicity - Bacterial Reverse Mutation Test (based on OECD Guideline 471)

The Ames test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations of one or a few base pairs in the DNA. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The mutagenic potential is assessed by counting the number of revertant colonies.

Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to provide information on the potential effects of a substance on embryonic and fetal development. The test substance is administered to pregnant animals during the period of organogenesis. The dams are observed for clinical signs of toxicity, and the fetuses are examined for any external, visceral, and skeletal abnormalities. The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity is determined.

Aquatic Toxicity
  • Fish, Acute Toxicity Test (based on OECD Guideline 203): Fish are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.

  • Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202): Daphnids are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the daphnids (EC50) is determined.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201): The effect of the test substance on the growth of algae is determined over 72 hours. The EC50 for growth inhibition is calculated.

Experimental Workflow for Toxicity Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a synthetic musk.

Toxicity_Testing_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Acute Toxicity (In Vivo) cluster_3 Sub-chronic & Chronic Toxicity (In Vivo) cluster_4 Ecotoxicity Physicochemical_Properties Physicochemical Properties In_Silico_Prediction In Silico Toxicity Prediction Physicochemical_Properties->In_Silico_Prediction Aquatic_Toxicity Aquatic Toxicity (LC50/EC50) - Fish, Daphnia, Algae Physicochemical_Properties->Aquatic_Toxicity Genotoxicity Genotoxicity (e.g., Ames Test) In_Silico_Prediction->Genotoxicity Cytotoxicity Cytotoxicity Assays Genotoxicity->Cytotoxicity Oral_Toxicity Acute Oral Toxicity (LD50) Genotoxicity->Oral_Toxicity If positive Cytotoxicity->Oral_Toxicity Dermal_Toxicity Acute Dermal Toxicity (LD50) Oral_Toxicity->Dermal_Toxicity Skin_Sensitization Skin Sensitization Dermal_Toxicity->Skin_Sensitization Repeated_Dose Repeated Dose Toxicity (NOAEL) Skin_Sensitization->Repeated_Dose Reproductive_Toxicity Reproductive/Developmental Toxicity (NOAEL) Repeated_Dose->Reproductive_Toxicity Biodegradation Biodegradation & Bioaccumulation Aquatic_Toxicity->Biodegradation

General workflow for toxicity assessment of synthetic musks.

Comparative Analysis

Based on the available data, Habanolide exhibits a favorable toxicological profile compared to the polycyclic musks, Galaxolide and Tonalide.

Human Health: Habanolide demonstrates low acute toxicity via both oral and dermal routes, with LD50 values greater than 2000 mg/kg bw. It is also considered a non-sensitizer in humans and is non-mutagenic in the Ames test.[2] Its systemic NOAEL is approximately 150 mg/kg bw/day in rodents, indicating a low potential for systemic toxicity upon repeated exposure.[5] In contrast, Tonalide has a higher acute oral toxicity (LD50 between 570 - 1377 mg/kg bw) and is considered a weak skin sensitizer.[1] While Galaxolide shows low acute toxicity, concerns have been raised about its potential for reproductive toxicity.[7] Ambrettolide is also characterized by its low toxicity profile.

Environmental Fate and Ecotoxicity: Habanolide is classified as very toxic to aquatic life with long-lasting effects, a common characteristic for many fragrance ingredients due to their lipophilicity. However, its acute toxicity values for fish, daphnia, and algae are in the range of >0.11 to 0.4 mg/L. Galaxolide and Tonalide are also known to be persistent in the environment and toxic to aquatic organisms. The polycyclic musks, in particular, have been subject to scrutiny due to their bioaccumulation potential and detection in various environmental compartments and human tissues. Macrocyclic musks like Habanolide and Ambrettolide are generally considered to be more readily biodegradable.

Conclusion

References

A Head-to-Head Comparison of Analytical Methods for the Detection of Musk Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of analytical techniques for quantifying musk compounds, featuring detailed experimental protocols and performance data.

The accurate detection and quantification of synthetic musk compounds in various matrices are critical for environmental monitoring, toxicology studies, and ensuring the safety of consumer products. This guide provides an in-depth comparison of the primary analytical methodologies employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Through a detailed examination of experimental protocols and a cross-validation of performance data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical strategy for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Performance

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key quantitative parameters for different mass spectrometry techniques coupled with gas chromatography, providing a clear comparison of their capabilities in the analysis of musk compounds.

Analytical MethodAnalyteMethod Detection Limit (MDL) (ng/g)Instrument Detection Limit (ILOD) (ng/g)Recovery Rate (%)Precision (RSD %)Reference
GC-SQ/MS (SIM Mode) Various SMCs1.03 - 4.610.0791 - 0.15179.9 - 1135.4 - 22[1]
GC-QqQ-MS/MS (MRM Mode) Various SMCs0.09 - 0.46 (up to 33x lower than GC-SQ/MS)0.00935 - 0.166 (up to 15.9x lower than GC-SQ/MS)83.0 - 1171.4 - 17[2][1]
GC-MS/MS 14 Synthetic Musks in Sediment0.09 - 1.93Not Reported70.6 - 121.50.97 - 19.5[1]
GC-MS/MS 15 Synthetic Musks in Water0.003 - 0.020 (ng/mL)Not Reported86.3 - 106.40.7 - 4.2

SMCs: Synthetic Musk Compounds; GC-SQ/MS: Gas Chromatography-Single Quadrupole Mass Spectrometry; GC-QqQ-MS/MS: Gas Chromatography-Triple Quadrupole Mass Spectrometry; SIM: Selected Ion Monitoring; MRM: Multiple Reaction Monitoring; RSD: Relative Standard Deviation.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and reproducible experimental protocols are the cornerstone of reliable analytical data. Below are representative methodologies for the analysis of musk compounds using GC-MS and a general protocol for LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Synthetic Musk Analysis in Environmental Samples

This protocol is a composite based on established methods for the analysis of synthetic musk compounds in environmental matrices such as water, sediment, and air.[1][3][4][5]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate musk compounds from the sample matrix and remove interfering substances.

  • Procedure:

    • For liquid samples (e.g., water), pass a known volume through an SPE cartridge (e.g., C18).

    • For solid samples (e.g., sediment), perform solvent extraction (e.g., using hexane/acetone) followed by cleanup using an SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., methanol/water mixture) to remove polar interferences.

    • Elute the musk compounds from the cartridge using a non-polar solvent (e.g., hexane or dichloromethane).

    • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

    • Add an internal standard for quantification.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless mode at a high temperature (e.g., 280°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is most common for musk compounds.[5]

    • Acquisition Mode:

      • Full Scan: To identify unknown compounds.

      • Selected Ion Monitoring (SIM): For targeted analysis of known musk compounds with higher sensitivity on a single quadrupole MS.[2]

      • Multiple Reaction Monitoring (MRM): For highly selective and sensitive quantification on a triple quadrupole MS.[2][1]

    • Ion Source Temperature: Typically around 230°C.

    • Quadrupole Temperature: Typically around 150°C.

General Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

While less common for musk compounds due to their volatility and non-polar nature, LC-MS can be adapted for certain applications.[6][7]

1. Sample Preparation

  • Objective: To prepare a sample solution that is compatible with the LC-MS system.

  • Procedure:

    • Dissolve the sample in a solvent that is miscible with the mobile phase.

    • Filter the sample to remove any particulate matter.

    • Dilute the sample to an appropriate concentration.

2. LC-MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.[8]

    • Acquisition Mode: Similar to GC-MS, full scan, SIM, or MRM can be used.

    • Ion Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving good sensitivity.[9]

Mandatory Visualizations: Workflows and Relationships

Visual diagrams are essential for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate key workflows in the cross-validation and comparative analysis of analytical methods for musk compounds.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion & Reporting define_objectives Define Objectives & Acceptance Criteria select_methods Select Methods for Comparison (e.g., GC-MS vs. LC-MS) define_objectives->select_methods protocol_design Design Standardized Protocol select_methods->protocol_design sample_prep Prepare Identical Sample Sets (Spiked & Real) protocol_design->sample_prep method_a Analyze Samples with Method A sample_prep->method_a method_b Analyze Samples with Method B sample_prep->method_b data_compilation Compile & Process Data from Both Methods method_a->data_compilation method_b->data_compilation stat_analysis Statistical Analysis (e.g., t-test, Bland-Altman) data_compilation->stat_analysis performance_eval Evaluate Performance Parameters (LOD, LOQ, Accuracy, Precision) stat_analysis->performance_eval assess_equivalence Assess Method Equivalence/Bias performance_eval->assess_equivalence documentation Document Findings in a Validation Report assess_equivalence->documentation

Caption: Workflow for the cross-validation of analytical methods.

Caption: Comparative analysis of GC-MS and LC-MS for musk compounds.

References

A Comparative Analysis of the Biological Activities of Habanolide and Naturally Occurring Musks

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of the synthetic musk Habanolide and the natural musks, muscone and civetone. This report details their interactions with olfactory receptors, cytotoxic and anti-inflammatory properties, and estrogenic potential, supported by experimental data and methodologies.

Introduction

Musk compounds, prized for their distinctive aroma, have long been integral to the fragrance industry and traditional medicine. Naturally occurring musks, such as muscone from the musk deer and civetone from the civet cat, have been investigated for a range of pharmacological activities.[1][2] The ethical and conservational concerns associated with sourcing natural musks have spurred the development of synthetic alternatives like Habanolide, a macrocyclic musk. This guide provides a comparative overview of the biological activities of Habanolide and the naturally occurring musks, muscone and civetone, to inform future research and development.

Olfactory Receptor Activation

The primary biological activity of musk compounds is the activation of olfactory receptors (ORs), leading to the perception of their characteristic scent. The human olfactory receptors OR5AN1 and OR1A1 have been identified as key receptors for various musk compounds.[3]

Comparative Receptor Activation Data

While direct comparative studies providing EC50 values for Habanolide, muscone, and civetone on the same olfactory receptors are limited, available data for muscone's activation of the human olfactory receptor OR5AN1 show an EC50 value in the range of 11.45 to 12.5 µM.[4][5] Although civetone is also known to activate OR5AN1, specific EC50 values from the searched literature are not available for a direct comparison.[5] Information on the specific olfactory receptors activated by Habanolide and its corresponding EC50 values remains to be elucidated.

Cytotoxic Activity

Beyond their olfactory properties, musk compounds have been investigated for their potential as anti-cancer agents. The cytotoxic effects of these compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Comparative Cytotoxicity Data

Studies have demonstrated the cytotoxic potential of muscone against several cancer cell lines. For instance, muscone exhibited potent activity against liver cancer cell lines HepG2 and Hep3B with IC50 values of 0.663 µM and 1.416 µM, respectively.[6] In breast cancer cell lines, the IC50 values for muscone were reported to be 71.62 µM for MDA-MB-231 and 73.01 µM for BT-549.[5] Currently, there is a lack of publicly available data on the cytotoxic activity of Habanolide and civetone, preventing a direct comparative analysis.

CompoundCell LineIC50 (µM)Citation
Muscone HepG2 (Liver Cancer)0.663[6]
Hep3B (Liver Cancer)1.416[6]
MDA-MB-231 (Breast Cancer)71.62[5]
BT-549 (Breast Cancer)73.01[5]
Habanolide -No data available-
Civetone -No data available-

Table 1: Comparative Cytotoxicity of Musk Compounds

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Muscone has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Estrogenic Activity

The potential for fragrance ingredients to interact with hormonal pathways is an area of ongoing research. The E-screen assay, which measures the proliferation of estrogen-sensitive MCF-7 breast cancer cells, is a common method for evaluating estrogenic activity.

A study utilizing the E-screen assay demonstrated that muscone exhibits weak estrogenic activity.[5] Data on the estrogenic potential of Habanolide is not currently available in the public domain.

Experimental Protocols

Olfactory Receptor Activation Assay

Method: Luciferase Reporter Gene Assay[3][4]

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently co-transfected with a plasmid encoding the human olfactory receptor of interest (e.g., OR5AN1), a plasmid containing a luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE), and a plasmid for a transfection control (e.g., Renilla luciferase).

  • Compound Stimulation: Transfected cells are exposed to varying concentrations of the musk compounds (Habanolide, muscone, or civetone).

  • Luciferase Measurement: Following incubation, cell lysates are collected, and the activity of firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The dose-response curves are then plotted, and EC50 values are calculated to determine the concentration of the compound that elicits a half-maximal response.

Olfactory_Receptor_Activation_Workflow A HEK293 Cells B Co-transfection: - Olfactory Receptor Plasmid - CRE-Luciferase Plasmid - Renilla Luciferase Plasmid A->B C Incubation B->C D Stimulation with Musk Compounds C->D E Cell Lysis D->E F Luciferase Assay E->F G Data Analysis: - Normalize Firefly to Renilla - Plot Dose-Response Curve - Calculate EC50 F->G MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Musk Compounds A->B C Incubate B->C D Add MTT Solution C->D E Incubate D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance F->G H Calculate Cell Viability and IC50 G->H NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB_IkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Muscone Muscone Muscone->IKK Inhibits

References

A Comparative Guide to Sustainable and Green Synthesis Routes for Habanolide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable and environmentally benign chemical processes is a paramount objective in modern chemistry. This guide provides a comparative analysis of traditional and green synthetic routes for the production of Habanolide (also known as Globalide®), a widely used macrocyclic musk in the fragrance industry. By examining key performance indicators and experimental methodologies, this document aims to inform researchers on the ecological and efficiency benefits of adopting greener manufacturing practices.

Comparison of Habanolide Synthesis Routes

The synthesis of Habanolide, a 15-membered macrocyclic lactone, has evolved from classical chemical methods to more sophisticated and sustainable approaches. The primary routes of synthesis—traditional chemical synthesis, Ring-Closing Metathesis (RCM), and biocatalytic methods—are compared below based on established green chemistry metrics.

MetricTraditional Chemical SynthesisRing-Closing Metathesis (RCM)Biocatalytic Synthesis (Lipase-catalyzed)
Yield Moderate to GoodHigh (often >90%)[1]Generally High (can exceed 90%)
Atom Economy Low to ModerateHighVery High
E-Factor (Environmental Factor) HighLow to ModerateVery Low
Catalyst Stoichiometric reagents/heavy metalsRuthenium-based (e.g., Grubbs catalyst)Enzymes (e.g., Lipases)
Solvents Often hazardous organic solventsDichloromethane, TolueneGreener solvents (e.g., toluene, solvent-free)
Reaction Conditions Often harsh (high temperature/pressure)Mild to moderateMild (near ambient temperature/pressure)
Sustainability LowModerate to HighHigh

In-Depth Analysis of Synthesis Routes

Traditional Chemical Synthesis

The classical approach to Habanolide and similar macrocyclic musks often involves the ring enlargement of more readily available cyclic ketones, such as cyclododcanone.[2] These multi-step syntheses typically employ stoichiometric reagents and can generate a significant amount of waste, leading to a low atom economy and a high E-factor. While effective in producing the target molecule, the environmental impact of these traditional routes is a considerable drawback.

Ring-Closing Metathesis (RCM)

The advent of olefin metathesis, particularly Ring-Closing Metathesis (RCM), has revolutionized the synthesis of macrocycles.[3][4] This method, which utilizes ruthenium-based catalysts like the Grubbs catalyst, allows for the efficient formation of large rings from diene precursors. RCM offers high yields and excellent atom economy, as the main byproduct is a small, volatile molecule (e.g., ethylene).[1] The reaction conditions are generally milder than traditional methods, and the catalytic nature of the process reduces waste. The synthesis of various macrocyclic lactones using RCM has been demonstrated with high efficiency, often with yields exceeding 90%.[1]

Biocatalytic Synthesis

Biocatalysis represents a frontier in green chemistry, employing enzymes to carry out chemical transformations with high selectivity and efficiency under mild conditions.[5] For the synthesis of Habanolide, lipases are particularly effective for the macrolactonization of a suitable ω-hydroxy fatty acid precursor. This chemoenzymatic approach boasts a very high atom economy, as the enzyme acts as a catalyst without being consumed in the reaction, and often generates minimal waste, resulting in a very low E-factor. The use of enzymes also aligns with the principles of green chemistry by utilizing renewable catalysts that operate in environmentally benign solvent systems or even under solvent-free conditions.

Experimental Protocols

Ring-Closing Metathesis (RCM) of a Diene Precursor for a Macrocyclic Lactone

This protocol is a representative example for the synthesis of a macrocyclic lactone similar to Habanolide.

Materials:

  • Diene precursor (e.g., an ester of a long-chain unsaturated acid and an unsaturated alcohol)

  • Grubbs second-generation catalyst

  • Anhydrous dichloromethane (DCM) or toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • The diene precursor is dissolved in anhydrous DCM or toluene under an inert atmosphere to a low concentration (typically 0.001-0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • A solution of the Grubbs second-generation catalyst (typically 1-5 mol%) in the same solvent is added to the solution of the diene.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) and monitored by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

  • Upon completion, the reaction is quenched by the addition of a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure macrocyclic lactone.

Lipase-Catalyzed Macrolactonization

This protocol provides a general method for the enzymatic synthesis of a macrocyclic lactone.

Materials:

  • ω-Hydroxy fatty acid precursor

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Anhydrous toluene or solvent-free conditions

  • Molecular sieves (optional, to remove water)

Procedure:

  • The ω-hydroxy fatty acid precursor is dissolved in anhydrous toluene (or used neat if liquid).

  • Immobilized lipase (typically 10-50% by weight of the substrate) and molecular sieves are added to the solution.

  • The reaction mixture is incubated at a specific temperature (e.g., 60-80 °C) with stirring for a period ranging from several hours to days. The reaction progress is monitored by analyzing aliquots by TLC or GC-MS.

  • Once the reaction reaches completion, the enzyme is removed by simple filtration. The immobilized enzyme can often be washed and reused.

  • The solvent is evaporated under reduced pressure, and the resulting crude product can be purified by column chromatography if necessary.

Visualizing the Synthesis Pathways

To better illustrate the conceptual differences between the synthesis strategies, the following diagrams are provided.

Traditional_vs_Green_Synthesis cluster_0 Traditional Synthesis cluster_1 Green Synthesis (RCM & Biocatalysis) Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Multi-step, Stoichiometric Reagents Habanolide_T Habanolide Intermediates->Habanolide_T Waste_T Significant Waste Intermediates->Waste_T Renewable Feedstocks Renewable Feedstocks Diene Precursor Diene Precursor Renewable Feedstocks->Diene Precursor Hydroxy Acid Precursor Hydroxy Acid Precursor Renewable Feedstocks->Hydroxy Acid Precursor Habanolide_G Habanolide Diene Precursor->Habanolide_G RCM (Catalytic) Minimal Waste Minimal Waste Diene Precursor->Minimal Waste Hydroxy Acid Precursor->Habanolide_G Biocatalysis (Enzymatic) Hydroxy Acid Precursor->Minimal Waste

A diagram comparing traditional and green synthesis pathways for Habanolide.

Experimental_Workflow Start Start Substrate Preparation Substrate Preparation Start->Substrate Preparation Reaction Setup Reaction Setup Substrate Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup and Purification Workup and Purification Reaction Monitoring->Workup and Purification Product Characterization Product Characterization Workup and Purification->Product Characterization Green Metrics Analysis Green Metrics Analysis Product Characterization->Green Metrics Analysis End End Green Metrics Analysis->End

A general experimental workflow for evaluating a chemical synthesis.

Conclusion

The synthesis of Habanolide provides an excellent case study for the evolution of chemical manufacturing towards more sustainable practices. While traditional methods are established, modern catalytic approaches, particularly Ring-Closing Metathesis and biocatalysis, offer significant advantages in terms of yield, atom economy, and reduced environmental impact. For researchers and drug development professionals, the adoption of these greener routes not only aligns with global sustainability goals but can also lead to more efficient and cost-effective production processes. Further research into novel catalysts and enzymatic systems will continue to pave the way for even more environmentally friendly syntheses of valuable molecules like Habanolide.

References

The Enduring Allure of Musks: A Comparative Analysis of Habanolide and Other Macrocyclic Lactones in Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and fragrance development professionals on the performance characteristics of Habanolide in relation to other key macrocyclic lactones. This report details their olfactory profiles, physicochemical properties, and performance data, supported by established experimental protocols.

In the intricate world of fragrance creation, macrocyclic lactones hold a revered position as the cornerstone of the musk accord. Their ability to impart warmth, sensuality, and substantivity makes them indispensable in a vast array of perfumery applications. Among these, Habanolide has emerged as a particularly versatile and popular choice. This guide provides a detailed comparison of Habanolide with other widely used macrocyclic lactones, namely Ambrettolide, Galaxolide (a polycyclic musk included for its market relevance), and Ethylene Brassylate. The information presented herein is intended to assist researchers, scientists, and fragrance development professionals in making informed decisions regarding the selection and application of these important fragrance materials.

Olfactory Profile: A Symphony of Musky Notes

The olfactory character of a musk is a complex interplay of sensuous, clean, and sometimes animalic notes. While all macrocyclic lactones share a common musky theme, they each possess unique facets that define their application in perfumery.

Habanolide is celebrated for its elegant, warm, and substantive musk character, often described as having a slightly woody and metallic nuance reminiscent of a hot iron.[1][2][3][4] This unique metallic facet adds a modern and clean dimension to fragrances.[3] In contrast, Ambrettolide is prized for its powerful, warm, and fruity musk scent, with nuances of ambrette seed.[5][6] It is considered one of the finest and most elegant synthetic musks, capable of imparting a sensual and carnal facet to a composition.[7][8]

Galaxolide, a polycyclic musk, offers a clean, sweet, and floral woody musk odor.[2] It has become a cornerstone of the synthetic musk market due to its versatility and pleasant character. Ethylene Brassylate presents a soft, clean, and sweet musk profile with a warm, velvety, and slightly powdery character.[9] It is often described as a "white musk," lacking the animalic notes of some other musks.[9]

Performance Characteristics: A Quantitative Comparison

The performance of a fragrance ingredient is determined by a combination of its chemical and physical properties. Key parameters include odor detection threshold, vapor pressure, and substantivity. The following tables summarize the available quantitative data for Habanolide and its counterparts.

Compound CAS Number Molecular Weight ( g/mol ) Odor Profile Tenacity on Blotter Substantivity
Habanolide 111879-80-2[10]238.37[10]Elegant, warm, slightly woody, metallic[1][2][3][4]> 400 hours[3]Very Good (Damp & Dry)[11]
Ambrettolide 28645-51-4[7]252.4[7]Powerful, warm, fruity, ambrette seed[5][6]1 month[5][12]Good (Damp & Dry)[5][12]
Galaxolide 1222-05-5[13]258.41[14]Clean, sweet, floral, woody musk[2]--
Ethylene Brassylate 105-95-3[9]270.37[15]Soft, clean, sweet, powdery[9]280 hours[16]-

Table 1: General Performance Characteristics of Selected Musks

Compound Odor Detection Threshold (ng/L in air) Vapor Pressure
Habanolide 0.5[10]0.00004 hPa @ 20°C[10][17]
Ambrettolide 0.3[7][18]0.000158 mmHg @ 23°C[7][18]
Galaxolide 0.9[14] (some isomers ≤ 1 ng/L)[2]0.000143 mmHg @ 23°C[13]
Ethylene Brassylate -0.017 Pa @ 20°C[19]

Table 2: Physicochemical Properties Related to Performance

Experimental Protocols

To ensure objective and reproducible evaluation of fragrance materials, standardized experimental protocols are essential. The following section outlines the methodologies for key experiments used to characterize and compare the performance of macrocyclic lactones.

Sensory Evaluation: The Human Instrument

Sensory evaluation remains the gold standard for assessing the olfactory properties of fragrance ingredients. A trained panel of assessors is used to characterize the odor profile, intensity, and other attributes.

Experimental Workflow for Sensory Evaluation:

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis SamplePrep Sample Preparation (Dilution in solvent) BlotterEval Evaluation on Blotter (Odor profile, Intensity, Tenacity) SamplePrep->BlotterEval ApplicationEval Evaluation in Application (e.g., fabric softener) SamplePrep->ApplicationEval PanelistSelection Panelist Selection & Training PanelistSelection->BlotterEval PanelistSelection->ApplicationEval DataCollection Data Collection (Rating scales, Descriptors) BlotterEval->DataCollection ApplicationEval->DataCollection StatAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->StatAnalysis

Caption: Workflow for sensory evaluation of fragrance materials.

A common method for discrimination testing is the triangle test . In this test, panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample. This method is statistically powerful for determining if a perceptible difference exists between two formulations.

Instrumental Analysis: Unveiling the Chemical Signature

Instrumental techniques provide objective data on the physicochemical properties and composition of fragrance materials.

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with the sensitivity of the human nose. As compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained assessor can describe the odor of each individual component.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This method is used to analyze the volatile compounds in the vapor phase above a sample. It is particularly useful for evaluating the performance of a fragrance in a product matrix, such as a lotion or detergent, by measuring the concentration of fragrance molecules in the air surrounding the product.[20][21][22]

Experimental Workflow for Headspace GC-MS Analysis:

Headspace_GCMS_Workflow cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing SampleIncubation Sample Incubation in Vial HeadspaceExtraction Headspace Extraction (e.g., SPME) SampleIncubation->HeadspaceExtraction GC_Separation GC Separation HeadspaceExtraction->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for Headspace GC-MS analysis of fragrances.

Conclusion

Habanolide stands out as a highly versatile macrocyclic musk, offering a unique combination of warmth, elegance, and a distinctive metallic freshness. Its performance, characterized by a low odor threshold and excellent substantivity, makes it a valuable ingredient in a wide range of fragrance applications. When compared to other macrocyclic lactones like the fruity and powerful Ambrettolide and the soft, powdery Ethylene Brassylate, Habanolide provides a different olfactory dimension. The choice of musk will ultimately depend on the desired creative direction and the specific performance requirements of the final product. The data and protocols presented in this guide offer a framework for the objective comparison and informed selection of these essential fragrance components.

References

Unlocking the Secrets of Scent: A Comparative Guide to Molecular Docking of Musk Compounds with Olfactory Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between musk compounds and olfactory receptors (ORs) is paramount for advancements in perfumery, environmental science, and even therapeutics. This guide provides an objective comparison of the binding affinities of various musk compounds to their corresponding human olfactory receptors, supported by experimental data and detailed methodologies.

Olfactory receptors, a large family of G protein-coupled receptors (GPCRs), are responsible for detecting a vast array of odorant molecules.[1][2][3] The interaction between an odorant and an OR is the first step in the complex process of smell perception.[3] Musk compounds, prized for their unique and persistent scent, are a diverse group of molecules that interact with specific ORs to elicit their characteristic fragrance. Recent studies have identified several human olfactory receptors that respond to different classes of musk compounds, including macrocyclic, polycyclic, and nitromusks.[4][5][6]

This guide delves into the molecular docking studies of these interactions, providing a comparative analysis of binding energies and a detailed look at the experimental protocols used to obtain these findings.

Comparative Binding Affinities of Musk Compounds to Human Olfactory Receptors

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). The docking score, typically expressed in kcal/mol, represents the binding energy, with a more negative value indicating a stronger interaction. The following table summarizes the binding energies of various musk compounds with the human olfactory receptors OR5AN1 and OR1A1, as determined by quantum mechanics/molecular mechanics (QM/MM) hybrid methods.

Musk CompoundChemical ClassOlfactory ReceptorBinding Energy (kcal/mol)
Musk KetoneNitromuskOR5AN1-8.2 (relative to isomuscone)
Musk XyleneNitromuskOR5AN1-7.3 (relative to isomuscone)
Musk TibeteneNitromuskOR5AN1-5.6 (relative to isomuscone)
ω-PentadecalactoneMacrocyclicOR5AN1-5.2 (relative to isomuscone)
Fluorinated Musk (28)Fluorinated MacrocyclicOR5AN1-8.24 (relative to (Z)-37)
IsomusconeMacrocyclicOR5AN1Reference

Data sourced from a study by Duan et al. (2018).[7] The binding energies are reported relative to isomuscone or (Z)-37.

These results indicate that nitromusks generally exhibit stronger binding affinities to OR5AN1 compared to macrocyclic musks.[7] Notably, OR1A1 has been found to respond exclusively to nitromusks.[7] Another human olfactory receptor, OR5A2, has been identified as being broadly tuned to four different structural classes of musk compounds.[8] Furthermore, genetic variations in the OR4D6 receptor have been linked to specific anosmia to the polycyclic musk Galaxolide.[5][6]

Experimental Protocols in Molecular Docking Studies

The accuracy of molecular docking results is highly dependent on the methodologies employed. The following is a generalized workflow and detailed protocols commonly used in the study of musk compounds and olfactory receptors.

Molecular Docking Workflow

The process of molecular docking involves several key steps, from preparing the receptor and ligand structures to performing the docking calculations and analyzing the results.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor Preparation Receptor Preparation Grid Generation Grid Generation Receptor Preparation->Grid Generation 3D Structure Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking 3D Conformations Grid Generation->Molecular Docking Pose Clustering Pose Clustering Molecular Docking->Pose Clustering Scoring & Analysis Scoring & Analysis Pose Clustering->Scoring & Analysis Olfactory Receptor Signaling Pathway Musk Compound Musk Compound Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Musk Compound->Olfactory Receptor (GPCR) Binds to G-protein (Gαolf) G-protein (Gαolf) Olfactory Receptor (GPCR)->G-protein (Gαolf) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gαolf)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase CNG Channel CNG Channel cAMP->CNG Channel Opens Ca2+/Na+ Influx Ca2+/Na+ Influx CNG Channel->Ca2+/Na+ Influx Membrane Depolarization Membrane Depolarization Ca2+/Na+ Influx->Membrane Depolarization Action Potential Action Potential Membrane Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain

References

Justification and use of read-across analogs for Habanolide toxicity assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the fragrance ingredient Habanolide, utilizing data from structurally and metabolically similar compounds, affirms its safety for use in consumer products. This guide details the justification for using read-across analogs and presents a comparative analysis of key toxicity endpoints, supported by detailed experimental protocols.

In the realm of chemical safety assessment, the principle of read-across allows for the prediction of toxicity of a substance by using data from structurally and functionally similar chemicals. This approach, supported by international regulatory bodies, reduces the need for animal testing while ensuring robust human health risk assessment. For Habanolide, a widely used macrocyclic musk in fragrances, a wealth of toxicological data from analogous compounds corroborates its favorable safety profile.

Justification for the Use of Read-Across Analogs

The use of read-across for assessing the toxicity of Habanolide is scientifically justified based on several key similarities with other macrocyclic musks, such as Ambrettolide and Ethylene Brassylate.

Structural Similarity: Habanolide and its analogs are all large, flexible macrocyclic lactones or ketones. Their chemical structures are characterized by a large ring of carbon atoms, which dictates their physicochemical properties and biological behavior.

Metabolic Similarity: The primary metabolic pathway for macrocyclic ketones involves the reduction of the ketone group to a secondary alcohol.[1] This alcohol metabolite can then be conjugated, typically with glucuronic acid, and excreted.[1] This shared metabolic fate suggests that the biological activity and potential toxicity of these compounds are likely to be similar.

Mechanism of Action: Macrocyclic musks are not known to possess structural alerts for significant toxicity, such as genotoxicity or reproductive toxicity.[1][2] Their primary biological interaction is with olfactory receptors, and they are not expected to interfere with major physiological pathways at typical exposure levels.

The following diagram illustrates the logical framework for the read-across justification:

cluster_0 Basis for Read-Across cluster_1 Target & Analogs cluster_2 Conclusion A Structural Similarity (Macrocyclic Ketones/Lactones) Conclusion Read-Across is Justified for Toxicity Assessment A->Conclusion B Metabolic Similarity (Reduction and Conjugation) B->Conclusion C Similar Mechanism of Action (Olfactory Receptor Interaction) C->Conclusion Target Habanolide Target->A Target->B Target->C Analog1 Ambrettolide Analog1->A Analog1->B Analog1->C Analog2 Ethylene Brassylate Analog2->A Analog2->B Analog2->C

Figure 1: Justification for Read-Across

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for Habanolide and its selected read-across analogs.

Table 1: Acute and Repeated Dose Toxicity

EndpointHabanolideAmbrettolide (Analog)Ethylene Brassylate (Analog)
Acute Oral LD50 (rat) > 5000 mg/kg bw> 5000 mg/kg bw> 5000 mg/kg bw
Acute Dermal LD50 (rat) > 5000 mg/kg bw> 5000 mg/kg bw> 2000 mg/kg bw
Repeated Dose Toxicity (90-day, oral, rat) NOAEL 150 mg/kg bw/day[3]Data not available150 mg/kg bw/day

Table 2: Genotoxicity

EndpointHabanolideAmbrettolide (Analog)Ethylene Brassylate (Analog)
Bacterial Reverse Mutation Assay (Ames Test) Non-mutagenic[1]Non-mutagenicNon-mutagenic
In vitro Chromosome Aberration Non-clastogenic[1]Non-clastogenicNon-clastogenic

Table 3: Skin Sensitization

EndpointHabanolideAmbrettolide (Analog)Ethylene Brassylate (Analog)
Human Repeated Insult Patch Test (HRIPT) No sensitization observed at 4%[4]No sensitization observed at 2%No sensitization observed at 2%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Human Repeated Insult Patch Test (HRIPT) for Skin Sensitization

The HRIPT is conducted to determine the potential of a substance to induce skin sensitization in humans.

cluster_0 Induction Phase (3 weeks) cluster_1 Rest Phase (2 weeks) cluster_2 Challenge Phase cluster_3 Evaluation Induction Repeated application of test material (e.g., 9 applications over 3 weeks) Rest No application of test material Induction->Rest Challenge Application of test material to a naïve skin site Rest->Challenge Evaluation Skin reactions are scored at 24, 48, and 72 hours post-challenge Challenge->Evaluation

Figure 2: HRIPT Experimental Workflow

Protocol Summary:

  • Subjects: A panel of human volunteers (typically 50-100) is recruited.

  • Induction Phase: The test material, at a specified concentration in a suitable vehicle, is applied to a small area of the skin on the back under an occlusive patch.[4] This is repeated nine times over a three-week period.[5]

  • Rest Phase: A two-week period with no application of the test material follows the induction phase.[5]

  • Challenge Phase: A single patch containing the test material is applied to a new, untreated skin site.[5]

  • Evaluation: The challenge site is observed for any signs of an allergic reaction (e.g., redness, swelling) at 24, 48, and 72 hours after patch removal.[5]

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

cluster_0 Preparation cluster_1 Exposure cluster_2 Plating cluster_3 Incubation & Evaluation Prep Prepare bacterial strains (e.g., Salmonella typhimurium) requiring a specific amino acid for growth Exposure Expose bacteria to the test substance with and without metabolic activation (S9 mix) Prep->Exposure Plating Plate the treated bacteria on a medium lacking the required amino acid Exposure->Plating Evaluation Incubate plates and count revertant colonies. A significant increase indicates mutagenicity. Plating->Evaluation

Figure 3: Ames Test Experimental Workflow

Protocol Summary:

  • Bacterial Strains: The test uses specific strains of Salmonella typhimurium and Escherichia coli that have mutations rendering them unable to synthesize an essential amino acid (e.g., histidine).[6][7]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[6][7]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.[6]

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies.

  • Evaluation: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertants compared to the control indicates that the substance is mutagenic.[6]

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD 408

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

Protocol Summary:

  • Animals: The study is typically conducted in rats.[8]

  • Dosing: The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels for 90 consecutive days.[8][9] A control group receives the vehicle only.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored regularly.

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical chemistry analyses.

  • Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for any abnormalities.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

Conclusion

The comprehensive toxicological assessment of Habanolide, strengthened by a scientifically justified read-across approach, demonstrates a consistent and favorable safety profile. The available data on Habanolide and its structural and metabolic analogs show low acute and repeated dose toxicity, a lack of genotoxic potential, and no evidence of skin sensitization at typical use concentrations. The detailed experimental protocols for the key toxicity studies provide transparency and confidence in the data supporting the safety of Habanolide for its intended use as a fragrance ingredient.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Oxacyclohexadec-12-en-2-one, (12E)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Oxacyclohexadec-12-en-2-one, (12E)-, a compound also known by its trade name, Habanolide. Adherence to these procedures is critical due to the substance's potential environmental hazards.

Key Safety and Disposal Information

Oxacyclohexadec-12-en-2-one, (12E)- is classified as a substance that is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Therefore, preventing its release into the environment is a primary concern. This material and its container must be disposed of as hazardous waste in accordance with all applicable local, regional, national, and international regulations.[1][2][6]

Hazard Classification & Disposal Considerations Reference
UN Number 3082
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (Oxacyclohexadec-12-en-2-one, (12E)-)
Hazard Class 9 (Miscellaneous hazardous materials)
Packing Group III
Marine Pollutant Yes
Disposal Methods Licensed chemical destruction plant, controlled incineration with flue gas scrubbing, or sanitary landfill in accordance with local, state, and federal regulations.[3][6]
Experimental Protocol: Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

Materials:

  • Personal Protective Equipment (PPE): Gloves, eye protection.

  • Inert absorbent material (e.g., vermiculite, dry sand, diatomaceous earth).[1]

  • Sealable containers for waste disposal.

  • Plastic sheet (for large spills).[1]

  • Spark-proof tools and explosion-proof equipment.[3]

Procedure:

  • Ensure Safety: Eliminate all ignition sources from the immediate area (no smoking, flares, sparks, or flames).[1] Ensure adequate ventilation.

  • Containment: For large spills, dike the spilled material to prevent spreading. A plastic sheet can be used to cover the spill.[1] For all spills, prevent the product from entering drains, surface water, ground water, or soil.[2][3]

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into suitable, closed containers for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected waste must be disposed of as hazardous waste.[1]

Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural steps for the proper disposal of Oxacyclohexadec-12-en-2-one, (12E)-.

G cluster_start Start: Chemical Handling cluster_decision Disposal Decision Point cluster_spill Accidental Release cluster_waste Waste Product Management cluster_disposal Final Disposal start Oxacyclohexadec-12-en-2-one, (12E)- (Habanolide) decision Is the material a waste product? start->decision spill Spill Occurs decision->spill No (Accidental Release) waste_product Unused Product or Contaminated Material decision->waste_product Yes (Waste) contain Contain Spill (Prevent entry to drains/waterways) spill->contain absorb Absorb with Inert Material (e.g., sand, vermiculite) contain->absorb collect_spill Collect in Sealed Containers absorb->collect_spill dispose Dispose as Hazardous Waste via Licensed Facility collect_spill->dispose containerize Place in Labeled, Sealed Containers waste_product->containerize containerize->dispose regulations Follow Local, Regional, National, and International Regulations dispose->regulations

References

Essential Safety and Operational Guide for Handling Oxacyclohexadec-12-en-2-one, (12E)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Oxacyclohexadec-12-en-2-one, (12E)-, a macrocyclic ketone commonly used as a fragrance ingredient.[1][2][3] Adherence to these procedures is essential for ensuring laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

When handling Oxacyclohexadec-12-en-2-one, (12E)-, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Concentrated fragrance oils are considered hazardous materials.[4]

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended as they offer better protection against chemicals than latex.[4][5] Gloves must be inspected before use and hands should be washed and dried after handling.[6]Prevents skin contact and potential irritation.[5][6]
Eye Protection Safety glasses or gogglesSafety spectacles or goggles should be worn depending on the scale of the operation.[4]Protects eyes from splashes and vapors.
Body Protection Lab coat, warehouse coat, or similar protective clothingA lab coat or a plastic apron is recommended to wear over personal clothing.[4] For larger quantities or risk of splashing, impervious and flame-resistant clothing should be considered.[6]Protects against accidental spills and contamination of clothing.
Respiratory Protection Mask or respiratorA mask suitable for protection against oil vapors should be used, especially in poorly ventilated areas.[4][7]Prevents inhalation of vapors and aerosols.[6]
Operational Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of the laboratory environment.

AspectProcedure
Ventilation Handle in a well-ventilated place.[6][7] Ensure adequate ventilation to control exposure.[6]
Handling Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Use non-sparking tools to prevent ignition.[6]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Store apart from foodstuff containers or incompatible materials.[6]
Emergency Protocols

In the event of an emergency, immediate and appropriate action is critical.

EmergencyFirst Aid / Response
Inhalation Move the victim to fresh air.[6] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Take off contaminated clothing immediately.[6] Wash off with soap and plenty of water and consult a doctor.[6]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[6]
Ingestion Rinse mouth with water.[6] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[6]
Accidental Release Evacuate personnel to safe areas.[6] Ensure adequate ventilation.[6] Remove all sources of ignition.[6] Prevent further leakage or spillage if safe to do so.[6] Do not let the chemical enter drains.[6]
Disposal Plan

Proper disposal of Oxacyclohexadec-12-en-2-one, (12E)- and its containers is essential to prevent environmental contamination, as the substance is very toxic to aquatic life with long-lasting effects.[3][6]

Waste TypeDisposal Method
Chemical The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[6] Combustible packaging materials may be incinerated.[6]

Experimental Workflow

The following diagram outlines the standard workflow for handling Oxacyclohexadec-12-en-2-one, (12E)- in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure Compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Store Compound Appropriately E->F Spill Accidental Spill E->Spill If Spill Occurs Exposure Personal Exposure E->Exposure If Exposure Occurs G Decontaminate Work Area F->G Proceed to Cleanup H Segregate Waste G->H I Dispose of Chemical Waste H->I J Dispose of Contaminated PPE & Packaging H->J complete complete J->complete End Spill->G Follow Spill Cleanup Protocol Exposure->B Follow First Aid & Seek Medical Attention

Caption: Standard laboratory workflow for handling Oxacyclohexadec-12-en-2-one, (12E)-.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclohexadec-12-en-2-one, (12E)-
Reactant of Route 2
Oxacyclohexadec-12-en-2-one, (12E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.